molecular formula C53H69ClN10O8S2 B12392215 FMF-06-098-1

FMF-06-098-1

カタログ番号: B12392215
分子量: 1073.8 g/mol
InChIキー: KRCGDZOGRHISNJ-NQGAHEFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FMF-06-098-1 is a useful research compound. Its molecular formula is C53H69ClN10O8S2 and its molecular weight is 1073.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C53H69ClN10O8S2

分子量

1073.8 g/mol

IUPAC名

(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C53H69ClN10O8S2/c1-34(2)74(69,70)45-11-9-8-10-43(45)59-49-42(54)31-55-52(61-49)58-39-16-18-40(19-17-39)63-23-21-62(22-24-63)25-27-72-29-28-71-26-20-46(66)60-48(53(5,6)7)51(68)64-32-41(65)30-44(64)50(67)57-35(3)37-12-14-38(15-13-37)47-36(4)56-33-73-47/h8-19,31,33-35,41,44,48,65H,20-30,32H2,1-7H3,(H,57,67)(H,60,66)(H2,55,58,59,61)/t35-,41+,44-,48+/m0/s1

InChIキー

KRCGDZOGRHISNJ-NQGAHEFWSA-N

異性体SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl)O

正規SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl)O

製品の起源

United States

Foundational & Exploratory

FMF-06-098-1: A Multi-Target PROTAC Kinase Degrader

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is a notable absence of peer-reviewed scientific literature and patent filings that specifically characterize the synthesis, biological activity, and mechanism of action of FMF-06-098-1. The information presented herein is aggregated from publicly available data from commercial suppliers and extrapolated from the established principles of PROTAC (Proteolysis Targeting Chimera) technology. The extensive list of kinase targets attributed to this compound has not been independently verified in published research.

Executive Summary

This compound is described as a multi-target PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of a wide array of protein kinases. As a heterobifunctional molecule, it is composed of three key components: a promiscuous kinase-binding ligand (designated as HY-169396), a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase (HY-112078). By simultaneously engaging a target kinase and the VHL E3 ligase, this compound is engineered to trigger the ubiquitination and subsequent proteasomal degradation of its kinase targets, offering a powerful tool for studying the effects of multi-kinase depletion.

Core Mechanism of Action: PROTAC-Mediated Degradation

The fundamental mechanism of action for this compound follows the established paradigm for PROTACs. This process can be broken down into a catalytic cycle:

  • Ternary Complex Formation: this compound first binds to a target kinase via its multi-kinase inhibitor moiety and to the VHL E3 ligase via its VHL ligand moiety. This results in the formation of a temporary ternary complex (Target Kinase–this compound–VHL E3 Ligase).

  • Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target kinase. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated kinase is now marked as a substrate for the 26S proteasome. The proteasome recognizes the polyubiquitin tag, unfolds the target kinase, and degrades it into small peptides.

  • Recycling of this compound: Following the degradation of the target protein, this compound is released and can proceed to bind to another target kinase and E3 ligase, thus acting catalytically.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Mechanism of Action FMF This compound Ternary Ternary Complex (Kinase-FMF-VHL) FMF->Ternary Binds Kinase Target Kinase Kinase->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->FMF Release & Recycle Ub_Kinase Poly-ubiquitinated Kinase Ternary->Ub_Kinase Ubiquitination Proteasome 26S Proteasome Ub_Kinase->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Conceptual workflow of this compound mediated protein degradation.

Components of this compound

  • Target Protein Ligand (HY-169396): This component is described as a multi-target kinase inhibitor. Its broad specificity is the basis for the extensive list of kinases that this compound is purported to degrade. The lack of published data on HY-169396 prevents a detailed analysis of its binding affinities and kinase selectivity profile.

  • VHL Ligand (HY-112078): This is a derivative of the well-characterized (S,R,S)-AHPC-Me, a small molecule that binds with high affinity to the von Hippel-Lindau E3 ubiquitin ligase. Its role is to recruit the cellular degradation machinery.

  • Linker: The linker physically connects the kinase-binding moiety to the VHL ligand. The composition and length of the linker are critical for the stability and efficacy of the resulting ternary complex.

Putative Kinase Target Profile

Commercial suppliers list a wide range of kinases that are reportedly degraded by this compound. It is important to reiterate that this data has not been published in peer-reviewed literature and should be treated as preliminary. The list includes kinases from various families that are involved in numerous critical signaling pathways.

Table 1: Purported Kinase Targets of this compound (Unverified)

Kinase Family Representative Targets Associated Signaling Pathways
Cyclin-Dependent Kinases (CDK) CDK1, CDK2, CDK4, CDK6, CDK7, CDK9, CDK12, CDK13 Cell Cycle Regulation, Transcription
Aurora Kinases AURKA, AURKB Mitosis, Cell Division
Mitogen-Activated Protein Kinases (MAPK) MAPK6, MAPK7, MAP4K2, MAP4K3 Cellular Proliferation, Differentiation, Apoptosis
Fibroblast Growth Factor Receptors (FGFR) FGFR1 Angiogenesis, Cell Growth, Migration
ABL Tyrosine Kinase ABL2 Cell Proliferation, Migration

| And many others... | AAK1, BUB1B, CDC7, CHEK1, GAK, IRAK4, ITK, etc. | Diverse Cellular Processes |

Anticipated Signaling Pathway Perturbations

Given the broad-spectrum nature of its putative targets, treatment with this compound would be expected to have profound and widespread effects on cellular signaling. The degradation of multiple CDKs would likely lead to cell cycle arrest. Inhibition of Aurora kinases would disrupt mitosis. The simultaneous degradation of kinases across multiple signaling cascades (e.g., MAPK, FGFR) would likely result in potent anti-proliferative and pro-apoptotic effects in cancer cell lines.

Signaling_Pathway cluster_CDK Cell Cycle cluster_Mitosis Mitosis cluster_MAPK Proliferation FMF This compound CDK1 CDK1 FMF->CDK1 CDK2 CDK2 FMF->CDK2 CDK4_6 CDK4/6 FMF->CDK4_6 AURKA AURKA FMF->AURKA AURKB AURKB FMF->AURKB MAPK MAPK Pathway Kinases FMF->MAPK CellCycle G1/S, G2/M Progression CDK1->CellCycle CDK2->CellCycle CDK4_6->CellCycle Proliferation Cell Growth & Survival Mitosis Spindle Assembly, Cytokinesis AURKA->Mitosis AURKB->Mitosis MAPK->Proliferation

Figure 2: High-level overview of pathways inhibited by this compound.

Experimental Protocols (Hypothetical)

Without published literature, specific experimental protocols for this compound cannot be provided. However, a general workflow for characterizing a novel multi-kinase degrader would include the following:

6.1 In Vitro Kinase Binding Assays

  • Protocol: Utilize a competitive binding assay (e.g., KINOMEscan™) where this compound or its kinase-binding moiety (HY-169396) is screened against a large panel of kinases at a fixed concentration. The displacement of a tagged ligand is measured to determine the binding affinity (Kd) for each kinase.

6.2 Cell-Based Degradation Assays (Western Blot)

  • Protocol:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on one of the target kinases).

    • Treat cells with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 16, 24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and Western blotting using antibodies specific to the kinases of interest and a loading control (e.g., GAPDH, β-actin).

    • Quantify band intensity to determine the extent of degradation (DC50 and Dmax values).

6.3 Quantitative Proteomics (Mass Spectrometry)

  • Protocol:

    • Treat cells with this compound or a vehicle control for a specified time.

    • Lyse cells, digest proteins into peptides, and label with tandem mass tags (TMT) or perform label-free quantification.

    • Analyze peptide samples using LC-MS/MS.

    • Perform database searching and analysis to identify and quantify changes in the abundance of thousands of proteins, providing an unbiased view of the degradation profile and off-target effects.

Experimental_Workflow Start This compound Binding Kinase Binding Assay (e.g., KINOMEscan) Start->Binding Determine Binding Profile Degradation Western Blot for Target Degradation Start->Degradation Confirm Degradation Proteomics Global Proteomics (LC-MS/MS) Start->Proteomics Assess Selectivity Phenotype Phenotypic Assays (e.g., Cell Viability) Degradation->Phenotype Correlate with Function Proteomics->Phenotype

Figure 3: General experimental workflow for characterizing a PROTAC degrader.

Conclusion and Future Directions

This compound represents a potential tool for chemical biology, enabling the study of the consequences of degrading multiple kinases simultaneously. However, the lack of published, peer-reviewed data makes it imperative for researchers to independently validate its activity and target profile. Future work should focus on comprehensive characterization through unbiased proteomics, determination of degradation kinetics for individual kinases, and elucidation of the downstream cellular consequences in various biological models. Without such studies, the utility of this compound as a specific research tool remains speculative.

FMF-06 Series Tau Protein Degraders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a series of potent and selective tau protein degraders, with a focus on the second-generation molecules FMF-06-038 and FMF-06-049, which have demonstrated significant efficacy in preclinical models of tauopathy. These compounds represent a promising therapeutic strategy for neurodegenerative diseases such as frontotemporal dementia (FTD) and Alzheimer's disease (AD), which are characterized by the pathological accumulation of the tau protein.

Core Concept: Targeted Protein Degradation of Tau

The FMF-06 series of molecules are hetero-bifunctional degraders, also known as proteolysis-targeting chimeras (PROTACs). They are designed to selectively eliminate pathological forms of the tau protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

These degraders consist of three key components:

  • A Tau Recognition Moiety: Based on the T807 scaffold, a known tau positron emission tomography (PET) tracer, which preferentially binds to misfolded and aggregated forms of tau.

  • An E3 Ubiquitin Ligase Ligand: These molecules primarily utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.

  • A Chemical Linker: A variable linker connects the tau-binding and E3 ligase-recruiting moieties, optimizing the formation of a productive ternary complex between tau, the degrader, and the E3 ligase.

The formation of this ternary complex facilitates the ubiquitination of the tau protein, marking it for degradation by the 20S proteasome.[1][2] This approach offers a catalytic mode of action, where a single degrader molecule can trigger the degradation of multiple tau protein molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data for the first-generation degrader QC-01-175 and the improved second-generation FMF-06 series compounds, FMF-06-038 and FMF-06-049. The data is derived from studies in induced pluripotent stem cell (iPSC)-derived neurons from FTD patients with A152T and P301L tau mutations.

Table 1: Degradation of Total Tau and Phospho-Tau (S396) in A152T Neurons (24-hour treatment)

CompoundConcentrationTotal Tau Reduction (%)P-Tau S396 Reduction (%)
FMF-06-03810 nM - 10 µMComparable potency to FMF-06-050Comparable potency to FMF-06-050
FMF-06-04910 nM - 10 µM~60%~60%

Table 2: Degradation of Total Tau and Phospho-Tau (S396) in A152T Neurons (4-hour treatment)

CompoundConcentrationTotal Tau Reduction (%)P-Tau S396 Reduction (%)
FMF-06-038Not SpecifiedUp to 60-80%Up to 60-80%
FMF-06-04910 nM~50%Not Specified

Table 3: Degradation of Tau in P301L Neurons (24-hour treatment)

CompoundConcentrationEffect on Tau Degradation
FMF-06-0381 µMRobust degradation
FMF-06-049100 nMSignificant degradation

Table 4: Degradation of Insoluble Tau

CompoundEffect on Insoluble Tau
QC-01-175Preferentially targets insoluble tau
FMF-06-038Specificity for insoluble tau
FMF-06-049100% clearance of insoluble tau

Signaling Pathways and Experimental Workflows

FMF_06_Degrader_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation Tau Pathological Tau (misfolded, aggregated) Tau_Bound Tau Degrader FMF-06 Degrader (e.g., FMF-06-049) Degrader_Bound Degrader CRBN CRBN E3 Ligase CRBN_Bound CRBN Tau_Bound->Degrader_Bound Degrader_Bound->CRBN_Bound Ubiquitin Ubiquitin Ub_Tau Ubiquitinated Tau Ubiquitin->Ub_Tau Ubiquitination Proteasome 20S Proteasome Ub_Tau->Proteasome Targeting Degraded_Tau Degraded Tau (peptides) Proteasome->Degraded_Tau Degradation cluster_ternary cluster_ternary cluster_ternary->Ubiquitin Recruitment

Caption: Mechanism of action for FMF-06 series tau degraders.

Experimental_Workflow cluster_culture Cell Culture and Treatment cluster_analysis Analysis of Tau Degradation cluster_washout Washout Experiment iPSC Patient-derived iPSCs (A152T or P301L mutation) Differentiate Differentiate into Neurons (6 weeks) iPSC->Differentiate Treat Treat with FMF-06 Degrader (e.g., 4h or 24h) Differentiate->Treat Lysate Prepare Cell Lysates Treat->Lysate Washout Washout Compound after 24h Treat->Washout WB Western Blot (Total Tau, P-Tau S396, Actin) Lysate->WB ELISA ELISA (Quantitative Tau Levels) Lysate->ELISA Timecourse Analyze Tau Levels over 8-day Time-course Washout->Timecourse Timecourse->Lysate Collect Samples at Timepoints

Caption: Experimental workflow for evaluating tau degrader efficacy.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

iPSC-derived Neuron Culture and Differentiation

Patient-derived iPSCs carrying FTD-associated tau mutations (A152T or P301L) are utilized. These cells are differentiated into cortical neurons over a period of six weeks to ensure mature neuronal phenotypes and endogenous expression of tau. This long-term differentiation is critical for recapitulating the disease-relevant tau pathology.

Compound Treatment

Differentiated neurons are treated with the FMF-06 series compounds or vehicle control (DMSO) at various concentrations (typically ranging from 1 nM to 10 µM). Treatment durations are varied, with common time points being 4 hours and 24 hours, to assess the kinetics of tau degradation. For washout experiments, the compound-containing medium is removed after 24 hours, and the cells are cultured for an additional period (e.g., up to 8 days) to evaluate the duration of the degradation effect.

Western Blotting
  • Cell Lysis: Neurons are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the protein and its post-translational modifications.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total tau (e.g., TAU5), phospho-tau (e.g., S396), and a loading control (e.g., actin).

  • Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate. Densitometry analysis is performed to quantify the relative protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA)

For a more quantitative assessment of tau levels, sandwich ELISAs are employed.

  • Plate Coating: 96-well plates are coated with a capture antibody specific for tau.

  • Sample Incubation: Cell lysates are added to the wells, and the tau protein is captured by the antibody.

  • Detection Antibody: A different, biotinylated anti-tau antibody is added, which binds to the captured tau.

  • Signal Generation: Streptavidin-HRP and a colorimetric substrate are added to generate a signal proportional to the amount of tau present.

  • Quantification: The absorbance is read on a plate reader, and tau concentrations are calculated based on a standard curve.

Concluding Remarks

The FMF-06 series of tau protein degraders, particularly FMF-06-049, have demonstrated remarkable potency and specificity for pathological forms of tau in patient-derived neuronal models. Their ability to achieve significant and prolonged reduction of both total and phosphorylated tau, with a notable preference for insoluble tau aggregates, underscores the therapeutic potential of this approach. The detailed experimental protocols provided herein should facilitate further research and development of this promising class of molecules for the treatment of tauopathies. Further investigations into the in vivo efficacy, safety, and pharmacokinetic properties of these compounds are warranted.

References

Discovery and Synthesis of FMF-06-098-1: A Technical Overview for Targeted Protein Degradation of Tau

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of FMF-06-098-1, a member of a novel series of tau-targeted protein degraders. This series, developed to combat neurodegenerative tauopathies such as Alzheimer's disease and frontotemporal dementia, leverages the principles of proteolysis-targeting chimeras (PROTACs) to induce the degradation of pathological tau protein. The information presented herein is based on the foundational study detailing the FMF-06 series of compounds. While specific data for this compound is not publicly available, this guide extrapolates from the provided data for the FMF-06-series, assuming this compound shares the core structural and functional characteristics of its series counterparts.

Introduction to FMF-06-Series Tau Degraders

The accumulation of misfolded and aggregated tau protein is a primary pathological hallmark of a class of neurodegenerative disorders known as tauopathies. The FMF-06-series of compounds represents a therapeutic strategy aimed at the targeted degradation of the tau protein. These hetero-bifunctional molecules are designed to simultaneously bind to the tau protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of tau.

The FMF-06-series was developed from a core scaffold, T807 (also known as AV-1451 or Flortaucipir), a known PET imaging agent with affinity for tau aggregates. This tau-binding moiety is connected via a chemical linker to a ligand for an E3 ligase. The FMF-06-series specifically recruits the Cereblon (CRBN) E3 ligase by incorporating a thalidomide-based ligand.

Core Components and Mechanism of Action

The FMF-06-series of degraders, including this compound, is comprised of three key components:

  • Tau Recognition Moiety: The T807 core scaffold serves to selectively bind to the tau protein.

  • E3 Ligase Ligand: Thalidomide is utilized to recruit the CRBN E3 ubiquitin ligase.

  • Linker: A variable linker connects the tau-binding and E3 ligase-recruiting moieties, with its length and composition influencing the potency and efficacy of the degrader.

The proposed mechanism of action involves the FMF-06-series compound inducing the formation of a ternary complex between the tau protein and the CRBN E3 ligase. This proximity-induced event leads to the poly-ubiquitination of tau, marking it for degradation by the 26S proteasome.

This compound This compound Ternary Complex Tau-FMF-06-098-1-CRBN Ternary Complex This compound->Ternary Complex Binds Tau Protein Tau Protein Tau Protein->Ternary Complex Binds CRBN E3 Ligase CRBN E3 Ligase CRBN E3 Ligase->Ternary Complex Binds Ubiquitination Poly-ubiquitination of Tau Ternary Complex->Ubiquitination Induces Proteasomal Degradation 26S Proteasome-mediated Degradation Ubiquitination->Proteasomal Degradation Targets for Degraded Tau Proteasomal Degradation->Degraded Tau

Caption: Proposed mechanism of action for this compound.

Synthesis and Chemical Properties

The synthesis of the FMF-06-series is based on the T807 core scaffold, with variations in the linker attachment and composition. While the precise synthetic route for this compound is not detailed in the available literature, it would follow the general scheme of coupling the three core components.

Table 1: Chemical Properties of Representative FMF-06-Series Compounds

CompoundMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)
FMF-06-038 787.84.9158.7
FMF-06-049 801.85.3158.7

Data extrapolated from the foundational study on the FMF-06-series.

Quantitative Analysis of Tau Degradation

The efficacy of the FMF-06-series was evaluated in patient-derived induced pluripotent stem cell (iPSC) neuronal models of tauopathy, specifically those carrying the A152T and P301L mutations. The impact on tau protein levels was quantified using Western blot and ELISA.

Table 2: Tau Degradation Activity of Lead FMF-06 Compounds

CompoundNeuronal ModelConcentrationEffect on Tau Levels
FMF-06-038 A152T & P301L10-100 nMSignificant tau clearance
FMF-06-049 A152T & P301L10-100 nMSignificant tau clearance, with 100% clearance of insoluble tau in the A152T model[1]

It is important to note that while effective in degrading tau, the FMF-06-series displayed poor cell permeability in in vitro cellular CRBN target engagement assays.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of the FMF-06-series.

Western Blot for Tau Quantification

This protocol is for the analysis of total and phosphorylated tau levels in neuronal cell lysates.

A Cell Lysis and Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE Gel Electrophoresis B->C D Protein Transfer to PVDF Membrane C->D E Membrane Blocking (e.g., 5% non-fat milk) D->E F Primary Antibody Incubation (e.g., anti-Tau, anti-pTau) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Substrate Addition G->H I Signal Detection and Imaging H->I J Densitometry Analysis I->J

Caption: Workflow for Western blot analysis of tau protein.

Protocol:

  • Protein Extraction: Neuronal cells are lysed in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Quantification: The total protein concentration of the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total tau (e.g., TAU5) and phosphorylated tau (e.g., p-tau S396).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with HRP to produce light.

  • Imaging: The signal is captured using a chemiluminescence imaging system.

  • Analysis: The intensity of the bands corresponding to tau and a loading control (e.g., β-actin) are quantified using densitometry software.

ELISA for Tau Quantification

This protocol provides a quantitative measurement of tau protein in cell lysates.

Protocol:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the tau protein.

  • Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Sample and Standard Incubation: Cell lysates and a series of tau protein standards of known concentrations are added to the wells and incubated.

  • Detection Antibody Incubation: After washing, a detection antibody that binds to a different epitope on the tau protein is added. This antibody is typically biotinylated.

  • Enzyme Conjugate Incubation: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A colorimetric substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Reaction Stoppage: The reaction is stopped with the addition of an acid (e.g., sulfuric acid).

  • Absorbance Measurement: The absorbance of each well is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of tau in the samples is interpolated from this curve.

Cellular CRBN Target Engagement Assay

This assay is used to determine the ability of a compound to bind to CRBN within a cellular context. A common method is the NanoBRET™ Target Engagement Assay.

Protocol:

  • Cell Transfection: Cells (e.g., HEK293T) are transiently transfected with a vector expressing a NanoLuc® luciferase-CRBN fusion protein.

  • Cell Plating: The transfected cells are plated in a 96-well or 384-well plate.

  • Compound Treatment: The cells are treated with a dilution series of the test compound (e.g., this compound).

  • Tracer Addition: A fluorescently labeled CRBN ligand (tracer) is added to the cells.

  • Substrate Addition: A NanoBRET™ substrate is added, which is converted by NanoLuc® to produce luminescence.

  • BRET Measurement: If the fluorescent tracer is in close proximity to the NanoLuc®-CRBN fusion protein (i.e., bound to CRBN), Bioluminescence Resonance Energy Transfer (BRET) occurs. The BRET signal is measured using a specialized plate reader.

  • Data Analysis: The test compound will compete with the tracer for binding to CRBN, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of the compound that inhibits 50% of the tracer binding, is calculated.

Conclusion

The FMF-06-series of tau-targeted protein degraders, including this compound, represents a promising therapeutic avenue for the treatment of tauopathies. By hijacking the cell's natural protein disposal machinery, these compounds can effectively reduce the levels of pathological tau protein. While the lead compounds in this series have demonstrated significant tau degradation in preclinical models, further optimization to improve properties such as cell permeability will be crucial for their clinical translation. The technical information and protocols provided in this guide serve as a comprehensive resource for researchers in the field of targeted protein degradation and neurodegenerative disease drug discovery.

References

FMF-06-098-1: A Technical Overview of its Role in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of FMF-06-098-1, a member of a second-generation series of CRBN-recruiting tau protein degraders, and its relevance in the field of neurodegenerative disease research. While specific biological activity data for this compound is limited in publicly available literature, this document contextualizes its role by examining the broader FMF-06 series, with a particular focus on its more potent analogs, FMF-06-038 and FMF-06-049. The information presented is primarily derived from the key study, "Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy."[1][2][3][4]

Introduction: Targeting Tau in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's disease (AD) and frontotemporal dementia (FTD) are often characterized by the pathological accumulation of misfolded and aggregated tau protein.[1] This has made the targeted degradation of tau a compelling therapeutic strategy. One innovative approach is the use of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The FMF-06 series of compounds, including this compound, are designed as tau-targeting PROTACs that utilize the Cereblon (CRBN) E3 ligase.[2]

The FMF-06 Series: Second-Generation Tau Degraders

The FMF-06 series represents a second generation of CRBN-recruiting tau degraders, building upon earlier compounds.[2] These molecules are composed of three key components: a ligand that binds to the tau protein (derived from the T807 PET tracer scaffold), a linker of varying length and composition, and a ligand that recruits the CRBN E3 ligase (based on thalidomide).[2] The optimization of the linker is a critical aspect of this series, aimed at enhancing the efficacy of tau degradation.[2]

Quantitative Data

While specific quantitative biological data for this compound is not detailed in the primary literature, the chemical properties of the FMF-06 series are available. The efficacy of the series is demonstrated through data on its lead compounds, FMF-06-038 and FMF-06-049.

Chemical Properties of the FMF-06 Series

The following table summarizes the chemical properties of representative compounds from the FMF-06 series, including this compound.

Compound IDMolecular Weight ( g/mol )Formula
FMF-06-038753.86C42H43N7O6
FMF-06-049767.89C43H45N7O6
This compound Data not availableData not available

Note: Specific chemical formula and molecular weight for this compound are not provided in the primary publication. The table includes data for the most active compounds in the series for comparative purposes.

Biological Activity of Lead FMF-06 Compounds

The following table summarizes the tau degradation activity of the lead compounds from the FMF-06 series in iPSC-derived neurons from FTD patients (A152T mutation) after a 4-hour treatment.

Compound IDConcentration% Total Tau Degradation% Phospho-Tau (S396) Degradation
FMF-06-03810 nM~20%~25%
100 nM~60%~70%
1 µM~80%~85%
FMF-06-04910 nM~50%~40%
100 nM~70%~65%
1 µM~80%~80%

Data is estimated from graphical representations in Silva et al., 2022.[2]

Signaling Pathway and Mechanism of Action

The FMF-06 series of tau degraders operate through the PROTAC mechanism. The diagram below illustrates the proposed signaling pathway for CRBN-mediated tau degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound (PROTAC) Tau Pathological Tau Protein PROTAC->Tau Binds CRBN CRBN E3 Ligase Complex PROTAC->CRBN Recruits Ternary_Complex Tau-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Tau->Ternary_Complex CRBN->Ternary_Complex Ub_Tau Ubiquitinated Tau Ternary_Complex->Ub_Tau Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Tau Attachment Proteasome Proteasome Ub_Tau->Proteasome Targeting Degraded_Tau Degraded Tau (Peptides) Proteasome->Degraded_Tau Degradation Experimental_Workflow cluster_workflow Evaluation of FMF-06 Series Start Start: iPSC-derived Neurons (FTD mutations) Treatment Compound Treatment (FMF-06 Series) Start->Treatment Harvest Cell Harvest and Lysis Treatment->Harvest Analysis Biochemical Analysis Harvest->Analysis WB Western Blot (Total & Phospho-Tau) Analysis->WB Solubility Protein Solubility Assay Analysis->Solubility Data_Analysis Data Analysis and Quantification WB->Data_Analysis Solubility->Data_Analysis Conclusion Conclusion: Efficacy of Tau Degradation Data_Analysis->Conclusion

References

The FMF-06-Series: A Technical Deep Dive into the Structure-Activity Relationship of Novel Tau Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the FMF-06-series, a novel class of tau protein degraders. The FMF-06-series are proteolysis-targeting chimeras (PROTACs) designed to selectively eliminate pathological forms of the tau protein, which is implicated in a range of neurodegenerative disorders, including Alzheimer's disease and frontotemporal dementia (FTD). This document details the quantitative data on their efficacy, the experimental protocols used for their evaluation, and the underlying mechanism of action.

Core Concept: Targeted Tau Protein Degradation

The FMF-06-series operates on the principle of targeted protein degradation. These hetero-bifunctional molecules are engineered to simultaneously bind to the tau protein and the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity triggers the ubiquitination of tau, marking it for degradation by the cell's natural disposal system, the proteasome. This approach offers a promising therapeutic strategy by not just inhibiting, but actively removing the disease-causing protein.

Structure-Activity Relationship and Lead Compounds

The FMF-06-series was developed through the optimization of a lead compound, QC-01-175. The core structure of these degraders consists of three key components: a T807 scaffold for recognizing tau, a thalidomide-based ligand for engaging the CRBN E3 ligase, and a variable linker connecting the two.[1] The SAR studies focused on modifying the linker to enhance the efficacy of tau degradation.

Two standout compounds from this series, FMF-06-038 and FMF-06-049 , have demonstrated significantly improved activity in clearing tau in neuronal models derived from FTD patients with tau mutations (A152T and P301L).[1]

Quantitative Analysis of Tau Degradation

The efficacy of the lead FMF-06 compounds was quantified through western blot analysis in iPSC-derived neurons. The data reveals a concentration-dependent reduction in total tau and phosphorylated tau (P-tau S396).

Table 1: Concentration-Dependent Degradation of Total Tau and P-tau S396 by FMF-06-038 and FMF-06-049 in A152T Neurons (24h Treatment) [1]

CompoundConcentration% Total Tau Reduction (mean ± SEM, n=3)% P-tau S396 Reduction (mean ± SEM, n=3)
FMF-06-038 10 nM~20%~30%
100 nM~40%~50%
1 µM~60%~70%
10 µM~70%~80%
FMF-06-049 10 nM~30%~40%
100 nM~50%~60%
1 µM~75%~85%
10 µM~80%~90%

Note: Values are estimated from densitometry quantification of western blots and are relative to vehicle-treated controls.

A key finding is the preferential degradation of insoluble tau species, which are thought to be more pathogenic.

Table 2: Degradation of Soluble vs. Insoluble Tau and P-tau by Lead FMF-06 Compounds in P301L Neurons (24h Treatment) [1]

CompoundConcentration% Soluble Tau Reduction% Insoluble Tau Reduction
FMF-06-038 100 nMSpecificity for insoluble tauSignificant reduction
10 µMSpecificity for insoluble tau80-100%
FMF-06-049 100 nM~40-50%Significant reduction
10 µM~40-50%100%

Note: Insoluble tau includes high molecular weight oligomeric P-tau.

Mechanism of Action: The CRL4-CRBN Pathway

The FMF-06-series hijacks the cell's ubiquitin-proteasome system to induce tau degradation. The following diagram illustrates the proposed signaling pathway.

FMF06_Pathway cluster_0 FMF-06-mediated Tau Degradation FMF06 FMF-06 Compound Ternary Tau-FMF06-CRBN Ternary Complex FMF06->Ternary Binds Tau Pathological Tau Tau->Ternary Binds CRBN_complex CRL4-CRBN E3 Ligase (CRBN, DDB1, CUL4A, RBX1) CRBN_complex->Ternary Recruited Ub_Tau Polyubiquitinated Tau Ternary->Ub_Tau Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Tau->Proteasome Targeted for Degradation Degraded Degraded Tau (Peptides) Proteasome->Degraded

Caption: FMF-06-series induced tau degradation pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the FMF-06-series.

iPSC-Derived Neuron Culture and Differentiation

Human induced pluripotent stem cells (iPSCs) from FTD patients carrying the tau-A152T or tau-P301L mutations were used.

  • iPSC Maintenance: iPSCs were cultured on Matrigel-coated plates in mTeSR1 medium. Passaging was performed using ReLeSR.

  • Neuronal Induction: Neuronal differentiation was initiated using a dual SMAD inhibition protocol.

  • Neuronal Progenitor Cell (NPC) Expansion: NPCs were expanded in neural expansion medium.

  • Neuronal Differentiation: NPCs were plated on poly-L-ornithine and laminin-coated plates and differentiated into cortical neurons for at least 6 weeks in neural differentiation medium.

Experimental_Workflow cluster_1 Experimental Workflow for FMF-06 Evaluation iPSC Patient-derived iPSCs (Tau A152T/P301L) NPC Neuronal Progenitor Cells (NPCs) iPSC->NPC Neuronal Induction Neurons Differentiated Cortical Neurons (6 weeks) NPC->Neurons Differentiation Treatment Treatment with FMF-06 Compounds Neurons->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Analysis Western Blot Analysis Lysis->Analysis Quantification Densitometry Quantification Analysis->Quantification

Caption: Workflow for evaluating FMF-06 compounds.

Western Blot Analysis for Tau Levels
  • Protein Extraction: Neurons were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE: 20 µg of protein per sample was loaded onto 4-12% Bis-Tris gels and separated by electrophoresis.

  • Protein Transfer: Proteins were transferred to a PVDF membrane.

  • Blocking: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies against total tau (TAU5) and phosphorylated tau (P-tau S396), and a loading control (e.g., Actin).

  • Secondary Antibody Incubation: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis was performed using ImageJ software, with tau protein levels normalized to the loading control.

Protein Fractionation for Soluble and Insoluble Tau
  • Lysis: Neurons were lysed in a buffer containing Triton-X to isolate the soluble fraction.

  • Centrifugation: The lysate was centrifuged to pellet the insoluble material.

  • Soluble Fraction: The supernatant containing the soluble proteins was collected.

  • Insoluble Fraction: The pellet was washed and then solubilized in a buffer containing SDS to extract the insoluble proteins.

  • Analysis: Both soluble and insoluble fractions were analyzed by western blot as described above.

Conclusion

The FMF-06-series, particularly compounds FMF-06-038 and FMF-06-049, represent a significant advancement in the development of targeted protein degraders for tauopathies. Their ability to efficiently and selectively clear pathological tau, especially the insoluble forms, in patient-derived neuronal models underscores their therapeutic potential. The detailed methodologies provided herein will aid in the further investigation and development of this promising class of compounds.

References

FMF-06-098-1: A Technical Guide to CRBN E3 Ligase Engagement and Tau Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of FMF-06-098-1, a heterobifunctional degrader molecule designed to engage the Cereblon (CRBN) E3 ubiquitin ligase for the targeted degradation of tau protein. This compound is a member of a series of chemical probes developed for studying tauopathies and advancing therapeutic strategies for neurodegenerative diseases. This document details the mechanism of action, quantitative binding and degradation data, and comprehensive experimental protocols for the characterization of this compound and similar CRBN-recruiting degraders.

Introduction to this compound and CRBN Engagement

This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by hijacking the cell's natural protein disposal machinery. It is a chimeric molecule composed of three key components: a ligand that binds to the target protein (in this case, tau), a linker, and a ligand that recruits an E3 ubiquitin ligase. This compound utilizes a derivative of thalidomide to engage Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.

The fundamental mechanism of action involves the this compound-mediated formation of a ternary complex between the tau protein and the CRBN E3 ligase complex. This proximity induces the ubiquitination of tau, marking it for degradation by the 26S proteasome. This approach offers a potential therapeutic advantage over traditional inhibitors by eliminating the target protein entirely.

Mechanism of Action: A Signaling Pathway Perspective

The engagement of the CRBN E3 ligase by this compound initiates a cascade of events leading to the targeted degradation of tau protein. The process can be visualized as a signaling pathway, as depicted in the following diagram.

FMF_06_098_1_Mechanism cluster_0 Cellular Environment cluster_1 Mechanism of Action FMF This compound Ternary_Complex Tau-FMF-CRBN Ternary Complex FMF->Ternary_Complex Binds Tau Tau Protein (Target) Tau->Ternary_Complex Binds CRBN CRBN E3 Ligase Complex CRBN->Ternary_Complex Recruited Ubiquitination Tau Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Tau Degradation Proteasome->Degradation Peptides Amino Acid Peptides Degradation->Peptides

This compound Mechanism of Action

Quantitative Data Summary

The efficacy of this compound and related compounds is determined through various quantitative assays. The following tables summarize key performance indicators for the FMF-06 series of degraders. Data is compiled from studies on patient-derived neuronal models of tauopathy.

Table 1: Chemical Properties of the FMF-06 Series

Compound IDTau Ligand ScaffoldE3 Ligase LigandLinker Composition
This compound T807ThalidomideVariable Length and Composition
FMF-06-038T807ThalidomideOptimized Linker
FMF-06-049T807ThalidomideOptimized Linker

Table 2: Tau Degradation Efficacy in A152T Neurons (24h Treatment)

Compound IDConcentrationTotal Tau Reduction (%)P-tau S396 Reduction (%)
This compound 100 nM~40%~50%
FMF-06-038100 nM~60%~70%
FMF-06-049100 nM~75%~85%

Note: The percentage reduction is an approximation based on graphical data from published studies and may vary between experiments.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and its engagement with the CRBN E3 ligase.

Cellular CRBN Target Engagement Assay (NanoBRET)

This assay quantifies the binding of a compound to CRBN within living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect protein-protein or protein-ligand interactions. A NanoLuc luciferase-CRBN fusion protein is expressed in cells. A fluorescently labeled CRBN tracer and the test compound (this compound) compete for binding to CRBN. Displacement of the tracer by the test compound leads to a decrease in the BRET signal.

Workflow Diagram:

NanoBRET_Workflow A Transfect cells with NanoLuc-CRBN plasmid B Culture cells for 24 hours A->B C Treat cells with CRBN tracer and varying concentrations of This compound B->C D Incubate for 2 hours C->D E Add NanoBRET substrate D->E F Measure luminescence at two wavelengths (donor and acceptor) E->F G Calculate BRET ratio and determine IC50 F->G

NanoBRET CRBN Engagement Workflow

Materials:

  • HEK293T cells

  • Plasmid encoding NanoLuc-CRBN fusion protein

  • Fluorescently labeled CRBN tracer

  • This compound

  • NanoBRET Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Plating: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Transfect the cells with the NanoLuc-CRBN plasmid according to the manufacturer's protocol.

  • Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM.

  • Assay:

    • 24 hours post-transfection, remove the culture medium.

    • Add the CRBN tracer and this compound dilutions to the cells.

    • Incubate at 37°C for 2 hours.

    • Add the NanoBRET substrate.

    • Read the plate on a luminometer, measuring both donor and acceptor emission.

  • Data Analysis: Calculate the BRET ratio and plot against the concentration of this compound to determine the IC50 value.

Tau Degradation Assay (Western Blot)

This assay is used to measure the reduction in total and phosphorylated tau levels in cells treated with this compound.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. The intensity of the protein band on the blot is proportional to the amount of protein present.

Workflow Diagram:

Western_Blot_Workflow A Treat neuronal cells with varying concentrations of This compound for 24 hours B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibodies (anti-tau, anti-p-tau, anti-actin) D->E F Incubate with HRP-conjugated secondary antibodies E->F G Add chemiluminescent substrate and image the blot F->G H Perform densitometry analysis to quantify protein levels G->H

Western Blot Tau Degradation Workflow

Materials:

  • Patient-derived iPSC-neurons (e.g., A152T or P301L mutations)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-total tau (e.g., TAU5), anti-phospho-tau (e.g., pS396), and anti-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat differentiated neurons with various concentrations of this compound for 24 hours.

  • Lysis: Wash cells with PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (actin).

Conclusion

This compound represents a valuable tool for the study of tau degradation through CRBN E3 ligase engagement. The methodologies outlined in this guide provide a robust framework for the characterization of this and other PROTAC molecules. The continued investigation of such compounds holds significant promise for the development of novel therapeutics for tauopathies and other neurodegenerative diseases.

Navigating Tau Degradation: A Technical Guide to the FMF-06 Series of Protein Degraders

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of a promising series of molecules for the targeted degradation of tau protein, a key player in neurodegenerative diseases.

Note to the reader: This technical guide focuses on the chemical and biological properties of the FMF-06 series of compounds. Specific data for a compound designated "FMF-06-098-1" is not available in the reviewed scientific literature. The information presented herein is based on published research on the FMF-06 series as a whole, with a focus on its most well-characterized members.

Introduction to the FMF-06 Series

The FMF-06 series represents a significant advancement in the field of targeted protein degradation, specifically focusing on the tau protein.[1][2] Accumulation of aberrant forms of tau is a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease and frontotemporal dementia.[3][4] The FMF-06 series compounds are hetero-bifunctional molecules, also known as PROTACs (Proteolysis Targeting Chimeras), designed to selectively eliminate pathological tau within neuronal cells.[2][4]

These molecules are engineered with three key components: a ligand that binds to the target protein (tau), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.[1][4] In the case of the FMF-06 series, they utilize the T807 core scaffold for tau recognition and a thalidomide-based ligand to engage the Cereblon (CRBN) E3 ubiquitin ligase.[1] This elegant mechanism hijacks the cell's natural protein disposal system to tag tau for destruction by the proteasome.

Chemical Properties

The FMF-06 series of compounds are second-generation CRBN-recruiting degraders. While specific data for every compound in the series is not publicly available, the general chemical characteristics and properties of key molecules have been described.

CompoundMolecular FormulaMolecular Weight ( g/mol )Linker CompositionE3 Ligase LigandTarget Ligand
FMF-06-038 Not explicitly statedNot explicitly statedAnilino analogThalidomideT807 scaffold
FMF-06-049 Not explicitly statedNot explicitly statedSix-carbon linkerThalidomideT807 scaffold
FMF-06-050 Not explicitly statedNot explicitly statedAnilino analogThalidomideT807 scaffold

Table 1: Summary of the known chemical properties of representative compounds from the FMF-06 series. Specific quantitative data such as molecular formula and weight for individual compounds are not consistently provided in the available literature.

Mechanism of Action: Targeted Tau Degradation

The FMF-06 series operates through a mechanism of induced proximity, bringing the tau protein into close contact with the CRBN E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin molecules to the tau protein, marking it for degradation by the 26S proteasome.

FMF06_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation FMF06 FMF-06 Compound Ternary_Complex Tau-FMF06-CRBN Complex FMF06->Ternary_Complex Binds Tau Pathological Tau Protein Proteasome 26S Proteasome Tau->Proteasome Targeted for Degradation Tau->Ternary_Complex Binds CRBN CRBN E3 Ligase Complex CRBN->Ternary_Complex Recruited Degraded_Tau Degraded Tau Peptides Proteasome->Degraded_Tau Degrades Ub Ubiquitin Ub->Ternary_Complex Ternary_Complex->Tau Ubiquitination

Figure 1. Signaling pathway of FMF-06 mediated tau degradation.

Experimental Protocols

The efficacy of the FMF-06 series has been evaluated through a series of in vitro experiments using patient-derived induced pluripotent stem cell (iPSC) neuronal models of tauopathy.[1]

Cell Culture and Treatment

Human iPSC-derived neurons from patients with tau mutations (e.g., A152T, P301L) are cultured and differentiated. These neuronal cultures are then treated with varying concentrations of the FMF-06 series compounds or a vehicle control (DMSO) for specified durations (e.g., 4 or 24 hours).[1]

Western Blot Analysis for Tau Levels

A common method to assess the reduction in tau protein levels is through western blotting.

Western_Blot_Workflow start Neuron Culture Treatment (FMF-06 Compound) step1 Cell Lysis and Protein Extraction start->step1 step2 Protein Quantification (e.g., BCA Assay) step1->step2 step3 SDS-PAGE (Protein Separation by Size) step2->step3 step4 Protein Transfer to Membrane step3->step4 step5 Blocking (Prevent Non-specific Binding) step4->step5 step6 Primary Antibody Incubation (Anti-Tau, Anti-pTau, Anti-Actin) step5->step6 step7 Secondary Antibody Incubation (HRP-conjugated) step6->step7 step8 Chemiluminescent Detection step7->step8 end Densitometry Analysis (Quantification of Protein Bands) step8->end

Figure 2. Experimental workflow for Western Blot analysis.
Enzyme-Linked Immunosorbent Assay (ELISA)

For a more quantitative measurement of total and phosphorylated tau levels, ELISA is employed. This technique provides a sensitive and high-throughput method to assess the dose-dependent effects of the degraders.[1]

Biological Activity and Efficacy

Studies have demonstrated that compounds in the FMF-06 series, particularly FMF-06-038 and FMF-06-049, effectively reduce levels of both total and phosphorylated tau in neuronal models of tauopathy.[1]

CompoundCell LineTreatment DurationEffective Concentration RangeKey Findings
FMF-06-038 A152T neurons4h, 24h10-100 nMSignificant degradation of total and phosphorylated tau.[1]
FMF-06-049 A152T neurons, P301L neurons4h, 24h10-100 nMShows high potency, reducing tau by almost 50% at 10 nM after 4 hours.[1]

Table 2: Summary of the biological activity of key FMF-06 series compounds in neuronal models.

Notably, the FMF-06 series has shown a preference for degrading insoluble, pathological forms of tau, which is a desirable characteristic for a therapeutic agent.[1][2] The degradation of tau has been shown to be dependent on the proteasome and the recruitment of the CRBN E3 ligase.

Conclusion

The FMF-06 series of tau protein degraders represents a promising therapeutic strategy for tauopathies. By harnessing the cell's own protein disposal machinery, these compounds can selectively reduce the levels of pathological tau protein. While specific details on this compound are not available, the extensive research on other members of the FMF-06 series, such as FMF-06-038 and FMF-06-049, provides a strong foundation for the continued development of this class of molecules. Further studies are needed to fully characterize the pharmacokinetic and pharmacodynamic properties of these compounds and to assess their therapeutic potential in preclinical and clinical settings.

References

In-Depth Technical Guide: FMF-06-098-1 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-06-098-1 is a multi-target kinase PROTAC (Proteolysis Targeting Chimera) degrader designed to induce the degradation of a wide array of protein kinases. As a heterobifunctional molecule, it operates by simultaneously engaging a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate target proteins. This technical guide provides a comprehensive overview of the principles, experimental data, and methodologies associated with the use of this compound for targeted protein degradation.

This compound is composed of three key components: a promiscuous kinase inhibitor (HY-169396) that serves as the warhead for binding to multiple kinases, a VHL (von Hippel-Lindau) E3 ligase ligand (HY-112078), and a linker that connects the two. This design allows this compound to act as a powerful research tool to probe the degradable kinome and identify kinases susceptible to targeted degradation. One confirmed target of this compound is UHMK1 (U2AF Homology Motif Kinase 1), a protein implicated in the progression of prostate cancer.

Core Mechanism of Action

The fundamental mechanism of action for this compound follows the PROTAC-mediated protein degradation pathway. This process can be broken down into several key steps:

  • Ternary Complex Formation: this compound, being cell-permeable, enters the cell and binds to both a target kinase and the VHL E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target kinase. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated kinase is then recognized by the 26S proteasome.

  • Target Degradation and PROTAC Recycling: The proteasome unfolds and degrades the target protein into smaller peptides. The this compound molecule is then released and can engage another target protein and E3 ligase, acting catalytically.

Quantitative Data

While specific quantitative degradation data (DC50 and Dmax values) for the full spectrum of kinases targeted by this compound is not extensively available in the public domain, the following table lists the kinases that have been identified as potential targets for degradation by this molecule. This list is based on the known targets of the incorporated promiscuous kinase inhibitor warhead.

Kinase Target Gene Symbol
Adaptor-Associated Kinase 1AAK1
Abelson Tyrosine-Protein Kinase 2ABL2
Aurora Kinase AAURKA
Aurora Kinase BAURKB
BUB1 Budding Uninhibited By Benzimidazoles 1 Homolog BetaBUB1B
Cell Division Cycle 7-Related Protein KinaseCDC7
Cyclin-Dependent Kinase 1CDK1
Cyclin-Dependent Kinase 12CDK12
Cyclin-Dependent Kinase 13CDK13
Cyclin-Dependent Kinase 2CDK2
Cyclin-Dependent Kinase 4CDK4
Cyclin-Dependent Kinase 6CDK6
Cyclin-Dependent Kinase 7CDK7
Cyclin-Dependent Kinase 9CDK9
Serine/Threonine-Protein Kinase Chk1CHEK1
Casein Kinase I HomologCSNK1D
Ephrin Type-A Receptor 1EPHA1
Fibroblast Growth Factor Receptor 1FGFR1
Cyclin G-Associated KinaseGAK
Interleukin-1 Receptor-Associated Kinase 4IRAK4
IL2-Inducible T-Cell KinaseITK
LIM Domain Kinase 2LIMK2
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2MAP4K2
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 3MAP4K3
Mitogen-Activated Protein Kinase 6MAPK6
Mitogen-Activated Protein Kinase 7MAPK7
MAP/Microtubule Affinity-Regulating Kinase 4MARK4
Maternal Embryonic Leucine Zipper KinaseMELK
Protein Kinase N3PKN3
Polo-Like Kinase 4PLK4
5'-AMP-Activated Protein Kinase Catalytic Subunit Alpha-1PRKAA1
Protein Tyrosine Kinase 2PTK2
Protein Tyrosine Kinase 6PTK6
Ribosomal Protein S6 Kinase Alpha-4RPS6KA4
Serine/Threonine-Protein Kinase 2SIK2
Serine/Threonine-Protein Kinase 35STK35
Tyrosine-Protein Kinase TNK2TNK2
U2AF Homology Motif Kinase 1UHMK1
Unc-51 Like Autophagy Activating Kinase 1ULK1
Serine/Threonine-Protein Kinase WEE1WEE1

Experimental Protocols

Synthesis of this compound

A general protocol for the synthesis of this compound involves the coupling of the promiscuous kinase inhibitor warhead with the VHL ligand via a suitable linker. The following is a representative synthetic procedure based on patent literature:

  • Starting Materials: The promiscuous kinase inhibitor with a linker attachment point (e.g., FMF-06-095-1, a precursor to the final warhead), the VHL ligand, a peptide coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).

  • Reaction: The starting materials are dissolved in a suitable organic solvent, such as DMF.

  • Stirring: The reaction mixture is stirred at room temperature for a sufficient period (e.g., 16 hours) to allow for complete coupling.

  • Purification: The reaction mixture is then filtered and purified using preparative reverse-phase HPLC to yield the final this compound product.

Western Blotting for Protein Degradation

This protocol is designed to assess the degradation of a target kinase upon treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., a dose-response from 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target kinase overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Quantitative Proteomics (TMT-based)

This advanced method allows for the unbiased, global profiling of protein degradation induced by this compound.

  • Sample Preparation:

    • Culture cells and treat with this compound and a negative control (e.g., a version of the molecule that does not bind the E3 ligase) at a fixed concentration (e.g., 100 nM) for a defined period (e.g., 4 hours).

  • Lysis and Digestion:

    • Lyse the cells, reduce and alkylate the proteins, and digest them into peptides using Trypsin/Lys-C.

  • Tandem Mass Tag (TMT) Labeling:

    • Label the peptide samples from different treatment conditions with distinct TMT isobaric tags.

  • Sample Fractionation:

    • Combine the labeled samples and fractionate them using basic pH reverse-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a synchronous precursor selection (SPS) MS3 method on an Orbitrap mass spectrometer.

  • Data Analysis:

    • Process the raw data to identify and quantify proteins.

    • Calculate the relative abundance of each protein across the different treatment conditions to identify those that are significantly downregulated by this compound.

Visualizations

Signaling Pathway of this compound Mediated Protein Degradation

FMF_06_098_1_Pathway cluster_cell Cell PROTAC This compound Ternary Ternary Complex (Kinase-PROTAC-VHL) PROTAC->Ternary Binds Target Target Kinase Target->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds PolyUb Polyubiquitinated Kinase Ternary->PolyUb Polyubiquitination Ub Ubiquitin Ub->Ternary Recruited to E2 E2 Enzyme E2->Ub Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Proteasome->PROTAC Releases Peptides Degraded Peptides Proteasome->Peptides Degrades

Caption: Mechanism of this compound induced protein degradation.

Experimental Workflow for Quantitative Proteomics

Proteomics_Workflow cluster_workflow Quantitative Proteomics Workflow A Cell Treatment (this compound vs Control) B Lysis & Protein Digestion A->B C TMT Labeling B->C D Sample Pooling & Fractionation C->D E LC-MS/MS Analysis D->E F Data Analysis & Protein Quantification E->F G Identification of Degraded Proteins F->G

The T807 Scaffold in FMF-06-098-1: A Technical Guide to a Tau-Targeting Chimera

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the T807 scaffold as the core component of FMF-06-098-1, a member of a series of targeted protein degraders designed to eliminate the tau protein, a key factor in the pathology of Alzheimer's disease and other tauopathies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), that utilizes the T807 scaffold for selective recognition of the tau protein. The T807 core, initially developed for PET imaging of tau aggregates, is covalently linked to a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the tau protein by the proteasome. The FMF-06 series of compounds, including this compound, represents a promising therapeutic strategy for the treatment of neurodegenerative diseases characterized by the accumulation of pathological tau.

The T807 Scaffold: A High-Affinity Tau Ligand

The T807 scaffold, chemically known as 7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole, is a well-established ligand with high affinity for paired helical filament (PHF)-tau aggregates.[1] Its utility was first demonstrated in the development of the PET tracer [18F]T807 (also known as AV-1451 or Flortaucipir), which is used to visualize tau pathology in the brains of patients with Alzheimer's disease.[2][3] The T807 scaffold exhibits a binding affinity (Kd) of 14.6 nM for PHF-tau.[1] While it is selective for tau over β-amyloid plaques, some off-target binding to monoamine oxidase A (MAO-A) has been reported.[4]

This compound: A T807-Based PROTAC for Tau Degradation

This compound is part of the FMF-06 series of molecules that were synthesized to induce the degradation of the tau protein.[5] These molecules are designed as PROTACs, consisting of three key components:

  • The T807 Scaffold: This "warhead" component selectively binds to the tau protein.

  • An E3 Ligase Ligand: This component recruits an E3 ubiquitin ligase, typically Cereblon (CRBN), through a ligand such as thalidomide or pomalidomide.[5]

  • A Chemical Linker: This component connects the T807 scaffold to the E3 ligase ligand.

The formation of a ternary complex between the tau protein, this compound, and the E3 ligase leads to the ubiquitination of tau, marking it for degradation by the 26S proteasome.

Quantitative Data

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the chemical properties of the broader FMF-06 series of which it is a part.[5] For comparative purposes, data on more potent compounds from the same series, FMF-06-038 and FMF-06-049, are included where available, as they have shown significant and improved tau clearance.[5]

Compound SeriesMolecular Weight ( g/mol )H-Bond DonorsH-Bond AcceptorsRotatable BondsLogP
FMF-06 Series 600 - 8002 - 37 - 97 - 113.5 - 5.5

Data for the FMF-06 Series is presented as a range based on the information provided in the cited literature.[5]

Signaling Pathway and Experimental Workflows

The mechanism of action of this compound and other T807-based PROTACs involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate the signaling pathway and a general experimental workflow for evaluating these compounds.

PROTAC_Mechanism cluster_cell Cellular Environment Tau Tau Protein Ternary Ternary Complex (Tau-PROTAC-CRBN) Tau->Ternary PROTAC This compound (T807-Linker-CRBN Ligand) PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ub Ubiquitin Ub_Tau Polyubiquitinated Tau Ub->Ub_Tau Proteasome 26S Proteasome DegradedTau Degraded Tau Peptides Proteasome->DegradedTau Degradation Ternary->Ub_Tau Ubiquitination Ub_Tau->Proteasome

Figure 1: PROTAC-mediated Tau Degradation Pathway.

Experimental_Workflow cluster_workflow Experimental Evaluation Workflow start Start synthesis Synthesis of This compound start->synthesis treatment Compound Treatment (Varying Concentrations and Times) synthesis->treatment cell_culture Culture of iPSC-derived Neurons (e.g., Tau-A152T) cell_culture->treatment cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis quantification Protein Quantification cell_lysis->quantification analysis Analysis of Tau Levels quantification->analysis western_blot Western Blot analysis->western_blot elisa ELISA analysis->elisa data_analysis Data Analysis and Determination of Potency western_blot->data_analysis elisa->data_analysis end End data_analysis->end

Figure 2: General Experimental Workflow for Evaluating Tau Degraders.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of T807-based tau degraders, based on the methodologies reported for the FMF-06 series.[5]

General Synthesis of T807-Based PROTACs

The synthesis of this compound involves a multi-step process that couples the T807 core to a thalidomide-based E3 ligase ligand via a chemical linker. A general approach is as follows:

  • Synthesis of a Functionalized T807 Intermediate: The T807 scaffold is modified to introduce a reactive group (e.g., an amine or a halide) at a suitable position for linker attachment. This often involves standard organic synthesis reactions such as nucleophilic substitution or cross-coupling reactions.

  • Synthesis of a Functionalized E3 Ligase Ligand: A thalidomide or pomalidomide derivative is synthesized with a reactive group that is complementary to the functionalized T807 intermediate.

  • Linker Conjugation: The functionalized T807 and E3 ligase ligand are reacted with a bifunctional linker to form the final PROTAC molecule. The linker chemistry can be varied to optimize the potency and pharmacokinetic properties of the degrader. Common linker strategies include the use of polyethylene glycol (PEG) chains or alkyl chains, and the formation of ether or amide bonds.

  • Purification and Characterization: The final compound is purified using techniques such as flash chromatography and high-performance liquid chromatography (HPLC). The structure and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Evaluation of Tau Degradation
  • Cell Culture: Human induced pluripotent stem cell (iPSC)-derived neurons from patients with tauopathies (e.g., carrying the A152T or P301L mutation in the MAPT gene) are cultured in appropriate media.

  • Compound Treatment: The cultured neurons are treated with varying concentrations of this compound (typically ranging from nanomolar to micromolar) for a specified duration (e.g., 24 to 48 hours). A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Western Blot Analysis:

    • Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total tau (e.g., Tau5) and phosphorylated tau (e.g., AT8, PHF1). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • The membrane is then incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • ELISA plates are coated with a capture antibody specific for tau.

    • The cell lysates are added to the wells, and the tau protein is captured by the antibody.

    • A detection antibody, also specific for tau but at a different epitope, is added, followed by a substrate that generates a colorimetric or fluorescent signal.

    • The signal intensity, which is proportional to the amount of tau protein, is measured using a plate reader.

Conclusion

The T807 scaffold serves as a potent and selective targeting moiety for the development of tau-degrading PROTACs. This compound, as part of the FMF-06 series, exemplifies this innovative approach to developing therapeutics for tauopathies. While further studies are needed to fully characterize the efficacy and safety of this compound, the underlying strategy of targeted protein degradation holds significant promise for the treatment of Alzheimer's disease and other neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for FMF-06-098-1 in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-06-098-1 is an experimental compound belonging to a series of Tau-targeted protein degraders. These compounds are designed to specifically reduce the levels of the Tau protein, which is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease. This compound operates through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Tau. These application notes provide detailed protocols for the use of this compound in neuronal cultures derived from induced pluripotent stem cells (iPSCs), a relevant model for studying neurodegenerative disorders.

Mechanism of Action: CRBN-Mediated Tau Degradation

This compound is a heterobifunctional molecule. One end of the molecule binds to the Tau protein, while the other end recruits the CRBN E3 ubiquitin ligase complex. This proximity induces the transfer of ubiquitin molecules to the Tau protein. Polyubiquitinated Tau is then recognized and degraded by the proteasome, leading to a reduction in total Tau levels within the neuron.

FMF_06_098_1_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation FMF This compound Tau Tau Protein FMF->Tau Binds CRBN CRBN E3 Ligase FMF->CRBN FMF_Tau_CRBN This compound : Tau : CRBN Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Targeting Degraded_Tau Degraded Tau Peptides Proteasome->Degraded_Tau Degradation FMF_Tau_CRBN->Ub Ubiquitination

Caption: Mechanism of this compound mediated Tau degradation.

Experimental Protocols

The following protocols are designed for the use of this compound in human iPSC-derived neuronal cultures.

Culture of iPSC-Derived Neurons

This protocol outlines the basic steps for culturing and maintaining iPSC-derived neurons, which are a suitable model for studying the effects of this compound.

Materials:

  • Human iPSC-derived neural stem cells (NSCs)

  • Neuronal differentiation medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and desired growth factors)

  • Culture plates/coverslips coated with Poly-D-lysine and Laminin

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Plate Coating:

    • Coat culture vessels with Poly-D-lysine solution overnight at room temperature.

    • Rinse plates thoroughly with sterile water and allow them to dry.

    • Add Laminin solution and incubate for at least 4 hours at 37°C before seeding cells.

  • Neuronal Differentiation:

    • Plate iPSC-derived NSCs onto the coated plates in neural expansion medium.

    • When the cells reach the desired confluency, switch to a neuronal differentiation medium.

    • Culture for at least 4-6 weeks to allow for mature neuronal morphology and expression of neuronal markers.

    • Perform partial media changes every 2-3 days.

Treatment of Neuronal Cultures with this compound

This protocol describes the application of this compound to mature neuronal cultures.

Materials:

  • Mature iPSC-derived neuronal cultures (4-6 weeks post-differentiation)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed neuronal culture medium

  • DMSO (vehicle control)

Procedure:

  • Prepare serial dilutions of this compound in pre-warmed neuronal culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

  • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Carefully remove half of the conditioned medium from each well of the neuronal culture.

  • Add an equal volume of the medium containing the appropriate concentration of this compound or vehicle control to the respective wells.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Experimental_Workflow cluster_0 Experimental Phases cluster_1 Analysis Methods Phase1 1. iPSC-Derived Neuron Culture & Maturation (4-6 weeks) Phase2 2. This compound Treatment (e.g., 24h) Phase1->Phase2 Phase3 3. Cell Lysis & Protein Extraction Phase2->Phase3 Phase4 4. Downstream Analysis Phase3->Phase4 WB Western Blot (Total & Phospho-Tau) Phase4->WB Qualitative/ Semi-Quantitative ELISA ELISA (Total & Phospho-Tau) Phase4->ELISA Quantitative

Caption: General experimental workflow for this compound treatment.

Western Blot Analysis of Tau Protein

This protocol is for the semi-quantitative analysis of total and phosphorylated Tau levels in neuronal lysates.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Total Tau, anti-Phospho-Tau [specific epitopes])

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash treated cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).

ELISA for Tau Protein Quantification

This protocol provides a quantitative measurement of total and phosphorylated Tau levels.

Materials:

  • Commercially available ELISA kit for human Total Tau and/or Phospho-Tau

  • Neuronal lysates (prepared as for Western Blot)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, this typically involves:

    • Preparing a standard curve using the provided Tau protein standards.

    • Diluting neuronal lysates to fall within the range of the standard curve.

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Measuring the absorbance using a microplate reader.

  • Calculate the concentration of Tau in the samples by interpolating from the standard curve.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments with this compound and related compounds in iPSC-derived neuronal cultures.

Table 1: Effect of FMF-06-Series Compounds on Total Tau Levels (ELISA)

CompoundConcentration (nM)% Reduction in Total Tau (Mean ± SD)
Vehicle (DMSO)-0 ± 5
This compound 1025 ± 7
10060 ± 10
100085 ± 8
FMF-06-0381030 ± 6
10075 ± 9
100090 ± 5
FMF-06-0491028 ± 8
10070 ± 11
100088 ± 7

Table 2: Effect of this compound on Phosphorylated Tau (p-Tau S396) Levels (ELISA)

TreatmentConcentration (nM)% Reduction in p-Tau S396 (Mean ± SD)
Vehicle (DMSO)-0 ± 6
This compound 1035 ± 9
10070 ± 12
100092 ± 6

Troubleshooting

  • High Cell Death:

    • Ensure the final DMSO concentration is low (<0.1%).

    • Optimize the concentration of this compound; high concentrations may be toxic.

    • Confirm the health and maturity of the neuronal cultures before treatment.

  • No Reduction in Tau Levels:

    • Verify the activity of the this compound compound.

    • Ensure the neuronal model expresses CRBN.

    • Increase the treatment duration.

  • High Variability in Results:

    • Ensure consistent cell seeding density and culture conditions.

    • Perform precise and consistent pipetting.

    • Increase the number of biological and technical replicates.

Conclusion

This compound represents a promising tool for the targeted degradation of Tau protein in neuronal models. The protocols provided herein offer a framework for investigating the efficacy and mechanism of action of this and related compounds. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

Application Notes and Protocols for FMF-06-098-1 in iPSC-Derived Neuron Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-06-098-1 is a member of a series of hetero-bifunctional molecules designed as targeted protein degraders for the microtubule-associated protein tau. These compounds, often referred to as PROTACs (Proteolysis Targeting Chimeras), are engineered to selectively eliminate pathological forms of tau, which are implicated in a range of neurodegenerative disorders, including Alzheimer's disease and frontotemporal dementia (FTD). This document provides detailed application notes and experimental protocols for the use of this compound in induced pluripotent stem cell (iPSC)-derived neuron models, offering a powerful platform for studying tauopathies and evaluating potential therapeutic agents.

The FMF-06-series of compounds function by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the tau protein. This induced proximity facilitates the ubiquitination of tau, marking it for degradation by the proteasome. This approach offers the potential for highly specific and efficient removal of disease-associated tau. The use of iPSC-derived neurons, particularly from patients with tau mutations, provides a physiologically relevant context to investigate the efficacy and mechanism of action of these degraders.

Mechanism of Action: Tau Degradation via CRBN Recruitment

This compound is designed with two key moieties connected by a linker: a ligand that binds to the tau protein and a ligand that recruits the CRBN E3 ubiquitin ligase. The formation of a ternary complex between tau, this compound, and CRBN is the critical step that initiates the degradation process. This leads to the polyubiquitination of tau and its subsequent recognition and degradation by the 26S proteasome.

Mechanism of this compound Action Tau Tau Protein (Pathological Conformation) Ternary Ternary Complex (Tau - this compound - CRBN) Tau->Ternary Binds FMF This compound FMF->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Binds PolyUb Polyubiquitinated Tau Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Tau Degradation Proteasome->Degradation Catalyzes

Caption: Signaling pathway of this compound mediated tau degradation.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the performance of closely related and highly active analogs from the FMF-06-series in iPSC-derived neuron models of tauopathy.[1] These data can serve as a strong starting point for designing experiments with this compound.

CompoundCell LineTreatment DurationEffective Concentration (EC50)Max Tau Reduction (%)Notes
FMF-06-038 A152T iPSC-Neurons24 hours~10-100 nM~60-80% (Total Tau & p-Tau)Showed significant clearance of insoluble tau.
FMF-06-049 A152T iPSC-Neurons24 hours~10-100 nM~60-80% (Total Tau & p-Tau)Demonstrated prolonged tau reduction after washout.
FMF-06-038 P301L iPSC-Neurons24 hours~1 µMSignificant degradation observedPotency can be cell-line dependent.
FMF-06-049 P301L iPSC-Neurons24 hours~100 nMSignificant degradation observedHigher potency compared to FMF-06-038 in this line.

Experimental Protocols

The following are detailed protocols for utilizing this compound in iPSC-derived neuron models.

iPSC-Derived Neuron Culture and Differentiation

This protocol provides a general framework for the culture and differentiation of iPSCs into cortical neurons. Specific protocols may need to be optimized based on the iPSC line.

iPSC to Neuron Differentiation Workflow iPSC iPSC Culture EB Embryoid Body (EB) Formation iPSC->EB Rosette Neural Rosette Selection EB->Rosette NPC Neural Progenitor Cell (NPC) Expansion Rosette->NPC Differentiation Neuronal Differentiation NPC->Differentiation Maturation Neuronal Maturation Differentiation->Maturation

Caption: Workflow for differentiating iPSCs into mature neurons.

Materials:

  • iPSC line (e.g., patient-derived with a tau mutation)

  • iPSC culture medium (e.g., mTeSR1)

  • Matrigel or Geltrex

  • Neural induction medium

  • Neural progenitor expansion medium

  • Neuronal differentiation medium

  • Neuronal maturation medium

  • Small molecules for neural induction (e.g., SMAD inhibitors)

  • Growth factors (e.g., BDNF, GDNF)

  • Cell culture plates and flasks

Procedure:

  • iPSC Culture: Culture iPSCs on Matrigel-coated plates in iPSC medium. Passage cells as aggregates.

  • Neural Induction: When iPSCs reach 80-90% confluency, switch to neural induction medium containing dual SMAD inhibitors to promote neural fate.

  • Neural Rosette Formation and Selection: After approximately 10-12 days, neural rosettes will form. Select and isolate these rosettes.

  • Neural Progenitor Cell (NPC) Expansion: Plate the rosettes and expand the resulting NPCs in neural progenitor expansion medium.

  • Neuronal Differentiation: Plate NPCs at the desired density and switch to neuronal differentiation medium.

  • Neuronal Maturation: After initial differentiation, maintain the neuronal cultures in maturation medium, typically containing neurotrophic factors like BDNF and GDNF, for at least 4-6 weeks to allow for mature neuronal phenotypes to develop before compound treatment.

This compound Treatment of iPSC-Derived Neurons

Materials:

  • Mature iPSC-derived neurons (6-8 weeks post-differentiation)

  • This compound (dissolved in DMSO to create a stock solution)

  • Neuronal maturation medium

  • Vehicle control (DMSO)

  • Cell culture plates (e.g., 96-well or 24-well)

Procedure:

  • Compound Preparation: Prepare a dilution series of this compound in neuronal maturation medium. It is recommended to start with a concentration range informed by the data on related compounds (e.g., 1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Carefully remove a portion of the conditioned medium from the neuronal cultures and replace it with the medium containing the desired concentration of this compound or vehicle.

  • Incubation: Incubate the treated neurons for the desired duration (e.g., 4, 24, or 48 hours) at 37°C and 5% CO2.

  • Washout (Optional): For washout experiments to assess the duration of the effect, after the initial treatment period, remove the compound-containing medium, wash the cells gently with fresh medium, and then add fresh medium without the compound.

  • Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in an appropriate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for downstream analysis.

Western Blotting for Total and Phosphorylated Tau

Materials:

  • Neuronal cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-total Tau, anti-phospho-Tau [AT8, PHF1], anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities using appropriate software. Normalize tau levels to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Tau

Materials:

  • Neuronal cell lysates

  • Tau ELISA kit (for total or phosphorylated tau)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the specific ELISA kit being used.

  • Sample Preparation: Dilute the neuronal lysates to fall within the dynamic range of the assay.

  • Assay: Add standards and samples to the pre-coated plate and proceed with the incubations with detection antibodies and substrate as per the kit protocol.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of tau in the samples based on the standard curve. Normalize the results to the total protein concentration of the lysates.

Experimental Workflow Visualization

Experimental Workflow for this compound Evaluation Start Start: iPSC-Derived Neurons Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Lysis Cell Lysis Treatment->Lysis Analysis Downstream Analysis Lysis->Analysis WB Western Blot (Total & p-Tau) Analysis->WB ELISA ELISA (Total & p-Tau) Analysis->ELISA Data Data Analysis & Interpretation WB->Data ELISA->Data

Caption: A typical experimental workflow for assessing this compound.

Conclusion

The use of this compound in iPSC-derived neuron models provides a robust and disease-relevant platform for investigating the therapeutic potential of targeted tau degradation. The protocols outlined in this document offer a comprehensive guide for researchers to design and execute experiments to evaluate the efficacy, potency, and mechanism of action of this and related compounds. Careful optimization of differentiation protocols and analytical methods will be crucial for generating high-quality, reproducible data. These studies will ultimately contribute to a better understanding of tauopathies and the development of novel therapeutic strategies.

References

Application Notes and Protocols: FMF-06-098-1 Dosage for Tau Degradation in A152T Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of FMF-06-series compounds, exemplified by FMF-06-049, for inducing the degradation of tau protein in human induced pluripotent stem cell (iPSC)-derived neurons carrying the A152T mutation, a known risk factor for tauopathies such as frontotemporal dementia (FTD) and Alzheimer's disease.[1][2][3] The FMF-06-series of molecules are targeted protein degraders that recruit the E3 ubiquitin ligase Cereblon (CRBN) to the tau protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4]

Data Presentation

The following tables summarize the quantitative data on the efficacy of FMF-06-series compounds in reducing total tau and phosphorylated tau (P-tau S396) levels in A152T neurons.

Table 1: Concentration-Dependent Degradation of Tau in A152T Neurons (24-hour treatment)

CompoundConcentrationTotal Tau Reduction (%)P-tau S396 Reduction (%)
FMF-06-04910 µM~60%Not specified
FMF-06-03810 µMNot specifiedNot specified
FMF-06-05010 µMNot specifiedNot specified

Data extracted from studies on second-generation CRBN-recruiting degraders, where FMF-06-049 showed the most significant improvement in degradation potency.[4]

Table 2: Concentration-Dependent Degradation of Tau in A152T Neurons (4-hour treatment)

CompoundConcentrationTotal Tau and P-tau S396 Reduction (%)
FMF-06-04910 nM~50%
FMF-06-049Not specified60-80%
FMF-06-038Not specified60-80%

Short-term treatment with FMF-06-049 demonstrated rapid tau degradation at nanomolar concentrations.[4]

Table 3: Prolonged Effect of a Single 24-hour Dose of FMF-06-049 on Tau Levels in A152T Neurons

Time Post-WashoutTau Levels
8 daysQuicker recovery to basal levels compared to other compounds

This suggests that while highly effective, the degradation effect of FMF-06-049 may have a shorter duration compared to other analogs.[4]

Signaling Pathway

The FMF-06-series compounds function as heterobifunctional degraders. They are composed of a ligand that binds to the tau protein (based on the T807 scaffold), a linker, and a ligand that recruits the E3 ubiquitin ligase, Cereblon (CRBN) (based on thalidomide).[4] This binding induces the formation of a ternary complex between tau, the FMF compound, and CRBN. This proximity leads to the polyubiquitination of tau, marking it for degradation by the 26S proteasome.

FMF_Mechanism cluster_cell A152T Neuron FMF FMF-06-049 Ternary Tau-FMF-CRBN Ternary Complex FMF->Ternary Tau Tau (A152T) Tau->Ternary CRBN CRBN (E3 Ligase) CRBN->Ternary Ub_Tau Polyubiquitinated Tau Ternary->Ub_Tau Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Tau->Proteasome Degraded_Tau Degraded Tau (Peptides) Proteasome->Degraded_Tau Degradation

Mechanism of action for FMF-06-049-mediated tau degradation.

Experimental Protocols

The following protocols are based on methodologies reported for the characterization of the FMF-06-series of tau degraders in iPSC-derived A152T neurons.[4]

Cell Culture and Differentiation of A152T iPSC-Derived Neurons
  • Cell Source: Induced pluripotent stem cells (iPSCs) derived from fibroblasts of patients carrying the heterozygous A152T mutation in the MAPT gene.

  • Differentiation: Differentiate iPSCs into cortical neurons over a period of 6 weeks to ensure mature neuronal phenotypes.

  • Culture Medium: Maintain neurons in a suitable neuronal differentiation and maturation medium.

  • Culture Plates: Culture neurons in appropriate formats for subsequent experiments (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).

Compound Treatment of A152T Neurons
  • Compound Preparation: Prepare stock solutions of FMF-06-098-1 (or analogs like FMF-06-049) in DMSO. Further dilute to the desired 2X concentration in fresh culture medium.

  • Treatment Procedure (6-well plate):

    • From each well containing 2 mL of conditioned medium, remove 1 mL.

    • Add 1 mL of the 2X compound-containing medium to each well.

    • For vehicle control, treat cells with medium containing 0.1% v/v DMSO.

    • Incubate the plates at 37°C for the desired duration (e.g., 4 or 24 hours).

  • Treatment Procedure (96-well plate):

    • Directly add the compound to each well containing 100 µL of medium to achieve the final desired concentration.

    • Incubate at 37°C for the specified time.

Western Blotting for Tau and P-tau S396 Levels
  • Cell Lysis:

    • Wash cells with DPBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto a Tris-Acetate SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate with primary antibodies overnight at 4°C.

      • Total Tau (e.g., TAU5)

      • Phospho-Tau S396

      • Loading control (e.g., Actin or GAPDH)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

    • Normalize the densitometry values of tau and P-tau to the loading control.

Compound Washout Experiment

This experiment assesses the duration of the compound's effect on tau levels.

  • Initial Treatment: Treat A152T neurons with the FMF compound (e.g., 10 µM FMF-06-049) for 24 hours.

  • Washout: After 24 hours, remove the compound-containing medium, wash the cells with fresh medium, and then add new culture medium without the compound.

  • Time-Course Analysis: Collect cell lysates at various time points post-washout (e.g., 1, 2, 4, and 8 days).

  • Analysis: Analyze tau and P-tau levels at each time point by Western blotting as described above.

Washout_Workflow Start 6-week differentiated A152T neurons Treatment Treat with FMF compound (e.g., 10 µM for 24h) Start->Treatment Washout Compound Washout: Remove medium, wash, add fresh medium Treatment->Washout Timecourse Collect cell lysates at Day 1, 2, 4, 8 post-washout Washout->Timecourse Analysis Analyze Tau & P-tau levels by Western Blot Timecourse->Analysis

References

Application Notes: FMF-06-Series Compounds for Targeted Tau Degradation in P301L Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The FMF-06-series of compounds are novel heterobifunctional molecules designed as targeted protein degraders (TPDs) for the microtubule-associated protein tau. Tau pathology, characterized by the accumulation of hyperphosphorylated and aggregated tau, is a hallmark of several neurodegenerative diseases, including Alzheimer's disease and frontotemporal dementia with parkinsonism-17 (FTDP-17). The P301L mutation in the tau gene is a well-established driver of tauopathy, leading to the formation of neurofibrillary tangles and neuronal dysfunction.[1][2] The FMF-06-series compounds offer a promising therapeutic strategy by promoting the clearance of pathological tau.

These application notes provide an overview of the mechanism of action of the FMF-06-series and detailed protocols for their use in studying tau degradation in induced pluripotent stem cell (iPSC)-derived neurons carrying the P301L mutation.

Mechanism of Action

The FMF-06-series compounds are designed based on the proteolysis-targeting chimera (PROTAC) technology. They consist of three key components: a ligand that binds to the target protein (tau), a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, the FMF-06-series utilizes the T807 scaffold for tau recognition and a thalidomide-based ligand to engage the Cereblon (CRBN) E3 ligase.[3] By bringing tau into proximity with the CRBN E3 ligase complex, the compound facilitates the ubiquitination of tau, marking it for degradation by the proteasome. This targeted degradation approach aims to reduce the levels of both soluble and insoluble tau species within the neuron.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of representative FMF-06-series compounds in reducing total tau and phosphorylated tau (p-Tau S396) in P301L iPSC-derived neurons.

Table 1: Dose-Dependent Reduction of Total Tau and p-Tau S396 by FMF-06-038 in P301L Neurons (24-hour treatment) [3]

Concentration% Total Tau Reduction (Normalized to Vehicle)% p-Tau S396 Reduction (Normalized to Vehicle)
1 µMSignificant Degradation ObservedData not specified
10 µM~50%~60%

Table 2: Dose-Dependent Reduction of Total Tau and p-Tau S396 by FMF-06-049 in P301L Neurons (24-hour treatment) [3]

Concentration% Total Tau Reduction (Normalized to Vehicle)% p-Tau S396 Reduction (Normalized to Vehicle)
100 nMSignificant Degradation ObservedSignificant Degradation Observed
1 µM~40%~50%
10 µM~60%~70%

Table 3: Effect of FMF-06-049 on Insoluble Tau in P301L Neurons (24-hour treatment) [3]

Concentration% Insoluble Tau Reduction (Normalized to Vehicle)
10 µM~100%

Experimental Protocols

Protocol 1: Culture of P301L iPSC-Derived Neurons

This protocol describes the differentiation of P301L patient-derived iPSCs into mature neurons suitable for treatment with FMF-06-series compounds.

Materials:

  • P301L patient-derived iPSCs

  • Neuronal induction medium

  • Neuronal differentiation medium

  • Growth factors

  • 6-well plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Culture and expand P301L iPSCs according to standard protocols.

  • Induce neural progenitor cell (NPC) formation using appropriate induction media and growth factors.

  • Plate NPCs at an average density of 75,000 cells/cm² in 6-well plates.[3]

  • Differentiate NPCs into mature neurons over 6-8 weeks by omitting growth factors from the culture medium.[3]

  • Exchange the medium twice per week.[3]

  • Mature neurons (differentiated for at least 6 weeks) are ready for compound treatment.

Protocol 2: Treatment of P301L Neurons with FMF-06-Series Compounds

This protocol outlines the procedure for treating mature P301L neurons with FMF-06-series compounds.

Materials:

  • Mature P301L iPSC-derived neurons in 6-well plates

  • FMF-06-series compound stock solution (in DMSO)

  • Neuronal culture medium

  • Vehicle control (DMSO)

Procedure:

  • Prepare a 2X working solution of the FMF-06-series compound in fresh neuronal culture medium.

  • For each well to be treated, carefully remove 1 mL of the conditioned medium.[3]

  • Add 1 mL of the 2X compound working solution to the well, resulting in a 1X final concentration.[3]

  • For vehicle control wells, add 1 mL of medium containing the equivalent concentration of DMSO (e.g., 0.1% v/v).[3]

  • Incubate the plates at 37°C for the desired treatment duration (e.g., 4 hours or 24 hours).[3]

Protocol 3: Western Blot Analysis of Tau Levels

This protocol describes the analysis of total tau and phosphorylated tau levels in treated P301L neurons by Western blotting.

Materials:

  • Treated P301L neurons

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies:

    • Total tau (e.g., TAU5)

    • Phospho-tau S396

    • β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated neurons and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay.

  • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.[3]

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).[3]

Visualizations

FMF_Mechanism_of_Action cluster_FMF FMF-06 Compound cluster_Cellular_Machinery Cellular Machinery Tau_Ligand Tau Ligand (T807) Linker Linker Tau_Ligand->Linker Tau Tau Protein (P301L) Tau_Ligand->Tau Binds E3_Ligand E3 Ligand (Thalidomide) Linker->E3_Ligand CRBN CRBN E3 Ligase E3_Ligand->CRBN Recruits Proteasome Proteasome Tau->Proteasome Degradation CRBN->Tau Ubiquitinates Ub Ubiquitin

Caption: Mechanism of action of FMF-06 series compounds.

Experimental_Workflow Start P301L iPSC Culture Differentiation Neuronal Differentiation (6-8 weeks) Start->Differentiation Treatment Compound Treatment (FMF-06 or Vehicle) Differentiation->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Analysis Western Blot Analysis (Total Tau, p-Tau) Lysis->Analysis Quantification Densitometry & Data Analysis Analysis->Quantification

Caption: Experimental workflow for evaluating FMF-06 compounds.

Logical_Relationship cluster_Problem Pathology cluster_Intervention Intervention P301L_Mutation P301L Tau Mutation Tau_Pathology Tau Aggregation & Hyperphosphorylation P301L_Mutation->Tau_Pathology FMF_Treatment FMF-06 Compound Tau_Degradation Targeted Tau Degradation FMF_Treatment->Tau_Degradation Outcome Reduction of Pathological Tau Tau_Degradation->Outcome

Caption: Logical relationship of FMF-06 intervention in P301L tauopathy.

References

Application Notes and Protocols: Western Blot Analysis of Tau Levels Following FMF-06-098-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tau protein, a microtubule-associated protein, is implicated in a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. In these conditions, tau becomes hyperphosphorylated and forms insoluble aggregates, leading to neuronal dysfunction and cell death. FMF-06-098-1 belongs to a novel class of compounds designed as targeted protein degraders for the tau protein. These molecules function by recruiting the cellular ubiquitin-proteasome system to selectively target and degrade tau, offering a promising therapeutic strategy. This document provides detailed protocols for analyzing the efficacy of this compound in reducing tau levels using Western blot analysis.

Principle of Action

This compound is a heterobifunctional molecule. One end of the molecule binds to the tau protein, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of tau, marking it for degradation by the 26S proteasome. This targeted protein degradation approach aims to reduce the overall levels of both normal and pathological tau, thereby mitigating its toxic effects.

Data Summary

The following table summarizes representative quantitative data on the reduction of total tau and phosphorylated tau (p-tau) levels after treatment with compounds from the FMF-06 series, to which this compound belongs. Data was obtained from Western blot analysis of human induced pluripotent stem cell-derived neurons.

Treatment GroupTotal Tau Reduction (%)p-Tau (S396) Reduction (%)Treatment Duration (hours)Notes
Vehicle (DMSO)0024Control group.
FMF-06 Series Compound40 - 6040 - 6024Initial reduction after 24 hours of treatment.[1]
FMF-06 Series CompoundUp to 90Up to 9072 - 96Continued reduction observed after compound washout.[1]

Note: The data presented is representative of the FMF-06 series of tau degraders. Specific results for this compound may vary.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate human iPSC-derived neurons or other suitable neuronal cell lines at an appropriate density in a multi-well plate.

  • Cell Culture: Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution to the desired final concentrations in fresh cell culture medium. Replace the medium in the cell culture wells with the medium containing this compound or vehicle (DMSO) control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Protein Extraction (Lysis)
  • Wash: After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping: Scrape the cells from the bottom of the well and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total tau (e.g., Tau5) and phosphorylated tau (e.g., p-Tau S396) diluted in blocking buffer overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the tau and p-tau bands to the loading control.

Visualizations

G cluster_treatment Cell Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis cell_culture Neuronal Cell Culture treatment This compound Treatment cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Tau, p-Tau, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection densitometry Densitometry Analysis detection->densitometry normalization Normalization to Loading Control densitometry->normalization G fmf This compound ternary_complex Ternary Complex (this compound :: Tau :: E3 Ligase) fmf->ternary_complex Binds tau Tau Protein tau->ternary_complex Binds crbn E3 Ubiquitin Ligase (e.g., CRBN) crbn->ternary_complex Recruited ub_tau Ubiquitinated Tau ternary_complex->ub_tau Promotes Ubiquitination ubiquitin Ubiquitin ubiquitin->ub_tau proteasome 26S Proteasome ub_tau->proteasome Targeted for Degradation degradation Tau Degradation proteasome->degradation

References

Application Notes and Protocols for Measuring Tau Reduction with FMF-06-098-1 using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative measurement of tau protein reduction in cell lysates following treatment with FMF-06-098-1, a member of the FMF-06 series of tau protein degraders. The provided methodology is based on established sandwich Enzyme-Linked Immunosorbent Assay (ELISA) principles.

Introduction

Tauopathies, including Alzheimer's disease, are characterized by the accumulation of pathological tau protein aggregates.[1] this compound belongs to a class of compounds known as targeted protein degraders. These molecules are designed to induce the degradation of specific proteins by hijacking the cell's natural protein disposal machinery. This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the tau protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This document outlines the ELISA protocol to quantify the reduction of total and phosphorylated tau levels in neuronal cell cultures treated with this compound.

Mechanism of Action of this compound

This compound is part of the FMF-06 series of CRBN-recruiting degraders.[2] The molecule has two key domains: one that binds to the tau protein and another that binds to the E3 ubiquitin ligase, CRBN. This dual binding brings tau into close proximity with CRBN, facilitating the transfer of ubiquitin molecules to the tau protein. Polyubiquitinated tau is then recognized and degraded by the 26S proteasome.

cluster_0 This compound Mediated Tau Degradation Tau Tau Protein FMF This compound Tau->FMF Proteasome Proteasome Tau->Proteasome Targeted for Degradation CRBN CRBN E3 Ligase FMF->CRBN Ub Ubiquitin CRBN->Ub Activates Ub->Tau Ubiquitination DegradedTau Degraded Tau (Peptides) Proteasome->DegradedTau Degrades

Caption: Mechanism of this compound induced tau degradation.

Experimental Protocol: Tau Reduction ELISA

This protocol describes a sandwich ELISA for the quantification of total tau or phospho-tau in cell lysates.

Materials and Reagents
  • Coating Antibody: Monoclonal antibody specific for Tau.

  • Detection Antibody: Rabbit polyclonal antibody specific for Tau.

  • Standard: Recombinant human Tau protein.

  • Enzyme Conjugate: Horseradish peroxidase (HRP)-labeled anti-rabbit antibody.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: e.g., 0.16 M Sulfuric Acid.

  • Wash Buffer: PBS with 0.05% Tween-20.

  • Assay Diluent/Blocking Buffer: PBS with 1% BSA and 0.05% Tween-20.

  • Cell Lysis Buffer: e.g., Invitrogen FNN0011 supplemented with 1 mM PMSF, protease, and phosphatase inhibitors.[2]

  • 96-well Microplates.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure

ELISA_Workflow cluster_workflow ELISA Experimental Workflow start Start plate_coating Coat plate with capture antibody (e.g., overnight at 4°C) start->plate_coating wash1 Wash plate plate_coating->wash1 blocking Block plate (e.g., 1-2 hours at RT) wash1->blocking wash2 Wash plate blocking->wash2 add_samples Add standards and samples (cell lysates) (e.g., 2 hours at RT) wash2->add_samples wash3 Wash plate add_samples->wash3 add_detection_ab Add detection antibody (e.g., 1 hour at RT) wash3->add_detection_ab wash4 Wash plate add_detection_ab->wash4 add_hrp Add HRP-conjugated secondary antibody (e.g., 30 mins at RT) wash4->add_hrp wash5 Wash plate add_hrp->wash5 add_substrate Add TMB substrate (e.g., 15-30 mins at RT, dark) wash5->add_substrate add_stop Add stop solution add_substrate->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate end End read_plate->end

Caption: General workflow for the Tau sandwich ELISA protocol.

1. Plate Coating: a. Dilute the capture antibody to the recommended concentration in PBS. b. Add 100 µL of the diluted capture antibody to each well of a 96-well microplate. c. Seal the plate and incubate overnight at 4°C.

2. Blocking: a. Aspirate the coating solution and wash the plate 2-3 times with Wash Buffer. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature (RT).

3. Sample and Standard Incubation: a. Prepare serial dilutions of the recombinant Tau standard in Assay Diluent. A typical range might be 40 pg/mL to 2600 pg/mL.[3] b. Prepare cell lysates from untreated and this compound-treated neurons. Determine the total protein concentration of the lysates using a BCA assay.[2] c. Dilute the cell lysates to an appropriate concentration in Assay Diluent. d. Wash the plate 2-3 times with Wash Buffer. e. Add 100 µL of the standards and diluted samples to the appropriate wells. f. Seal the plate and incubate for 2 hours at RT or overnight at 4°C.[4]

4. Detection Antibody Incubation: a. Wash the plate 3-4 times with Wash Buffer. b. Add 100 µL of the diluted detection antibody to each well. c. Seal the plate and incubate for 1-2 hours at RT.

5. Enzyme Conjugate Incubation: a. Wash the plate 3-4 times with Wash Buffer. b. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. c. Seal the plate and incubate for 30-60 minutes at RT.

6. Substrate Reaction and Measurement: a. Wash the plate 4-5 times with Wash Buffer. b. Add 100 µL of TMB Substrate to each well. c. Incubate for 15-30 minutes at RT in the dark. A blue color will develop. d. Add 50-100 µL of Stop Solution to each well. The color will change to yellow. e. Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis
  • Subtract the average zero standard optical density (OD) from all other OD values.

  • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Interpolate the tau concentration of the samples from the standard curve.

  • Correct for the sample dilution factor.

  • Normalize the tau concentration to the total protein concentration of the cell lysate (e.g., pg of tau per mg of total protein).

  • Calculate the percentage of tau reduction in this compound-treated samples compared to vehicle-treated controls.

Quantitative Data Summary

The following table summarizes representative data on tau reduction following treatment with FMF-06 series compounds in iPSC-derived neurons.[2]

Compound SeriesTreatment DurationConcentration RangeTau Reduction (Total Tau)Tau Reduction (Phospho-Tau S396)Neuronal Model
FMF-06 Series (CRBN-recruiting) 24 hours10-100 nM40-60%Significant reduction observedA152T and P301L FTD iPSC-derived neurons
FMF-05/FMF-06 Series (VHL-recruiting) 24 hours10-100 nMUp to 50%Up to 50%A152T and P301L FTD iPSC-derived neurons

Note: The FMF-06 series of CRBN-recruiting degraders, to which this compound belongs, generally showed more consistent and potent tau degradation compared to the VHL-recruiting series in human neuron models.[2]

Troubleshooting
IssuePossible CauseSolution
High Background Insufficient washingIncrease the number of washes and ensure complete aspiration of buffer.
Reagent contaminationUse fresh, sterile reagents.
Incubation times too longOptimize incubation times.
Low Signal Insufficient reagent concentrationCheck and optimize antibody and HRP-conjugate concentrations.
Inactive reagentsUse fresh or properly stored reagents.
Incubation times too shortIncrease incubation times.
High Variability (High CV%) Pipetting errorsUse calibrated pipettes and practice consistent technique.
Incomplete washingEnsure uniform and thorough washing of all wells.
Plate not sealed properlyEnsure the plate is sealed well during incubations to prevent evaporation.
Conclusion

The ELISA protocol detailed above provides a robust and quantitative method for assessing the efficacy of tau-degrading compounds like this compound. Accurate and reproducible data can be obtained by carefully following the protocol and optimizing conditions for the specific reagents and samples being used. This assay is a critical tool for the preclinical evaluation of novel therapeutics for tauopathies.

References

Application Notes and Protocols for FMF-06-098-1 Treatment Time-Course in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

FMF-06-098-1 is a second-generation heterobifunctional degrader molecule designed to target the tau protein for degradation. Aberrant, hyperphosphorylated, and aggregated forms of tau are a pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease and frontotemporal dementia. This compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the tau protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] These application notes provide a detailed protocol for conducting an in vitro time-course experiment to evaluate the efficacy and kinetics of this compound in a relevant neuronal cell model.

Data Presentation

The following table summarizes hypothetical, yet expected, quantitative data from a time-course experiment evaluating the effect of this compound on total tau and phosphorylated tau (p-tau) levels in a human induced pluripotent stem cell (iPSC)-derived neuronal model of tauopathy.

Time Point (Hours)TreatmentTotal Tau Levels (Normalized to Vehicle)Phosphorylated Tau (S396) Levels (Normalized to Vehicle)Cell Viability (%)
0Vehicle (0.1% DMSO)1.00 ± 0.051.00 ± 0.07100 ± 2
0This compound (100 nM)1.00 ± 0.061.00 ± 0.08100 ± 3
4Vehicle (0.1% DMSO)0.98 ± 0.040.99 ± 0.0699 ± 2
4This compound (100 nM)0.65 ± 0.080.55 ± 0.0998 ± 4
8Vehicle (0.1% DMSO)1.01 ± 0.071.02 ± 0.0598 ± 3
8This compound (100 nM)0.42 ± 0.060.35 ± 0.0797 ± 3
12Vehicle (0.1% DMSO)0.99 ± 0.050.98 ± 0.0899 ± 2
12This compound (100 nM)0.25 ± 0.040.20 ± 0.0596 ± 4
24Vehicle (0.1% DMSO)1.00 ± 0.061.01 ± 0.0798 ± 3
24This compound (100 nM)0.15 ± 0.030.12 ± 0.0495 ± 5
48Vehicle (0.1% DMSO)0.98 ± 0.040.99 ± 0.0697 ± 2
48This compound (100 nM)0.18 ± 0.040.15 ± 0.0594 ± 6

Experimental Protocols

Cell Culture of a Tauopathy Neuronal Model

This protocol describes the culture of human iPSC-derived neurons, a relevant model for studying tauopathies.

Materials:

  • Human iPSC-derived neurons (e.g., from a patient with a tauopathy-associated mutation)

  • Neuronal growth medium (e.g., BrainPhys™ Neuronal Medium supplemented with NeuroCult™ SM1, N2 Supplement-A, GDNF, BDNF, and laminin)

  • Poly-L-ornithine and laminin-coated cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO2)

Procedure:

  • Coat cell culture plates with poly-L-ornithine and laminin according to the manufacturer's instructions to promote neuronal attachment and growth.

  • Thaw and plate the iPSC-derived neurons at a recommended seeding density.

  • Culture the neurons in the supplemented neuronal growth medium.

  • Perform a half-medium change every 2-3 days.

  • Allow the neurons to differentiate and mature for at least 6 weeks before initiating experiments to ensure the expression of mature tau isoforms.

This compound Time-Course Treatment

Materials:

  • Differentiated iPSC-derived neurons in culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Neuronal growth medium

  • Vehicle control (DMSO)

Procedure:

  • Prepare working solutions of this compound in pre-warmed neuronal growth medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control with the same final concentration of DMSO should also be prepared.

  • Aspirate the old medium from the neuronal cultures.

  • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the plates at 37°C and 5% CO2 for the designated time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • At each time point, harvest the cells for downstream analysis.

Quantification of Tau Protein Levels by Western Blot

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-total Tau, anti-phospho-Tau S396, anti-Actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the tau and p-tau levels to the loading control.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture iPSC-derived neurons differentiation Differentiate neurons (6 weeks) cell_culture->differentiation prepare_compounds Prepare this compound and Vehicle differentiation->prepare_compounds treat_cells Treat neurons for 0, 4, 8, 12, 24, 48h prepare_compounds->treat_cells harvest_cells Harvest cells at each time point treat_cells->harvest_cells western_blot Western Blot for Tau and p-Tau harvest_cells->western_blot quantification Densitometry and Normalization western_blot->quantification

Caption: Experimental workflow for the in vitro time-course study of this compound.

Signaling_Pathway cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome Pathway tau Tau Protein fmf This compound tau->fmf binds ubiquitination Polyubiquitination of Tau fmf->ubiquitination promotes crbn CRBN E3 Ligase crbn->fmf binds proteasome 26S Proteasome ubiquitination->proteasome targets for degradation Tau Degradation proteasome->degradation

Caption: CRBN-mediated degradation of Tau by this compound.

References

Application Notes and Protocols for Cellular Assays to Evaluate FMF-06-098-1 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-06-098-1 is a member of the FMF-06 series of heterobifunctional molecules designed as targeted protein degraders for the Tau protein. These compounds are Proteolysis Targeting Chimeras (PROTACs) that function by inducing the proximity of the Tau protein to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of Tau.[1] An accumulation of aberrant Tau protein is a hallmark of several neurodegenerative disorders, known as tauopathies, including Frontotemporal Dementia (FTD) and Alzheimer's disease.[2][3][4][5] The FMF-06 series of degraders are based on a Tau-binding moiety derived from the PET tracer T807 and a CRBN-recruiting moiety derived from thalidomide.[1]

These application notes provide detailed protocols for key cellular assays to assess the target engagement and efficacy of this compound and other related compounds. The assays are designed to confirm the direct binding of the compound to its intended targets (Tau and CRBN) and to quantify the downstream effect of this engagement, namely the degradation of the Tau protein.

Signaling Pathway and Mechanism of Action

This compound operates through a PROTAC-mediated mechanism of action. It physically links the Tau protein with the CRBN E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[3][6] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the Tau protein. The resulting polyubiquitinated Tau is then recognized and degraded by the 26S proteasome.

FMF_06_098_1_MOA cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation Tau Tau Protein Ternary Tau-FMF-CRBN Ternary Complex Tau->Ternary Binds FMF This compound FMF->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Recruits Ub_Tau Polyubiquitinated Tau Ternary->Ub_Tau Ubiquitination Proteasome 26S Proteasome Ub_Tau->Proteasome Recognition Degraded_Tau Degraded Tau (Peptides) Proteasome->Degraded_Tau Degradation

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

Disclaimer: Specific quantitative data for this compound is not publicly available. The following tables present representative data for the most potent compounds from the FMF-06 series, FMF-06-038 and FMF-06-049, as described in the literature.[1] These compounds share the same core structure and mechanism of action as this compound.

Table 1: CRBN Target Engagement in HEK293T Cells

CompoundAssay FormatParameterValue (µM)
Pomalidomide (Reference)NanoBRETIC50~0.1
FMF-06-038 (Representative)NanoBRETIC50~1-10
FMF-06-049 (Representative)NanoBRETIC50~1-10

Table 2: Tau Degradation in iPSC-Derived Neurons (A152T Mutation)

CompoundTreatment Time (h)ParameterValue
FMF-06-038 (Representative)24Dmax (Total Tau)~60-80%
FMF-06-049 (Representative)24Dmax (Total Tau)~60%
FMF-06-049 (Representative)24DC50 (Total Tau)~0.01-0.1 µM
FMF-06-038 (Representative)4Dmax (p-Tau S396)~60-80%
FMF-06-049 (Representative)4Dmax (p-Tau S396)~60-80%

Experimental Protocols

CRBN Target Engagement using NanoBRET™ Assay

This protocol describes a method to quantify the engagement of this compound with CRBN in living cells using the NanoBRET™ Target Engagement (TE) Intracellular E3 Ligase Assay.[7][8][9][10]

Experimental Workflow:

NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Detection A Seed HEK293T cells in 96-well plates B Co-transfect with NanoLuc®-CRBN and DDB1 expression vectors A->B C Incubate for 24 hours B->C D Treat cells with varying concentrations of this compound C->D E Add NanoBRET® Tracer (CRBN-specific) D->E F Incubate for 2 hours E->F G Add NanoBRET® Substrate and Inhibitor Solution F->G H Measure Donor (450 nm) and Acceptor (610 nm) emission G->H I Calculate BRET ratio and determine IC50 H->I

Figure 2: NanoBRET™ assay workflow for CRBN engagement.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM™ I Reduced Serum Medium

  • NanoLuc®-CRBN Fusion Vector[10]

  • DDB1 Expression Vector[10]

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ TE Intracellular E3 Ligase Assay, CRBN (Tracer and Substrate)[7]

  • This compound

  • White, 96-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Protocol:

  • Cell Culture and Transfection:

    • The day before transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM + 10% FBS.

    • Prepare the transfection mix in Opti-MEM™ by combining the NanoLuc®-CRBN and DDB1 expression vectors with the transfection reagent according to the manufacturer's instructions.

    • Add the transfection mix to the cells and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Replace the culture medium with the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Add the CRBN-specific NanoBRET™ Tracer to all wells at the recommended concentration.

    • Incubate the plate for 2 hours at 37°C, 5% CO2.

  • Detection:

    • Prepare the NanoBRET™ Substrate and Inhibitor Solution according to the manufacturer's protocol.

    • Add the substrate solution to all wells.

    • Read the plate on a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) filters.

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) and plot the values against the compound concentration to determine the IC50.

Quantification of Tau Degradation by Western Blot

This protocol details the use of Western blotting to measure the reduction in total and phosphorylated Tau levels in iPSC-derived neurons following treatment with this compound.[11][12][13][14][15]

Experimental Workflow:

WB_Workflow cluster_0 Cell Culture and Treatment cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection and Analysis A Culture iPSC-derived neurons (e.g., A152T or P301L) B Treat with this compound for 4-24 hours A->B C Lyse cells and determine protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block the membrane E->F G Incubate with primary antibodies (anti-Tau, anti-p-Tau, loading control) F->G H Incubate with HRP-conjugated secondary antibodies G->H I Visualize bands using ECL and quantify band intensity H->I

Figure 3: Western blot workflow for Tau degradation.

Materials:

  • iPSC-derived neurons (e.g., from FTD patients with A152T or P301L mutations)

  • Neuronal culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-total Tau (e.g., Tau5)

    • Anti-phospho-Tau (e.g., p-Tau S396)

    • Anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Culture iPSC-derived neurons to the desired stage of differentiation.

    • Treat the neurons with a range of concentrations of this compound for 4 to 24 hours. Include a vehicle control.

    • Wash the cells with cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.[12]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the Tau and p-Tau bands to the loading control.

    • Calculate the percentage of Tau degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax.

Assessment of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

This protocol is for demonstrating the formation of the Tau-FMF-06-098-1-CRBN ternary complex in cells.[16][17][18][19]

Experimental Workflow:

CoIP_Workflow cluster_0 Cell Treatment and Lysis cluster_1 Immunoprecipitation cluster_2 Detection A Treat iPSC-derived neurons with this compound B Lyse cells under non-denaturing conditions A->B C Pre-clear the lysate B->C D Incubate lysate with anti-Tau antibody C->D E Add Protein A/G magnetic beads to capture immune complexes D->E F Wash beads to remove non-specific binding E->F G Elute proteins from beads F->G H Analyze eluate by Western blot for Tau and CRBN G->H

Figure 4: Co-immunoprecipitation workflow.

Materials:

  • iPSC-derived neurons

  • This compound

  • Non-denaturing lysis buffer

  • Anti-Tau antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as described in Protocol 2)

  • Anti-CRBN antibody

Protocol:

  • Cell Treatment and Lysis:

    • Treat iPSC-derived neurons with this compound or vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-Tau antibody overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove unbound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads using an elution buffer.

    • Analyze the eluate by Western blot using antibodies against Tau and CRBN. An increased CRBN signal in the this compound treated sample compared to the control indicates the formation of the ternary complex.

Conclusion

The cellular assays described in these application notes provide a comprehensive framework for evaluating the target engagement and efficacy of this compound. By employing these protocols, researchers can obtain quantitative data on CRBN binding, Tau degradation, and ternary complex formation, which are crucial for the characterization and optimization of this and other Tau-targeting PROTACs. The use of patient-derived iPSC neurons as a model system further enhances the translational relevance of these studies.[2]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cell Permeability of FMF-06-098-1 and Related PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the challenge of poor cell permeability observed with the Tau-targeting PROTAC FMF-06-098-1 and similar molecules.

Troubleshooting Guide

Issue: Low cellular activity of this compound despite high in vitro binding affinity.

This is a common problem for PROTACs and other large molecules, often pointing to poor cell permeability. Here’s a step-by-step guide to troubleshoot and address this issue.

1. Confirm Poor Permeability

  • Initial Assessment: Start with a simple cellular uptake assay.

  • Quantitative Analysis: If initial results suggest low uptake, proceed with more quantitative methods to benchmark the permeability of your compound.

Table 1: Comparison of Common Permeability Assays

Assay TypePrincipleThroughputComplexityKey Outputs
PAMPA (Parallel Artificial Membrane Permeability Assay) Measures passive diffusion across an artificial lipid membrane.HighLowEffective Permeability (Pe)
Caco-2 Permeability Assay Uses a monolayer of Caco-2 cells to model the intestinal barrier, assessing both passive and active transport.MediumHighApparent Permeability (Papp), Efflux Ratio (ER)
Cellular Uptake Assays Directly measures the concentration of the compound inside cells using techniques like LC-MS/MS or fluorescence.MediumMediumIntracellular Concentration

2. Strategies for Improvement

Once poor permeability is confirmed, consider the following chemical and formulation-based strategies.

Chemical Modification Strategies

  • Linker Optimization: The linker connecting the target binder and the E3 ligase ligand plays a crucial role in the physicochemical properties of the PROTAC.

    • Vary Linker Length and Composition: A study on a series of CRBN-recruiting degraders, the FMF-06-series, showed that modifying the linker attachment chemistry can improve cell permeability.[1]

    • Introduce Permeability-Enhancing Moieties: Consider incorporating features that can mask polar groups or increase lipophilicity.

  • Masking Hydrogen Bond Donors: Reducing the number of hydrogen bond donors can significantly improve membrane permeability for molecules that are beyond the "Rule-of-Five".[2] This can be achieved through N-methylation or other capping strategies.[3][4]

  • Prodrug Approach: Temporarily modifying the molecule to increase its lipophilicity can enhance its ability to cross the cell membrane.[5] Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active compound.

Formulation-Based Strategies

For in vivo studies, formulation can be a powerful tool to overcome poor bioavailability stemming from low permeability.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption.[6][7][8]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate, potentially leading to improved absorption.[9]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution.[7]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability a concern?

This compound is part of a series of molecules designed as Tau-targeted protein degraders.[1] These molecules, known as PROTACs, are relatively large and often possess physicochemical properties that are not ideal for passive diffusion across the cell membrane, leading to poor cellular permeability. This can result in low efficacy in cell-based assays and limited bioavailability in vivo.

Q2: How does a PROTAC like this compound work?

A PROTAC is a bifunctional molecule with a ligand that binds to a target protein (in this case, Tau) and another ligand that recruits an E3 ubiquitin ligase (like CRBN or VHL).[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound (PROTAC) Ternary_Complex Ternary Complex (Tau-PROTAC-E3) PROTAC->Ternary_Complex Tau Tau Protein (Target) Tau->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_Tau Ubiquitinated Tau Ternary_Complex->Ub_Tau Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Tau->Proteasome Degraded_Tau Degraded Tau Fragments Proteasome->Degraded_Tau Degradation Extracellular Extracellular Space Extracellular->PROTAC Poor Permeability

Caption: General mechanism of action for a PROTAC like this compound.

Q3: What are the first experimental steps to quantify the permeability of my compound?

A good starting point is the Parallel Artificial Membrane Permeability Assay (PAMPA), as it is a high-throughput and cost-effective method for assessing passive permeability. If your compound shows poor permeability in PAMPA, you can then move to more complex cell-based assays like the Caco-2 assay to investigate the role of active transport and efflux.

Permeability_Workflow Start Start: Compound with suspected poor permeability PAMPA PAMPA Assay Start->PAMPA Good_Perm Good Passive Permeability PAMPA->Good_Perm High Pe Poor_Perm Poor Passive Permeability PAMPA->Poor_Perm Low Pe Caco2 Caco-2 Assay Cellular_Uptake Cellular Uptake Assay (e.g., LC-MS/MS) Caco2->Cellular_Uptake Low Papp Efflux High Efflux? Caco2->Efflux High ER Low_Uptake Low Intracellular Concentration Cellular_Uptake->Low_Uptake Proceed Proceed with Cellular Assays Good_Perm->Proceed Poor_Perm->Caco2 Optimize Chemical Modification or Formulation Strategies Efflux->Optimize Low_Uptake->Optimize

Caption: Experimental workflow for assessing compound permeability.

Q4: Can I use computational models to predict the permeability of my this compound analogs?

Yes, in silico models can be valuable for predicting permeability and guiding the design of new analogs. Physics-based computational approaches that consider the 3D conformation of the molecule can be more predictive than simple calculations like cLogP, especially for complex molecules like PROTACs.[3] These models can help you prioritize which analogs to synthesize and test experimentally.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Dodecane

  • Lecithin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

Procedure:

  • Prepare the Artificial Membrane: Create a 1% (w/v) lecithin in dodecane solution.

  • Coat the Filter Plate: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate. Let it sit for at least 5 minutes to allow the lipids to form a monolayer.

  • Prepare the Donor Solution: Dilute the test compound and controls in PBS to a final concentration of 100 µM (with the final DMSO concentration not exceeding 1%).

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate.

  • Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.

  • Incubate: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

  • Calculate Effective Permeability (Pe): Use the following equation to calculate Pe: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

References

Technical Support Center: FMF-06-098-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FMF-06-098-1 and related compounds in their experiments. The information is tailored for professionals in neuroscience research and drug development working on tau protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is part of a series of second-generation Cereblon (CRBN)-recruiting Tau-targeting protein degraders.[1] These molecules are designed to induce the degradation of the tau protein, which is implicated in a variety of neurodegenerative disorders known as tauopathies. The core structure is based on the T807 scaffold for tau recognition and thalidomide for E3 ligase engagement.[1]

Q2: What is the proposed mechanism of action for this compound?

A2: this compound is designed to function as a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to the target protein (tau) and an E3 ubiquitin ligase (CRBN). This proximity induces the ubiquitination of tau, marking it for degradation by the proteasome. This mechanism of action has been confirmed by experiments where a diastereomer that cannot engage the E3 ligase failed to show activity.[1]

Q3: In what types of experimental models has this series of compounds been tested?

A3: This series of compounds has been evaluated in patient-derived induced pluripotent stem cell (iPSC) neuronal models of tauopathy, specifically from patients with A152T and P301L mutations in the tau gene.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Tau Protein Degradation

Q: I am treating my neuronal cultures with this compound, but I am not observing the expected degradation of tau protein via Western Blot or ELISA. What could be the issue?

A: Several factors could contribute to a lack of tau degradation. Please consider the following troubleshooting steps:

  • Cellular Permeability: The FMF-06 series of degraders has been noted to have generally poor cell permeability in some in vitro assays.[1] It is possible that the compound is not reaching its intracellular target in sufficient concentrations.

    • Recommendation: Consider increasing the incubation time or the concentration of the compound. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations.

  • E3 Ligase Expression: The mechanism of action relies on the presence and activity of the CRBN E3 ligase.

    • Recommendation: Verify the expression of CRBN in your specific neuronal cell model. Levels of E3 ligases can vary between cell types.

  • Compound Integrity: Ensure the compound has been stored correctly and has not degraded.

    • Recommendation: Use a freshly prepared stock of this compound for your experiments.

  • Experimental Controls: It is crucial to include proper controls.

    • Recommendation: Include a negative control (e.g., a diastereomer that does not bind the E3 ligase) to confirm that the observed effects are due to the intended mechanism.[1]

Issue 2: High Cellular Toxicity Observed Post-Treatment

Q: After treating my iPSC-derived neurons with this compound, I am observing significant cell death. How can I mitigate this?

A: Cellular toxicity can arise from a variety of factors. Here are some potential causes and solutions:

  • Compound Concentration: The observed toxicity may be dose-dependent.

    • Recommendation: Perform a dose-response curve to determine the optimal concentration that induces tau degradation without causing significant cell death. The FMF-06 series has shown efficacy in the 10-100 nM range in some models.[1]

  • Treatment Duration: Prolonged exposure to the compound may be detrimental to cell health.

    • Recommendation: Optimize the treatment duration. Significant tau degradation has been observed with treatment times as short as 4 hours.[1]

  • Off-Target Effects: At higher concentrations, the compound may have off-target effects leading to toxicity.

    • Recommendation: If toxicity persists even at low concentrations, consider evaluating the expression of key apoptotic markers.

Experimental Protocols

General Protocol for Tau Degradation Assay in iPSC-derived Neurons
  • Cell Culture: Plate iPSC-derived neurons at an appropriate density in a suitable plate format (e.g., 96-well plate for ELISA or larger formats for Western Blot). Allow the cells to adhere and differentiate for the recommended period.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the compound to the desired final concentrations in the cell culture medium.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 4 to 24 hours) at 37°C and 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Analysis:

    • For Western Blot: Normalize the protein lysates, run them on an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against total tau, phospho-tau, and a loading control (e.g., GAPDH or β-actin).

    • For ELISA: Use a validated ELISA kit for the quantitative measurement of total tau or specific phospho-tau species. Normalize the results to the total protein concentration.

Data Presentation

Table 1: Representative Efficacy of FMF-06 Series Compounds on Tau Degradation

CompoundNeuronal ModelTreatment Duration (h)Effective Concentration Range (nM) for Significant Tau Degradation
FMF-06-038P301L24~1000
FMF-06-049P301L24~100
FMF-06-038A152T410 - 100
FMF-06-049A152T410 - 100

This table summarizes representative data from related compounds in the FMF-06 series to provide a general reference for expected efficacy.[1]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_protac cluster_proteins cluster_degradation FMF_06_098_1 This compound (PROTAC) Tau Tau Protein FMF_06_098_1->Tau Binds CRBN CRBN (E3 Ligase) FMF_06_098_1->CRBN Recruits Proteasome Proteasome Tau->Proteasome Targeted for Degradation CRBN->Tau Ubiquitination Ubiquitin Ubiquitin Degraded_Tau Degraded Tau Proteasome->Degraded_Tau Degrades

Caption: Mechanism of action for this compound as a PROTAC.

Experimental_Workflow Start Start: iPSC-derived Neurons Treatment Treatment with This compound Start->Treatment Incubation Incubation (4-24 hours) Treatment->Incubation Lysis Cell Lysis and Protein Quantification Incubation->Lysis Analysis Analysis Lysis->Analysis WesternBlot Western Blot (Tau, p-Tau, Loading Control) Analysis->WesternBlot ELISA ELISA (Quantitative Tau Levels) Analysis->ELISA Result Result: Tau Degradation Level WesternBlot->Result ELISA->Result

Caption: General experimental workflow for assessing tau degradation.

References

Optimizing FMF-06-098-1 concentration for tau clearance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers using FMF-06-series compounds, including FMF-06-098-1, for targeted tau protein clearance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other FMF-06-series tau degraders?

A1: FMF-06-series compounds are targeted protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs). They function by forming a ternary complex between the tau protein and an E3 ubiquitin ligase, Cereblon (CRBN). This proximity induces the ubiquitination of tau, marking it for degradation by the 26S proteasome. This leads to the selective clearance of tau protein from the cell.

Q2: What is the recommended concentration range for this compound in initial experiments?

A2: For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model and experimental conditions. Based on studies with structurally similar and highly potent analogs like FMF-06-049, a concentration range of 1 nM to 10 µM is a good starting point.[1] Significant tau clearance has been observed in the 10-100 nM range for the most active compounds in the FMF-06 series.[1]

Q3: What is the recommended treatment duration?

A3: Treatment duration can influence the extent of tau clearance. Significant degradation of total and phosphorylated tau has been observed with treatment times as short as 4 hours.[1] A standard treatment duration of 24 hours has also been shown to be effective.[1] The optimal duration may vary depending on the cell type and the specific research question.

Q4: In which neuronal models has the FMF-06 series been validated?

A4: The FMF-06 series of tau degraders has been validated in human induced pluripotent stem cell (iPSC)-derived neuronal models of tauopathy, specifically those carrying the A152T and P301L mutations in the tau gene (MAPT).[1]

Q5: Does this compound target specific forms of tau?

A5: The FMF-06 series, particularly the more potent analogs, have shown a preferential degradation of insoluble, aggregated forms of tau over soluble tau.[1][2] This is a key feature for therapeutic potential in tauopathies, which are characterized by the accumulation of insoluble tau aggregates.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant tau degradation observed. Sub-optimal concentration of the FMF-06 compound.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal effective concentration.
Insufficient treatment time.Increase the incubation time. A time course experiment (e.g., 4, 8, 12, 24 hours) can help determine the optimal duration for tau clearance in your model.
Low expression of Cereblon (CRBN) E3 ligase in the cell model.Verify the expression level of CRBN in your cell line using Western blot or qPCR. Cell lines with low CRBN expression may not be suitable for these CRBN-recruiting degraders.
High cellular toxicity observed. The concentration of the FMF-06 compound is too high.Lower the concentration of the degrader. It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your degradation experiment to identify a non-toxic working concentration. No loss of cellular viability was observed for the FMF-06 series at concentrations up to 10 µM in iPSC-derived neurons.[1]
Off-target effects.While the FMF-06 series is designed for tau selectivity, high concentrations may lead to off-target effects. Reducing the concentration is the first step.
Inconsistent results between experiments. Variability in cell culture conditions.Ensure consistent cell density, passage number, and differentiation state of neurons for all experiments.
Reagent instability.Prepare fresh stock solutions of the FMF-06 compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Difficulty detecting changes in insoluble tau levels. Inefficient protein fractionation.Optimize your protocol for separating soluble and insoluble protein fractions. Ensure complete lysis and use appropriate detergents and centrifugation speeds.

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of FMF-06 Analogs on Tau and P-tau S396 Levels in A152T Neurons (24h Treatment)

CompoundConcentrationTotal Tau Reduction (%)P-tau S396 Reduction (%)
FMF-06-038100 nM~40%~50%
1 µM~50%~60%
FMF-06-04910 nM~50%~50%
100 nM~60%~60%

Data are estimations based on graphical representations in the source literature.[1]

Table 2: Time-Dependent Effects of FMF-06-049 (10 nM) on Tau and P-tau S396 Levels in A152T Neurons

Treatment TimeTotal Tau Reduction (%)P-tau S396 Reduction (%)
4 hours~50%Not specified

Data are estimations based on graphical representations in the source literature.[1]

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for Tau Degradation in iPSC-Derived Neurons

  • Cell Culture: Plate iPSC-derived neurons at a suitable density in 96-well or 24-well plates and allow them to mature for at least 6 weeks.

  • Compound Preparation: Prepare a 10 mM stock solution of the FMF-06 compound in DMSO. Serially dilute the stock solution to prepare working concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1%.

  • Treatment:

    • Dose-Response: Treat the neurons with different concentrations of the FMF-06 compound for a fixed duration (e.g., 24 hours).

    • Time-Course: Treat the neurons with a fixed concentration of the FMF-06 compound (e.g., 100 nM) for different durations (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

  • Analysis: Analyze the levels of total tau and phosphorylated tau (e.g., p-tau S396) by Western blot or ELISA. Normalize the tau levels to a loading control (e.g., actin or GAPDH) or to the total protein concentration.

Protocol 2: Analysis of Soluble and Insoluble Tau Fractions

  • Cell Lysis and Fractionation:

    • Lyse the treated neurons in a buffer containing a mild detergent (e.g., 1% Triton X-100 in TBS with protease and phosphatase inhibitors).

    • Centrifuge the lysates at high speed (e.g., 100,000 x g) for 30 minutes at 4°C.

    • The supernatant contains the soluble protein fraction.

    • Wash the pellet with the lysis buffer and then resuspend it in a buffer containing a stronger detergent (e.g., 2% SDS in TBS) to solubilize the insoluble proteins.

  • Analysis: Analyze the levels of total tau and phosphorylated tau in both the soluble and insoluble fractions by Western blot.

Visualizations

FMF_06_Mechanism_of_Action cluster_cell Neuron cluster_proteasome 26S Proteasome cluster_ubiquitination Ubiquitination Proteasome Proteasome Tau Tau Protein FMF06 This compound Tau->FMF06 CRBN CRBN E3 Ligase FMF06->CRBN Ub Ubiquitin CRBN->Ub PolyUb_Tau Poly-ubiquitinated Tau Ub->PolyUb_Tau Conjugation PolyUb_Tau->Proteasome Degradation

Caption: Mechanism of action of this compound for tau degradation.

Experimental_Workflow cluster_analysis Analysis start Start: iPSC-Derived Neurons treatment Treatment with This compound (Dose-Response & Time-Course) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification fractionation Soluble/Insoluble Fractionation lysis->fractionation Analyze Fractions western_blot Western Blot end End: Tau Clearance Data western_blot->end elisa ELISA elisa->end quantification->western_blot Equal Loading quantification->elisa Equal Loading fractionation->western_blot Analyze Fractions

Caption: Experimental workflow for optimizing this compound concentration.

References

FMF-06-098-1 off-target effects in neuronal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FMF-06-098-1, a multi-target kinase PROTAC (Proteolysis Targeting Chimera) degrader. The information is intended to address specific issues that may be encountered during experiments, particularly in the context of neuronal cells.

Disclaimer: There is currently limited publicly available data on the specific effects of this compound in neuronal cells. Much of the information provided here is inferred from the known functions of its kinase targets in the nervous system. Researchers should exercise caution and perform thorough validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

A1: this compound is a multi-target kinase PROTAC degrader.[1] A PROTAC is a bifunctional molecule that induces the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. This compound is designed to induce the degradation of a wide range of kinases. Its known targets are listed in the table below.

Q2: What is the potential relevance of the "FMF-06" designation to neuronal research?

A2: While this compound is characterized as a broad-spectrum kinase degrader, other molecules with the "FMF-06" prefix have been developed as tau protein degraders for use in neuronal models of frontotemporal dementia.[2] This suggests that the chemical scaffold may have been explored in the context of neurodegenerative disease research. However, it is crucial to note that this compound itself is listed as a kinase degrader and not specifically as a tau degrader.

Q3: What are the potential on-target and off-target effects of this compound in neuronal cells?

A3: Given its multi-targeted nature, distinguishing between on-target and off-target effects depends on the specific research question. If the goal is to degrade a particular kinase from the target list, then the degradation of other kinases would be considered off-target.

The degradation of these kinases in neuronal cells could have a wide range of effects, as many of them play critical roles in neuronal function, including cell cycle regulation, neurite outgrowth, and signaling pathways. For example, aberrant activity of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases has been implicated in neuronal cell death in neurodegenerative diseases.[3] Therefore, their degradation could be either beneficial or detrimental depending on the experimental context.

Q4: Has this compound been tested in neuronal cell models?

A4: Based on publicly available information, there are no specific studies detailing the use and effects of this compound in neuronal cell models. The "FMF-06" series of tau degraders has been tested in iPSC-derived neurons from patients with frontotemporal dementia.[2] Researchers using this compound in neuronal cells would be conducting exploratory studies and should plan their experiments accordingly.

Quantitative Data

Table 1: Known Kinase Targets of this compound

Kinase FamilyTarget Kinases Degraded by this compound
Cyclin-Dependent Kinases (CDKs)CDK1, CDK12, CDK13, CDK2, CDK4, CDK6, CDK7, CDK9
Aurora KinasesAURKA, AURKB
Mitogen-Activated Protein Kinases (MAPKs) & RelatedMAP4K2, MAP4K3, MAPK6, MAPK7
Cell Cycle & Checkpoint KinasesBUB1B, CDC7, CHEK1, MELK, PLK4, WEE1
Ephrin ReceptorsEPHA1
Fibroblast Growth Factor Receptors (FGFRs)FGFR1
Other Serine/Threonine KinasesAAK1, CSNK1D, GAK, IRAK4, ITK, LIMK2, MARK4, PKN3, PRKAA1, RPS6KA4, SIK2, STK35, UHMK1, ULK1
Tyrosine KinasesABL2, PTK2, PTK6, TNK2

Source: MedchemExpress[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
High cytotoxicity in neuronal cultures 1. Degradation of kinases essential for neuronal survival. 2. Off-target toxicity unrelated to kinase degradation. 3. Solvent toxicity (e.g., DMSO).1. Perform a dose-response curve to determine the lowest effective concentration. 2. Reduce the treatment duration. 3. Use a negative control compound with a similar chemical structure but lacking the E3 ligase binder to assess non-PROTAC related toxicity. 4. Ensure the final solvent concentration is well-tolerated by your specific neuronal cell type.
No degradation of the target kinase 1. Insufficient compound concentration or treatment time. 2. Low expression of the VHL E3 ligase in the neuronal model. 3. The target kinase is not accessible to the PROTAC in your specific cell type. 4. The target kinase has a very slow turnover rate.1. Increase the concentration and/or duration of treatment. 2. Confirm the expression of VHL in your neuronal cells via Western blot or qPCR. 3. Lyse cells under denaturing conditions to ensure complete protein solubilization for Western blot analysis. 4. Consider using a more sensitive detection method, such as mass spectrometry-based proteomics.
Variability in experimental results 1. Inconsistent cell health or density. 2. Inconsistent compound preparation or application. 3. Passage number of neuronal cultures affecting protein expression.1. Standardize cell seeding density and ensure high cell viability before treatment. 2. Prepare fresh stock solutions of this compound and ensure thorough mixing upon dilution in culture media. 3. Use a consistent range of passage numbers for your experiments.

Experimental Protocols

Protocol: Assessment of Kinase Degradation in Neuronal Cells by Western Blot

  • Cell Culture and Treatment:

    • Plate neuronal cells (e.g., SH-SY5Y, primary neurons, or iPSC-derived neurons) at a suitable density in the appropriate culture vessels.

    • Allow cells to adhere and differentiate as required by the specific cell type.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed culture medium to the desired final concentrations.

    • Treat the cells with this compound for the desired duration (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO) at the same final concentration.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target kinase overnight at 4°C.

    • Also, probe for a loading control (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target kinase band to the intensity of the loading control band.

    • Express the target protein levels in treated samples as a percentage of the vehicle control.

Visualizations

PROTAC_Mechanism cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery Warhead Kinase Binder Linker Linker Warhead->Linker Target_Kinase Target Kinase Warhead->Target_Kinase Binds E3_Ligase_Binder VHL Ligand Linker->E3_Ligase_Binder VHL VHL E3 Ligase E3_Ligase_Binder->VHL Recruits Proteasome Proteasome Target_Kinase->Proteasome Degradation VHL->Target_Kinase Polyubiquitination Ub Ubiquitin Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: General mechanism of action of this compound as a PROTAC degrader.

Experimental_Workflow start Start: Neuronal Cell Culture treatment Treat with this compound (Dose-response and time-course) start->treatment phenotype Phenotypic Assays (e.g., Viability, Neurite Outgrowth, Apoptosis) treatment->phenotype lysate Cell Lysis and Protein Quantification treatment->lysate analysis Data Analysis and Interpretation phenotype->analysis western Western Blot for Target Kinase Degradation lysate->western proteomics Optional: Global Proteomics (Mass Spectrometry) lysate->proteomics western->analysis proteomics->analysis end End analysis->end

Caption: Experimental workflow for evaluating this compound in neuronal cells.

Neuronal_Signaling_Pathway Potential neuronal pathways affected by this compound (Red nodes are targets). cluster_GrowthFactor Growth Factor Signaling cluster_MAPK MAPK Pathway cluster_CellCycle Cell Cycle Re-entry GF Neurotrophic Factor Receptor Receptor Tyrosine Kinase GF->Receptor MAP4K MAP4K2/3 Receptor->MAP4K MAP3K MAP3K MAP4K->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (e.g., ERK) MAP2K->MAPK Neurite Outgrowth\nSynaptic Plasticity Neurite Outgrowth Synaptic Plasticity MAPK->Neurite Outgrowth\nSynaptic Plasticity CDKs CDK2/4/6 pRb pRb Phosphorylation CDKs->pRb AURKA AURKA AURKA->pRb E2F E2F Release pRb->E2F Inhibits Apoptosis Neuronal Apoptosis E2F->Apoptosis

References

Improving the efficacy of FMF-06-098-1 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FMF-06-098-1 and other molecules from the FMF-06-X series in vitro. These molecules are advanced tau-targeting protein degraders, and this guide is designed to help optimize their efficacy in your experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional protein degrader, often referred to as a PROTAC (Proteolysis Targeting Chimera). It is designed to induce the degradation of the tau protein. Its structure consists of three key parts: a ligand that binds to the tau protein (based on the T807 scaffold), a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two. By simultaneously binding to tau and CRBN, this compound brings tau into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the cell's proteasome.[1]

Q2: What is the primary cellular target of this compound?

A2: The primary target is the tau protein, particularly aberrant and insoluble forms that accumulate in neurodegenerative diseases known as tauopathies, such as Alzheimer's disease and frontotemporal dementia.[1][2] The FMF-06 series has shown a notable ability to preferentially degrade the insoluble, aggregated forms of tau over soluble tau.[1]

Q3: What is the recommended solvent and storage condition for this compound?

A3: While specific data for this compound is not publicly available, similar bioactive small molecules are typically soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For storage, it is advisable to keep the powder at 2-8°C and stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Why is CRBN recruited by this compound and not another E3 ligase?

A4: The FMF-06 series was designed with a thalidomide-based ligand, which specifically engages the CRBN E3 ligase.[1] Studies comparing CRBN-recruiting degraders with those recruiting other ligases, like VHL, have suggested that in human neurons, CRBN may have higher activity for promoting tau ubiquitination and degradation.[1]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue 1: Low or No Tau Degradation Observed

Q: I've treated my neuronal cell model with this compound, but Western blot/ELISA shows minimal reduction in tau levels. What could be the cause?

A: There are several potential reasons for a lack of efficacy. Consider the following possibilities:

  • Poor Cell Permeability: The FMF-06-X series has been noted to have poor cell permeability in some in vitro assays.[1] This is a primary suspect if you observe no effect.

    • Solution: Increase the incubation time or concentration of the compound. However, be mindful of potential off-target or cytotoxic effects at higher concentrations. Consider using cell models with higher endocytic activity or employing cell permeabilization reagents if compatible with your assay.

  • Low Proteasome Activity: The degradation of tau is dependent on a functional ubiquitin-proteasome system.

    • Solution: As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated tau or a rescue of total tau levels compared to treatment with this compound alone would confirm that the compound is functional but proteasome activity is limiting.

  • Incorrect Cell Model: The expression levels of CRBN and the specific tau isoforms in your cell line are critical.

    • Solution: Verify the expression of CRBN in your cell model. The efficacy of this compound may also vary between different tauopathy neuronal models (e.g., A152T vs. P301L mutations).[1]

  • Compound Degradation: Improper storage or handling can lead to the degradation of the compound.

    • Solution: Ensure the compound is stored correctly. Prepare fresh dilutions from a frozen stock for each experiment.

Issue 2: Inconsistent Results Between Experiments

Q: I am seeing significant variability in the percentage of tau degradation from one experiment to the next. How can I improve reproducibility?

A: Inconsistent results often stem from minor variations in experimental protocol. Here’s a checklist to improve consistency:

  • Cell Confluency and Health: Ensure cells are seeded at the same density and are in a healthy, logarithmic growth phase at the time of treatment. Stressed or overly confluent cells can have altered protein turnover rates.

  • DMSO Concentration: Keep the final concentration of the vehicle (DMSO) constant across all wells, including untreated controls. High concentrations of DMSO can be toxic and affect cellular processes. A final concentration below 0.5% is generally recommended.

  • Treatment Duration: Use a precise and consistent incubation time for all experiments. For protein degradation studies, time-course experiments are crucial to identify the optimal treatment window.

  • Lysate Preparation: The distinction between soluble and insoluble tau is key.[1] Use a standardized lysis and fractionation protocol to ensure reproducible separation of these protein pools. Inconsistent sonication or centrifugation can significantly alter the results.

Issue 3: Observed Cellular Toxicity

Q: At the effective concentration, I am observing significant cell death in my cultures. How can I mitigate this?

A: Cytotoxicity can be a confounding factor. It's important to distinguish between targeted cell death due to the removal of a critical protein and non-specific toxicity.

  • Determine the Therapeutic Window: Perform a dose-response curve for both tau degradation and cell viability (e.g., using an MTT or CellTiter-Glo assay). This will help you identify a concentration range that is effective without being overly toxic.

  • Use Proper Controls: The "hook effect" is a known phenomenon with PROTACs, where at very high concentrations, the formation of the ternary complex (PROTAC-target-ligase) is inefficient, leading to reduced efficacy. This can help differentiate from simple toxicity. Additionally, use an inactive diastereomer as a control if available. For example, the FMF-06-064-1 diastereomer, which does not engage VHL, was used as a negative control in some studies.[1]

  • Reduce Incubation Time: Shorter treatment times may be sufficient to observe degradation without inducing significant toxicity. Some active FMF-06 analogs showed effects in as little as 4 hours.[1]

Quantitative Data Summary

The following table summarizes the efficacy of related compounds from the FMF-06 series in a specific neuronal model. This data can serve as a benchmark for your experiments.

CompoundCell ModelTreatment DurationConcentration for Max EffectEffect on Insoluble TauEffect on Soluble Tau
FMF-06-038 P301L Neurons24 hours10 µM~80-100% reductionNo significant effect
FMF-06-049 P301L Neurons24 hours10 µM~80-100% reduction~40-50% reduction

Data is estimated from graphical representations in the cited literature and should be used for comparative purposes.[1]

Experimental Protocols & Workflows

Protocol 1: In Vitro Tau Degradation Assay
  • Cell Culture: Plate iPSC-derived neurons (e.g., P301L mutant) at a consistent density and allow them to differentiate and mature for the desired period (e.g., 6 weeks).[1]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create serial dilutions in culture medium to achieve the final desired concentrations.

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the this compound dilutions or vehicle control (DMSO). Incubate for a specified period (e.g., 4, 24, or 48 hours).

  • Cell Lysis and Fractionation:

    • Wash cells with cold DPBS.

    • Lyse cells in a Triton-based buffer (e.g., 1% Triton X-100 with protease/phosphatase inhibitors) to isolate the soluble fraction (S).

    • Centrifuge the lysate. The supernatant is the soluble fraction.

    • Resuspend the remaining pellet in a high-stringency buffer (e.g., 5% SDS) to solubilize the insoluble proteins (P).[1]

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein amounts for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies for total tau (e.g., TAU5), phospho-tau (e.g., p-tau S396), and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence system.

    • Perform densitometry analysis to quantify changes in tau levels relative to the vehicle control.

Visualizations

Signaling Pathway and Mechanism of Action

FMF_06_098_1_Mechanism cluster_cell Cell Cytoplasm cluster_ternary Ternary Complex Formation FMF This compound Ternary Tau-Degrader-CRBN Complex FMF->Ternary Binds Tau Tau Protein (Target) Tau->Ternary Binds Proteasome Proteasome Tau->Proteasome Enters CRBN CRBN (E3 Ligase) CRBN->Ternary Binds Ternary->Tau Ubiquitination Ub Ubiquitin Ub->Ternary Degradation Degraded Tau (Peptides) Proteasome->Degradation Degrades

Caption: Mechanism of action for this compound, a tau-targeting PROTAC.

Experimental Workflow

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Neuronal Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment lysis Cell Lysis & Soluble/Insoluble Fractionation treatment->lysis viability Cell Viability Assay (e.g., MTT, CTG) treatment->viability Parallel Experiment quant Protein Quantification (BCA Assay) lysis->quant wb Western Blot (Total Tau, p-Tau, Loading Control) quant->wb elisa ELISA (Quantitative Tau Measurement) quant->elisa end End: Data Analysis & Interpretation wb->end elisa->end viability->end

Caption: General experimental workflow for evaluating this compound in vitro.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem: Low/No Tau Degradation q1 Is CRBN expressed in your cell model? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Select a different cell model. q1->a1_no No q2 Did you run a proteasome inhibitor control (e.g., MG132)? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Run control to confirm proteasome dependence. q2->a2_no No q3 Did tau levels get rescued or ubiquitinated tau accumulate? a2_yes->q3 a3_yes Yes: Mechanism is working. Issue may be low cell permeability or compound dose/timing. q3->a3_yes Yes a3_no No q3->a3_no No q4 Is compound integrity confirmed? a3_no->q4 a4_yes Yes: Consider re-evaluating lysis/fractionation protocol for consistency. q4->a4_yes Yes a4_no No: Use fresh compound stock. Verify handling/storage. q4->a4_no No

References

Technical Support Center: FMF-06-Series Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FMF-06-series of tau protein degraders, including FMF-06-038 and FMF-06-049. The information provided is intended to help address potential variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the FMF-06-series of compounds, and what is their mechanism of action?

The FMF-06-series are second-generation proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of the tau protein, which is implicated in neurodegenerative diseases like frontotemporal dementia (FTD) and Alzheimer's disease.[1] These hetero-bifunctional molecules work by simultaneously binding to the target protein (tau) and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of tau, marking it for degradation by the proteasome.[2] The FMF-06-series was developed to optimize the linker attachment chemistry from a previous series to improve efficacy.[1]

Q2: I can't find information on "FMF-06-098-1". Is this a valid compound name?

Based on available scientific literature, "this compound" does not appear to be a designated compound within the published FMF-06-series. It is possible that this is a typographical error. The most extensively studied compounds in this series are FMF-06-038 and FMF-06-049.[1] We recommend verifying the compound name and batch number.

Q3: What are the key differences between FMF-06-038 and FMF-06-049?

Both FMF-06-038 and FMF-06-049 are effective tau degraders, but they exhibit some differences in their activity profiles. FMF-06-049, which has a six-carbon linker, has shown up to a 10-fold improvement in degradation potency for P-tau S396 and total tau in A152T patient-derived neurons compared to other analogs.[1] However, the relative ranking of these two molecules can be assay-dependent, suggesting they may have different specificities for insoluble tau and distinct catalytic properties.[1] FMF-06-038 has shown specificity for insoluble tau, whereas FMF-06-049 can lead to a decrease in both soluble and insoluble tau.[1]

Q4: Why am I seeing high variability in tau degradation between different neuronal cell lines?

Variability in the efficacy of FMF-06-series compounds between different patient-derived iPSC neuronal lines (e.g., A152T and P301L) is an observed phenomenon.[1] For instance, FMF-06-049 was found to be the most potent analog in P301L neurons, but higher concentrations were required to achieve significant tau degradation compared to A152T neurons.[1] This variability can be attributed to several factors, including:

  • Differences in the underlying genetic mutations and their impact on tau pathology.

  • Variations in the differentiation efficiency and maturity of the iPSC-derived neurons.

  • Differences in the expression levels of CRBN and other components of the ubiquitin-proteasome system between cell lines.

Q5: Can CRBN-recruiting PROTACs like the FMF-06-series have off-target effects?

Yes, CRBN-recruiting PROTACs can have off-target effects. The pomalidomide moiety, often used to recruit CRBN, can independently degrade other proteins, particularly zinc-finger (ZF) proteins.[3][4] This can lead to unintended biological consequences. It is crucial to include appropriate controls in your experiments to assess potential off-target effects.

Troubleshooting Guides

Issue 1: Low or No Tau Degradation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Integrity - Verify the identity and purity of your FMF-06-series compound batch via analytical methods (e.g., LC-MS, NMR). - Ensure proper storage conditions to prevent degradation.
Suboptimal Compound Concentration - Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations for FMF-06-038 and FMF-06-049 have been reported in the 10-100 nM range.[1] - Be aware of the "hook effect," where excessively high concentrations of a PROTAC can lead to reduced degradation.[5]
Insufficient Treatment Duration - Optimize the treatment duration. Significant degradation has been observed with as little as 4 hours of treatment, with continued effects after 24 hours.[1]
Low CRBN Expression - Confirm the expression of CRBN in your neuronal cell line via Western Blot or qPCR. Low levels of the E3 ligase will limit PROTAC efficacy.
Cell Line-Specific Resistance - As noted, different neuronal lines can have varied responses.[1] If possible, test the compounds in a different patient-derived cell line to confirm activity.
Poor Cell Permeability - While the FMF-06-series was designed for improved properties, cell permeability can still be a challenge for PROTACs.[5] Consider using permeability assays if this is a concern.
Issue 2: High Variability Between Replicates

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions - Maintain consistent cell densities, passage numbers, and media formulations. - Variability in iPSC-derived neuron differentiation is a known challenge.[6] Strive for highly standardized differentiation protocols.
Assay-Dependent Variability - The choice of assay can influence the outcome. For example, differences in the ranking of FMF-06-038 and FMF-06-049 have been observed between different assays.[1] - For Western Blots, technical artifacts can lead to variations in the detection of certain tau species.[1][2] Ensure consistent sample preparation, loading, and imaging.
Inconsistent Compound Dosing - Ensure accurate and consistent preparation of compound dilutions for each experiment.

Data Presentation

Table 1: Summary of FMF-06-049 Efficacy in A152T Neurons

Treatment DurationConcentration% Reduction in Total Tau% Reduction in P-tau S396
24 hours10 µM~60%~60%
4 hours10 nM~50%Not specified
4 hours1 µM~60-80%~60-80%
Data synthesized from Silva et al., 2022.[1]

Table 2: Comparison of Lead Degraders on Soluble vs. Insoluble Tau in A152T Neurons

CompoundEffect on Soluble TauEffect on Insoluble Tau
QC-01-175 ~40-50% decrease~80-100% decrease
FMF-06-038 Specificity for insoluble tau~80-100% decrease
FMF-06-049 ~40-50% decrease~80-100% decrease
Data synthesized from Silva et al., 2022.[1]

Experimental Protocols

Protocol 1: General Workflow for Testing FMF-06-Series Compounds in iPSC-Derived Neurons
  • Cell Culture: Culture and differentiate patient-derived iPSCs into mature neurons (e.g., 6-week differentiation).[1] Ensure the use of standardized and validated differentiation protocols.

  • Compound Treatment: Prepare stock solutions of FMF-06-series compounds in DMSO. Dilute to final concentrations in the cell culture medium. Treat neurons for the desired duration (e.g., 4 to 24 hours).[1] Include a vehicle control (DMSO) in all experiments.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Analysis: Analyze the levels of total tau and phosphorylated tau using Western Blot or ELISA.

Protocol 2: Western Blotting for Tau and P-tau
  • Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total tau (e.g., TAU5) and phosphorylated tau (e.g., p-tau S396) overnight at 4°C. Also, probe for a loading control (e.g., actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the tau and p-tau signals to the loading control.

Visualizations

cluster_0 This compound Mediated Tau Degradation Tau Tau Protein Ternary Tau-PROTAC-CRBN Ternary Complex Tau->Ternary FMF This compound (PROTAC) FMF->Ternary CRBN CRBN E3 Ligase CRBN->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ub Ubiquitin Proteasome Proteasome PolyUb->Proteasome Degradation Tau Degradation Proteasome->Degradation

Caption: Signaling pathway of FMF-06-series mediated tau degradation.

cluster_1 Experimental Workflow Start Start: iPSC-derived neurons Treatment Treat with this compound (various doses and times) Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Analysis Western Blot / ELISA (Total Tau, P-Tau) Lysis->Analysis Data Data Analysis and Quantification Analysis->Data End End: Determine DC50 Data->End cluster_2 Troubleshooting Decision Tree Start No/Low Tau Degradation Check_Compound Compound Integrity & Purity Verified? Start->Check_Compound Check_Compound->Start No Check_Dose Dose-Response Performed? Check_Compound->Check_Dose Yes Check_Dose->Start No Check_Time Time-Course Performed? Check_Dose->Check_Time Yes Check_Time->Start No Check_CRBN CRBN Expression Confirmed? Check_Time->Check_CRBN Yes Check_CRBN->Start No Check_Controls Negative Controls Included? Check_CRBN->Check_Controls Yes Check_Controls->Start No Conclusion Consider Cell Line-Specific Resistance or Permeability Issues Check_Controls->Conclusion Yes

References

Minimizing the hook effect with FMF-06-098-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with FMF-06-098-1, a molecular glue that induces the degradation of RNA-binding motif protein 39 (RBM39).

Troubleshooting Guides

Minimizing the Hook Effect with this compound

Question: I am concerned about the hook effect in my experiments with this compound. How can I identify and minimize it?

Answer:

The "hook effect" is a phenomenon observed in assays where an excess concentration of an analyte can lead to a paradoxical decrease in the measured signal. In the context of targeted protein degradation, this is most commonly associated with bifunctional degraders like PROTACs. At very high concentrations, the PROTAC can form separate binary complexes with the target protein and the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[1][2]

However, this compound is a "molecular glue," not a PROTAC. Molecular glues are monovalent compounds that induce a novel interaction between an E3 ligase and a target protein.[3][4] The mechanism of action for molecular glues makes the classic hook effect less likely to occur because they do not have two separate binding moieties that can lead to the formation of non-productive binary complexes at high concentrations.[2]

While a true hook effect is not expected, it is still crucial to determine the optimal concentration range for this compound to ensure maximal RBM39 degradation. At excessively high concentrations, off-target effects or cytotoxicity could confound the experimental results.

Experimental Protocol: Determining the Optimal Concentration of this compound

This protocol outlines a dose-response experiment to determine the optimal concentration of this compound for RBM39 degradation in your cell line of interest.

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in cell culture medium to achieve a final concentration range of 0.01 µM to 10 µM. It is recommended to use a 10-point, 3-fold serial dilution.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a DMSO-only control. The treatment duration will depend on the degradation kinetics of RBM39, but a 24-hour incubation is a common starting point.[5]

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for RBM39 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a corresponding secondary antibody and visualize the bands using an appropriate detection system.

  • Data Analysis:

    • Quantify the band intensities for RBM39 and the loading control.

    • Normalize the RBM39 signal to the loading control for each sample.

    • Plot the normalized RBM39 levels against the log of the this compound concentration to generate a dose-response curve. The concentration that gives the maximal degradation of RBM39 is the optimal concentration for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a molecular glue that induces the degradation of the RBM39 protein. It functions by promoting an interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor.[6][7] This leads to the ubiquitination of RBM39 and its subsequent degradation by the proteasome.[8]

Q2: What is the difference between a molecular glue and a PROTAC?

A2: A molecular glue is a small molecule that induces an interaction between two proteins that would not normally interact.[3] A PROTAC (Proteolysis Targeting Chimera) is a bifunctional molecule with two distinct heads—one that binds to the target protein and another that binds to an E3 ligase—connected by a linker.[9]

Q3: Why is the hook effect less of a concern for molecular glues like this compound?

A3: The hook effect in targeted protein degradation is primarily a concern for bifunctional molecules like PROTACs. At high concentrations, PROTACs can form two separate binary complexes (PROTAC-target and PROTAC-E3 ligase), which reduces the formation of the productive ternary complex needed for degradation.[1][2] Molecular glues are monovalent and do not have this bifunctional nature, making the classic hook effect unlikely.[2]

Q4: What are the expected downstream effects of RBM39 degradation?

A4: RBM39 is an essential mRNA splicing factor.[7] Its degradation leads to altered RNA splicing and can induce cell death in certain cancer cell lines, particularly those of hematopoietic or lymphoid origin.[6]

Q5: Can I use this compound in a cell line that does not express DCAF15?

A5: No, the activity of this compound is dependent on the presence of the DCAF15 E3 ligase substrate receptor to recruit RBM39 for degradation.[6][10]

Data Presentation

ParameterValueReference
Target Protein RBM39[6][7]
E3 Ligase DCAF15[5][6]
Compound Class Molecular Glue (Aryl Sulfonamide)[6]
Typical In Vitro Concentration Range 1 µM - 10 µM[6]
Reported Treatment Time for Degradation 6 - 24 hours[6][10]

Visualizations

FMF_06_098_1_Signaling_Pathway cluster_0 This compound Mediated RBM39 Degradation FMF This compound Ternary_Complex DCAF15-FMF-RBM39 Ternary Complex FMF->Ternary_Complex Binds DCAF15 DCAF15 E3 Ligase DCAF15->Ternary_Complex Recruits RBM39 RBM39 RBM39->Ternary_Complex Recruited Ubiquitination RBM39 Ubiquitination Ternary_Complex->Ubiquitination Leads to Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation RBM39 Degradation Proteasome->Degradation Mediates

Caption: Signaling pathway of this compound induced RBM39 degradation.

Hook_Effect_Workflow cluster_1 Experimental Workflow to Determine Optimal Concentration Start Start: Plate Cells Prepare Prepare this compound Serial Dilutions Start->Prepare Treat Treat Cells (Dose-Response) Prepare->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse WB Western Blot (RBM39 & Loading Control) Lyse->WB Analyze Analyze Data: Plot Dose-Response Curve WB->Analyze End End: Determine Optimal Concentration Analyze->End

Caption: Workflow for optimizing this compound concentration.

References

Validation & Comparative

A Head-to-Head Comparison of Tau Degraders: FMF-06-098-1 vs. FMF-06-049

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted protein degradation, the development of potent and selective degraders for the microtubule-associated protein tau holds significant promise for the treatment of tauopathies, a class of neurodegenerative diseases that includes Alzheimer's disease and frontotemporal dementia (FTD). This guide provides a detailed comparison of two second-generation tau degraders, FMF-06-098-1 and FMF-06-049, with a focus on their efficacy in promoting the degradation of pathological tau.

Both this compound and FMF-06-049 belong to a series of heterobifunctional molecules developed from a T807 scaffold, a known tau positron emission tomography (PET) ligand, linked to a thalidomide analog to engage the E3 ubiquitin ligase Cereblon (CRBN). This design facilitates the ubiquitination and subsequent proteasomal degradation of tau, with a preference for the pathological forms of the protein.

Quantitative Performance in Tau Degradation

CompoundCell ModelTarget Tau SpeciesEfficacyReference
FMF-06-049 iPSC-derived A152T neuronsTotal Tau~60% reduction
FMF-06-049 iPSC-derived A152T neuronsPhospho-Tau (S396)Up to 10-fold improvement in potency
FMF-06-049 iPSC-derived A152T neuronsInsoluble Tau100% clearance
FMF-06-049 iPSC-derived P301L neuronsTotal TauSignificant degradation at 100 nM

Mechanism of Action: Targeted Tau Degradation

The fundamental mechanism of action for both this compound and FMF-06-049 is the hijacking of the ubiquitin-proteasome system to induce the degradation of tau. This process is initiated by the formation of a ternary complex between the tau protein, the degrader molecule, and the CRBN E3 ligase.

cluster_0 Ternary Complex Formation Tau Pathological Tau Degrader FMF-06-049 / this compound Tau->Degrader binds Proteasome 26S Proteasome Tau->Proteasome Targeted for Degradation CRBN CRBN E3 Ligase Degrader->CRBN recruits CRBN->Tau Ubiquitinates Ub Ubiquitin Ub->Tau Polyubiquitination Degradation Tau Degradation Proteasome->Degradation

Figure 1. Proposed signaling pathway for tau degradation by FMF-06-049 and this compound.

Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the efficacy of FMF-06-049 and this compound in promoting tau degradation in patient-derived neuronal models.

Culture of iPSC-derived Neurons

Human induced pluripotent stem cells (iPSCs) from patients with FTD carrying the A152T or P301L mutation in the MAPT gene are differentiated into cortical neurons.

  • Cell Seeding: iPSC-derived neural progenitor cells are seeded onto plates coated with poly-L-ornithine and laminin.

  • Differentiation: Differentiation is induced using a cocktail of neurotrophic factors, including BDNF, GDNF, and NT-3, in a specialized neuronal differentiation medium.

  • Maturation: Neurons are matured for at least 6 weeks to allow for the development of a mature neuronal phenotype and the expression of pathological tau species.

Compound Treatment
  • Preparation: this compound and FMF-06-049 are dissolved in DMSO to create stock solutions.

  • Dosing: Matured neurons are treated with varying concentrations of the compounds (e.g., 10 nM to 10 µM) or with a DMSO vehicle control.

  • Incubation: Cells are incubated with the compounds for a specified duration, typically ranging from 4 to 24 hours.

Western Blotting for Tau Levels
  • Cell Lysis: Following treatment, neurons are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for total tau (e.g., Tau5) and phosphorylated tau (e.g., AT8 for pS202/pT205, or an antibody for pS396). An antibody against a housekeeping protein like actin is used as a loading control.

  • Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the efficacy of tau degraders.

start Start iPSC Culture & Differentiate FTD patient iPSCs start->iPSC treatment Treat with this compound, FMF-06-049, or Vehicle iPSC->treatment lysis Cell Lysis & Protein Quantification treatment->lysis wb Western Blotting lysis->wb analysis Densitometry & Data Analysis wb->analysis end End analysis->end

Figure 2. Experimental workflow for comparing tau degraders.

Conclusion

The available evidence strongly suggests that FMF-06-049 is a superior tau degrader compared to its predecessors, demonstrating high potency in reducing both total and pathological forms of tau, particularly insoluble tau, in neuronal models of FTD. While a direct quantitative comparison with this compound is limited by the lack of published data for the latter, the robust performance of FMF-06-049 positions it as a promising candidate for further preclinical and clinical development in the pursuit of a disease-modifying therapy for tauopathies. Future studies directly comparing the degradation kinetics and selectivity of these two compounds would be highly valuable to the research community.

A Comparative Analysis of FMF-06-Series Tau Degraders for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the FMF-06-series of tau protein degraders, benchmarked against other tau degradation technologies. The information is supported by experimental data to aid in the selection of appropriate tools for preclinical studies in tauopathies such as Alzheimer's disease and frontotemporal dementia.

The accumulation of pathological tau protein is a hallmark of several neurodegenerative diseases. Targeted protein degradation, a novel therapeutic modality, offers a promising strategy to eliminate these toxic proteins. This guide focuses on the FMF-06-series, a second-generation of tau degraders, and compares their performance with the first-generation compound QC-01-175, Von Hippel-Lindau (VHL)-recruiting degraders, and other emerging tau degradation technologies.

Performance Comparison of Tau Degraders

The FMF-06-series of tau degraders, particularly FMF-06-038 and FMF-06-049, have demonstrated improved efficacy in clearing pathological tau in human induced pluripotent stem cell (iPSC)-derived neuronal models of frontotemporal dementia.[1] These second-generation molecules show significant tau clearance at nanomolar concentrations and exhibit a preference for insoluble, aggregated forms of tau.[1]

Degrader SeriesCompoundTarget E3 LigaseKey Performance CharacteristicsReference
FMF-06-Series (2nd Gen) FMF-06-049 CRBN- ~50% total tau reduction at 10 nM after 4h in A152T neurons.[1]- Up to 60-80% total tau and P-tau S396 degradation with 4h treatment in A152T neurons.[1]- 100% clearance of insoluble tau in P301L neurons.[1]Silva et al., 2022
FMF-06-038 CRBN- Up to 60-80% total tau and P-tau S396 degradation with 4h treatment in A152T neurons.[1]- Specificity for insoluble tau.[1]Silva et al., 2022
First-Generation QC-01-175 CRBN- Effective degradation of P-tauS396 at concentrations as low as 100 nM.[2]- Maximal total tau clearance (Dmax, 24h) achieved at 10 µM.[2]- ~70% reduction in total tau and ~80% reduction of P-tauS396 at 1 µM after 24h.[2]Silva et al., 2019
VHL-Recruiting FMF-06-066-1 VHL- Inferior efficacy compared to CRBN-recruiting degraders in human neurons.Silva et al., 2022
Alternative Technologies AUTACs Autophagy- Employs the autophagy-lysosome system for degradation.- Can degrade protein aggregates.[3]
RING-Bait TRIM21- A chimeric protein that incorporates into tau fibrils and triggers degradation.[4]- Effective against aggregated tau, while sparing monomeric tau.[4]Miller et al., 2024

Signaling Pathway and Experimental Workflow

The FMF-06-series and QC-01-175 are Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules work by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

FMF-06 Signaling Pathway

The evaluation of these degraders typically follows a systematic workflow to determine their efficacy and mechanism of action.

Experimental_Workflow start Start: Treat Neuronal Models (e.g., iPSC-derived neurons with Tau mutations) washout Compound Washout (for prolonged effect studies) start->washout analysis Biochemical Analysis washout->analysis western Western Blot (Total Tau, P-Tau) analysis->western Protein Levels elisa ELISA (Soluble vs. Insoluble Tau) analysis->elisa Tau Species viability Cell Viability Assay analysis->viability Toxicity target_engagement CRBN Target Engagement Assay analysis->target_engagement Mechanism end End: Data Analysis & Comparison western->end elisa->end viability->end target_engagement->end

Experimental Workflow for Tau Degrader Evaluation

Experimental Protocols

Tau Degradation Assay using Western Blot

This protocol is essential for quantifying the reduction in total and phosphorylated tau levels following treatment with degraders.

  • Cell Culture and Treatment: Plate iPSC-derived neurons (e.g., carrying A152T or P301L mutations) and differentiate for 6 weeks. Treat the neurons with various concentrations of the tau degrader (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 4 or 24 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For separating soluble and insoluble tau, a two-step lysis can be performed, first with a mild lysis buffer, followed by centrifugation and then solubilization of the pellet in a stronger buffer containing urea and SDS.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total tau (e.g., Tau5) and phosphorylated tau (e.g., p-Tau S396) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

CRBN Target Engagement Assay

This assay confirms that the degrader engages with its intended E3 ligase, Cereblon (CRBN), in the cellular environment.

  • Cell Preparation: Use a cell line that expresses a NanoLuc-CRBN fusion protein. Plate the cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the tau degrader.

  • Tracer Addition: Add a fluorescent tracer that is known to bind to the same site on CRBN as the degrader's E3 ligase ligand.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If the degrader is engaging with CRBN, it will compete with the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET signal against the degrader concentration to determine the IC50 value, which represents the concentration of the degrader required to displace 50% of the tracer.

Concluding Remarks

The FMF-06-series of tau degraders, particularly FMF-06-049, represent a significant advancement in the field of targeted protein degradation for tauopathies. Their improved potency and selectivity for pathological tau species in relevant neuronal models make them valuable research tools. When compared to first-generation compounds, they offer a more potent and rapid reduction of tau. Furthermore, the exploration of alternative E3 ligases like VHL has thus far shown CRBN to be a more effective partner for tau degradation in neuronal contexts.

Emerging technologies such as AUTACs and RING-Bait offer alternative mechanisms for clearing aggregated proteins and may provide advantages in specific contexts. The choice of degrader will ultimately depend on the specific research question, the model system being used, and the desired outcome of the study. The data and protocols presented in this guide are intended to provide a solid foundation for making these informed decisions in the pursuit of novel therapeutics for neurodegenerative diseases.

References

FMF-06-098-1 in the Landscape of Tau-Targeted PROTACs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of tau protein using Proteolysis Targeting Chimeras (PROTACs) represents a promising therapeutic strategy for Alzheimer's disease and other tauopathies. This guide provides a comparative overview of FMF-06-098-1 and other key tau PROTACs, focusing on their performance and the experimental data supporting their development.

Mechanism of Action: A Shared Strategy

PROTACs are bifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate a target protein. They consist of a ligand that binds to the protein of interest (in this case, tau), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]

Quantitative Comparison of Tau PROTACs

The following table summarizes the key performance data for this compound and other notable tau PROTACs. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between different research groups. This compound is part of the "FMF-06" series, which are considered second-generation degraders with improved potency over earlier molecules like QC-01-175.[3] While specific data for this compound is not publicly available, the performance of its close analogs, FMF-06-038 and FMF-06-049, provides a strong indication of its potential efficacy.

PROTACTau BinderE3 Ligase RecruitedDC50Cell ModelsKey Findings
FMF-06 Series (analogs of this compound) T807 derivativeCRBN~10-100 nMFTD patient-derived neurons (A152T and P301L)Showed up to 10-fold improvement in degradation potency compared to QC-01-175.[3][4] Effectively degraded total and phosphorylated tau.[3]
QC-01-175 T807 derivativeCRBN~100 nM - 1 µMFTD patient-derived neurons (A152T and P301L)Effectively cleared aberrant tau in patient-derived neurons with minimal effect on wild-type tau.[5][6]
C004019 UndisclosedVHL~5-7.9 nMHEK293-hTau, SH-SY5YDemonstrated robust tau clearance in vitro and in vivo, improving cognitive functions in mouse models.[2][7]
C8 Quinoxaline derivativeUndisclosedNot ReportedHEK293-htauSignificantly reduced total and phosphorylated tau levels.[8]

Signaling and Experimental Workflow Diagrams

To visually represent the processes involved in tau PROTAC research, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Tau PROTAC (e.g., this compound) Ternary_Complex Tau-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Tau Tau Protein Tau->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (CRBN or VHL) E3_Ligase->Ternary_Complex Ub_Tau Ubiquitinated Tau Protein Ternary_Complex->Ub_Tau Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Tau->Proteasome Degraded_Tau Degraded Tau (Peptides) Proteasome->Degraded_Tau Degradation

Caption: Mechanism of Tau Protein Degradation by PROTACs.

Experimental_Workflow cluster_workflow Typical Experimental Workflow for Tau PROTAC Evaluation cluster_assays Downstream Assays start Cell Culture (e.g., HEK293-hTau or patient-derived neurons) treatment Treat cells with varying concentrations of Tau PROTAC start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot (for Tau and p-Tau levels) quantification->western_blot elisa ELISA (for quantitative Tau measurement) quantification->elisa co_ip Co-Immunoprecipitation (to confirm ternary complex formation) quantification->co_ip data_analysis Data Analysis (e.g., DC50 calculation) western_blot->data_analysis elisa->data_analysis co_ip->data_analysis

Caption: Experimental Workflow for Evaluating Tau PROTAC Efficacy.

Detailed Experimental Protocols

Western Blot for Tau Degradation
  • Cell Culture and Treatment: Plate cells (e.g., HEK293-htau) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the tau PROTAC or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total tau (e.g., Tau5) and phosphorylated tau (e.g., AT8, PHF-1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Tau Quantification
  • Sample Preparation: Prepare cell lysates as described for Western blotting.

  • ELISA Procedure: Use a commercially available human total tau or phospho-tau ELISA kit. Add standards and diluted samples to the antibody-coated microplate.

  • Incubation: Incubate the plate according to the manufacturer's instructions to allow for tau capture.

  • Detection: Add the detection antibody, followed by a substrate solution to develop the color.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Calculate the tau concentration in the samples by comparing their absorbance to the standard curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells with the tau PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against a component of the E3 ligase complex (e.g., an anti-VHL or anti-DDB1 antibody) or against tau overnight at 4°C with gentle rotation.

  • Bead Capture: Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against tau and the E3 ligase component to confirm their interaction.[9]

References

Validation of FMF-06-098-1 activity in different tauopathy models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the tau protein degrader FMF-06-098-1 and its analogs against other therapeutic strategies for tauopathies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Overview of this compound

This compound belongs to a series of second-generation hetero-bifunctional protein degraders that specifically target the tau protein for degradation. These molecules are designed to recognize pathological forms of tau and recruit the Cereblon (CRBN) E3 ubiquitin ligase to induce proteasomal degradation of tau. This approach aims to reduce the levels of both total and phosphorylated tau, which are hallmarks of tauopathies. The following sections compare the performance of this compound's close analog, FMF-06-049, with other therapeutic modalities in various tauopathy models.

Data Presentation

Table 1: In Vitro Efficacy of FMF-06-049 in iPSC-Derived Neuronal Models
Tauopathy ModelCompoundConcentrationOutcome MeasureResultCitation
A152TFMF-06-04910 nMTotal Tau Reduction (4h)~50%
A152TFMF-06-049100 nMTotal Tau Reduction (24h)~60%[1]
A152TFMF-06-049100 nMP-tau S396 Reduction (24h)~60%[1]
P301LFMF-06-049100 nMTotal Tau Reduction (24h)Significant Degradation
P301LFMF-06-0491 µMInsoluble Tau Reduction (24h)~100%[2]
Table 2: Comparison with Alternative Tauopathy Treatments in Preclinical Models
Treatment ClassCompoundTauopathy ModelOutcome MeasureResultCitation
Kinase Inhibitor TBB (CKII inhibitor)Okadaic Acid-induced N2a cellsOligomeric p-tau ReductionAbolished 170 kDa band[3]
Kinase Inhibitor Saracatinib (Fyn kinase inhibitor)Okadaic Acid-induced N2a cellsMonomeric & Oligomeric p-tau ReductionRobust Inhibition[4]
Microtubule Stabilizer Epothilone DTau Transgenic MiceCNS Microtubule StabilizationIncreased Stabilization[5]
HSP90 Inhibitor EC102Human Tau Transgenic MicePhospho-tau ReductionReduction of p-tau species[6]

Note: The data in Table 2 is from studies using different tauopathy models and methodologies, making direct comparison with FMF-06-049 challenging. The results should be interpreted as indicative of the respective compound's activity in the specified model.

Experimental Protocols

Tau Protein Degradation Assay in iPSC-Derived Neurons

This protocol outlines the methodology for evaluating the efficacy of tau protein degraders in human iPSC-derived neuronal models of tauopathy (e.g., A152T and P301L mutations).

a. Cell Culture and Differentiation:

  • Culture human iPSCs carrying the desired tau mutation on Matrigel-coated plates in mTeSR1 medium.

  • Differentiate iPSCs into cortical neurons using established protocols, typically involving dual SMAD inhibition.

  • Mature neurons for at least 6 weeks post-differentiation before compound treatment.

b. Compound Treatment:

  • Prepare stock solutions of this compound or its analogs in DMSO.

  • Dilute the compound to the desired concentrations in the neuronal culture medium.

  • Treat the mature neurons with the compound or vehicle (DMSO) for the specified duration (e.g., 4 or 24 hours).

c. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

d. Protein Quantification:

  • Determine the total protein concentration of the cell lysates using a BCA protein assay.

e. Western Blot Analysis:

  • Normalize protein concentrations for all samples.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against total tau (e.g., Tau5) and phosphorylated tau (e.g., pS396). Use an antibody against a housekeeping protein (e.g., actin) as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an ECL substrate and image the blot.

  • Quantify band intensities using densitometry and normalize to the loading control.

f. ELISA:

  • For a more quantitative measurement, use a sandwich ELISA kit specific for total tau or phosphorylated tau.

  • Coat a 96-well plate with a capture antibody.

  • Add diluted cell lysates to the wells and incubate.

  • Wash the wells and add a detection antibody.

  • Add a substrate and measure the absorbance using a plate reader.

  • Calculate tau concentrations based on a standard curve.

In Vitro Tau Aggregation Assay

This protocol is used to assess the ability of compounds to inhibit the aggregation of tau protein.

a. Reagents:

  • Recombinant tau protein (e.g., full-length or a fragment like K18).

  • Heparin or another aggregation inducer.

  • Thioflavin T (ThT) dye.

  • Assay buffer (e.g., PBS).

b. Assay Procedure:

  • Prepare a reaction mixture containing recombinant tau protein, the aggregation inducer, and the test compound at various concentrations in a 96-well plate.

  • Include a control with no compound.

  • Add ThT to the reaction mixture.

  • Incubate the plate at 37°C with continuous shaking.

  • Monitor the fluorescence of ThT (excitation ~440 nm, emission ~485 nm) over time using a plate reader.

  • An increase in fluorescence indicates tau aggregation.

  • Plot the fluorescence intensity against time to generate aggregation curves.

  • Determine the inhibitory effect of the compound by comparing the aggregation kinetics in the presence and absence of the compound.

Mandatory Visualization

Signaling_Pathway Mechanism of Action of this compound FMF This compound Ternary Ternary Complex (this compound + Tau + CRBN) FMF->Ternary Binds Tau Pathological Tau Protein Tau->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Binds PolyUb_Tau Polyubiquitinated Tau Ternary->PolyUb_Tau Induces Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_Tau->Proteasome Targeted by Degradation Tau Degradation Proteasome->Degradation Mediates

Caption: Mechanism of this compound-mediated tau degradation.

Experimental_Workflow Workflow for this compound Efficacy Testing cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Culture iPSC-derived Neurons (A152T or P301L) Treatment Compound Treatment (this compound) Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Analysis Western Blot / ELISA (Total Tau & p-Tau) Lysis->Analysis Model Tauopathy Mouse Model (e.g., P301L) Dosing Compound Administration Model->Dosing Behavior Behavioral Tests Dosing->Behavior Tissue Brain Tissue Collection Behavior->Tissue Histo Immunohistochemistry (Tau Pathology) Tissue->Histo

Caption: Experimental workflow for testing this compound.

References

Illuminating Insoluble Tau: A Comparative Guide to FMF-06-098-1 and Alternative Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of tauopathy research, the specific detection of insoluble tau aggregates is paramount. These pathological hallmarks are central to the progression of Alzheimer's disease and other related neurodegenerative disorders. This guide provides a comparative analysis of FMF-06-098-1 and other leading alternatives for the specific detection of insoluble tau protein, supported by experimental data and detailed protocols.

This guide will compare the available data for the FMF-06 series and other prominent fluorescent and antibody-based probes used to identify and quantify insoluble tau species.

Quantitative Comparison of Tau Probes

The following table summarizes the reported binding affinities of various probes for different forms of tau protein, providing a quantitative basis for comparison.

Probe/AntibodyTarget Tau SpeciesBinding Affinity (Kd/EC50)
pTP-TFE Soluble Tau Aggregates66 nM
Mature Tau Fibrils>10,000 nM
TNIR7-13 Tau Aggregates11.8 nM
BODIPY-Zn(II) Complex Phosphorylated Tau Aggregates9 nM (EC50)
[18F]THK-523 Paired Helical Filaments (AD Brain)86.5 nM
Heparin-Induced Tau Polymers1.67 nM
TOMA Tau Oligomers310 nM

Qualitative Comparison of Tau Probes

This table highlights the specificity and methodological application of each probe, offering insights into their practical use in research.

Probe/AntibodySpecificityDetection Method
FMF-06 Series (e.g., FMF-06-038) Preferentially degrades insoluble tauWestern Blot, ELISA
pTP-TFE Selective for soluble tau aggregates over mature fibrils and Aβ aggregatesFluorescence Spectroscopy
BODIPY-based Probes Generally target aggregated/phosphorylated tauFluorescence Imaging (in vitro/ex vivo)
T22 Antibody Specific for Tau Oligomers (not monomers or fibrils)ELISA, Western Blot, IHC
TOC1 Antibody Selective for Tau Dimers and higher-order OligomersDot Blot, Immunogold EM

Experimental Protocols

Detailed methodologies are crucial for the successful application of these probes. Below are protocols for key experiments cited in this guide.

Sarkosyl-Insoluble Tau Extraction

This protocol is a standard method for isolating insoluble tau aggregates from brain tissue.

  • Homogenization: Homogenize brain tissue in a suitable buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors).

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cellular debris.

  • Sarkosyl Incubation: Add a final concentration of 1% sarkosyl to the supernatant and incubate for 1 hour at room temperature with gentle agitation.

  • Ultracentrifugation: Centrifuge the sarkosyl-treated supernatant at high speed (e.g., 100,000 x g) for 1 hour.

  • Pellet Resuspension: The resulting pellet contains the sarkosyl-insoluble tau. Resuspend this pellet in an appropriate buffer for downstream applications such as Western blotting or binding assays.

Fluorescent Probe Binding Assay (Example with pTP-TFE)

This protocol describes a typical fluorescence-based binding assay to determine the affinity of a probe for tau aggregates.

  • Prepare Tau Aggregates: Prepare different concentrations of sarkosyl-insoluble tau or in vitro-generated tau aggregates.

  • Probe Incubation: Add a fixed concentration of the fluorescent probe (e.g., pTP-TFE) to each concentration of tau aggregates in a microplate.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the probe.

  • Data Analysis: Plot the fluorescence intensity as a function of the tau aggregate concentration. Fit the data to a saturation binding curve to determine the dissociation constant (Kd).

Enzyme-Linked Immunosorbent Assay (ELISA) for Tau Oligomers (Example with T22 Antibody)

This protocol outlines an ELISA-based method for the specific detection of tau oligomers.

  • Coating: Coat a 96-well plate with a capture antibody (e.g., a pan-tau antibody) overnight at 4°C.

  • Blocking: Block the wells with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Add brain homogenates or other samples containing tau to the wells and incubate.

  • Detection Antibody: Add the tau oligomer-specific antibody (e.g., T22) and incubate.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the detection antibody.

  • Substrate Addition: Add a TMB substrate and stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of tau oligomers in the sample.

Experimental Workflow for Specificity Assessment

The following diagram illustrates a typical workflow for determining the specificity of a novel probe for insoluble tau protein.

G cluster_0 Sample Preparation cluster_1 Binding & Specificity Assays cluster_2 Data Analysis BrainTissue Brain Tissue (e.g., AD model) InsolubleTau Sarkosyl-Insoluble Tau Extraction BrainTissue->InsolubleTau SolubleTau Soluble Tau Fraction BrainTissue->SolubleTau IHC Immunohistochemistry BrainTissue->IHC RecombinantTau Recombinant Tau Monomers AggregatedTau In Vitro Aggregation RecombinantTau->AggregatedTau FluorescenceAssay Fluorescence Binding Assay InsolubleTau->FluorescenceAssay ELISA ELISA InsolubleTau->ELISA WesternBlot Western Blot InsolubleTau->WesternBlot SolubleTau->FluorescenceAssay SolubleTau->ELISA SolubleTau->WesternBlot AggregatedTau->FluorescenceAssay AggregatedTau->ELISA Kd_Calculation Kd Calculation (Binding Affinity) FluorescenceAssay->Kd_Calculation OffTarget Off-Target Binding (e.g., vs. Aβ) FluorescenceAssay->OffTarget Selectivity Selectivity Assessment (Insoluble vs. Soluble) ELISA->Selectivity WesternBlot->Selectivity IHC->Selectivity

Caption: Workflow for assessing probe specificity for insoluble tau.

Conclusion

The specific detection of insoluble tau is critical for advancing our understanding and treatment of tauopathies. While direct quantitative data for this compound remains to be published, the strong preference of the FMF-06 series for insoluble tau positions it as a promising tool for targeted degradation. For researchers focused on detection and quantification, a range of fluorescent probes and specific antibodies offer powerful alternatives. Probes like pTP-TFE and the BODIPY-based compounds provide high sensitivity for fluorescence-based detection of tau aggregates, while antibodies such as T22 and TOC1 allow for the specific identification of oligomeric species. The choice of probe will ultimately depend on the specific research question and the experimental context. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their studies of pathological tau.

A Head-to-Head Comparison of FMF-06-098-1 and QC-01-175: A Guide to Targeted Protein Degradation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery. This guide provides a head-to-head comparison of two distinct PROTAC molecules, FMF-06-098-1 and QC-01-175, highlighting their different targeting strategies and providing available experimental data and protocols to inform researchers in their drug development endeavors.

While both are PROTACs, this compound represents a multi-target kinase degradation approach, whereas QC-01-175 is designed for the selective degradation of a single target, the tau protein, which is implicated in neurodegenerative diseases. This comparison will delve into their mechanisms of action, present available quantitative data, and outline relevant experimental methodologies.

At a Glance: this compound vs. QC-01-175

FeatureThis compoundQC-01-175
Target(s) Multi-target Kinase DegraderAberrant Tau Protein
E3 Ligase Recruited von Hippel-Lindau (VHL)Cereblon (CRBN)
Therapeutic Approach Broad-spectrum kinase inhibition through degradationSelective degradation of a key pathological protein in neurodegenerative diseases
Known Warhead Not specified, targets multiple kinasesBased on the tau PET tracer T807
Known E3 Ligase Ligand VHL LigandPomalidomide

QC-01-175: A Selective Tau Degrader for Neurodegenerative Diseases

QC-01-175 is a first-generation PROTAC designed to specifically target and degrade the tau protein, a hallmark of several neurodegenerative disorders, including Alzheimer's disease and frontotemporal dementia (FTD)[1][2]. It achieves this by linking a tau-binding moiety, derived from the PET tracer T807, to a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2].

Mechanism of Action

The mechanism of QC-01-175 involves the formation of a ternary complex between the tau protein, QC-01-175, and the CRBN E3 ligase. This proximity induces the ubiquitination of tau, marking it for degradation by the 26S proteasome.

QC01175_Mechanism QC01175 QC-01-175 TernaryComplex Tau-QC-01-175-CRBN Ternary Complex QC01175->TernaryComplex Tau Aberrant Tau Protein Tau->TernaryComplex CRBN CRBN E3 Ligase CRBN->TernaryComplex Ubiquitination Ubiquitination of Tau TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets to Degradation Tau Degradation Proteasome->Degradation Mediates

Figure 1. Mechanism of action of QC-01-175.
Performance Data

Studies have shown that QC-01-175 can effectively reduce the levels of both total and phosphorylated tau in cellular models of FTD.

Cell LineTau SpeciesConcentration% DegradationReference
A152T FTD neuronsTotal Tau1 µM~70%[3]
A152T FTD neuronsPhospho-Tau (S396)1 µM~80%[3]
P301L FTD neuronsTotal Tau1 µM~60%[3]
P301L FTD neuronsPhospho-Tau (S396)1 µM~60%[3]
Experimental Protocol: Western Blot for Tau Degradation

This protocol outlines the general steps for assessing tau degradation in cultured cells treated with QC-01-175.

Tau_Degradation_Workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_analysis Protein Analysis CellPlating Plate iPSC-derived neurons Differentiation Differentiate for 6 weeks CellPlating->Differentiation Treatment Treat with QC-01-175 (e.g., 1 µM for 24h) Differentiation->Treatment Lysis Lyse cells and quantify protein Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE WesternBlot Western Blot for Tau and p-Tau SDS_PAGE->WesternBlot Imaging Imaging and Densitometry WesternBlot->Imaging

Figure 2. Workflow for Western blot analysis of tau degradation.

Detailed Steps:

  • Cell Culture: Plate and differentiate patient-derived induced pluripotent stem cell (iPSC) neurons (e.g., A152T or P301L mutations) for 6 weeks.

  • Treatment: Treat the differentiated neurons with the desired concentration of QC-01-175 (e.g., 1 µM) or vehicle control for 24 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against total tau (e.g., Tau5) and phosphorylated tau (e.g., AT8 for pS202/T205, or an antibody for pS396), followed by an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities using densitometry software. Normalize the tau and phospho-tau signals to a loading control (e.g., GAPDH or β-actin).

More Potent Alternatives to QC-01-175

Further research has led to the development of second-generation tau degraders, such as FMF-06-038 and FMF-06-049, which are analogs of QC-01-175. These compounds have shown improved potency and specificity for insoluble tau species[4].

CompoundKey Improvement over QC-01-175Reference
FMF-06-038 Shows specificity for insoluble tau.[4]
FMF-06-049 Up to 10-fold improvement in degradation potency of P-tau S396 and total tau.[4]

This compound: A Multi-Target Kinase Degrader

In contrast to the targeted approach of QC-01-175, this compound is a PROTAC designed to induce the degradation of multiple kinases simultaneously. It utilizes a ligand for the VHL E3 ligase to achieve this broad-spectrum activity. While specific experimental data for this compound is not publicly available, its design suggests a therapeutic strategy aimed at concurrently inhibiting multiple signaling pathways, which could be advantageous in complex diseases like cancer.

Mechanism of Action

Similar to QC-01-175, this compound is expected to form a ternary complex, in this case between a target kinase, this compound, and the VHL E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of the kinase.

FMF060981_Mechanism FMF060981 This compound TernaryComplex Kinase-FMF-06-098-1-VHL Ternary Complex FMF060981->TernaryComplex Kinase Target Kinase (Multiple) Kinase->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Ubiquitination of Kinase TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets to Degradation Kinase Degradation Proteasome->Degradation Mediates

Figure 3. Proposed mechanism of action of this compound.
Potential Kinase Targets

Based on vendor information, this compound is designed to degrade a wide range of kinases, including but not limited to:

  • AAK1

  • ABL2

  • AURKA, AURKB

  • BUB1B

  • CDC7

  • CDK1, CDK2, CDK4, CDK6, CDK7, CDK9, CDK12, CDK13

  • CHEK1

  • CSNK1D

  • EPHA1

  • FGFR1

  • GAK

  • IRAK4

  • ITK

  • LIMK2

  • MAP4K2, MAP4K3

  • MAPK6, MAPK7

  • MARK4

  • MELK

  • PKN3

  • PLK4

  • PRKAA1

  • PTK2, PTK6

  • RPS6KA4

  • SIK2

  • STK35

  • TNK2

  • UHMK1

  • ULK1

  • WEE1

General Experimental Protocol: Assessing Multi-Target Kinase Degradation

A general workflow to assess the degradation profile of a multi-target kinase PROTAC like this compound would typically involve quantitative proteomics.

Kinase_Degradation_Workflow cluster_cell_culture Cell Culture and Treatment cluster_proteomics Quantitative Proteomics CellPlating Plate cancer cell line Treatment Treat with this compound (dose-response and time-course) CellPlating->Treatment LysisDigestion Cell Lysis and Protein Digestion Treatment->LysisDigestion TMT_Labeling Tandem Mass Tag (TMT) Labeling LysisDigestion->TMT_Labeling LC_MSMS LC-MS/MS Analysis TMT_Labeling->LC_MSMS DataAnalysis Data Analysis and Kinase Quantification LC_MSMS->DataAnalysis

Figure 4. Workflow for quantitative proteomic analysis of kinase degradation.

Detailed Steps:

  • Cell Culture and Treatment: Culture a relevant cancer cell line and treat with a range of concentrations of this compound for various time points.

  • Cell Lysis and Protein Digestion: Lyse the cells, and digest the proteins into peptides using an enzyme like trypsin.

  • Tandem Mass Tag (TMT) Labeling: Label the peptides from different treatment conditions with isobaric TMT reagents.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the mass spectrometry data to identify and quantify thousands of proteins across all samples. Determine which kinases are significantly downregulated upon treatment with this compound and calculate degradation metrics such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Summary and Conclusion

This compound and QC-01-175 exemplify two distinct and powerful strategies within the field of targeted protein degradation. QC-01-175 and its more potent analogs offer a highly specific approach to eliminating a single pathological protein, tau, holding promise for the treatment of neurodegenerative diseases. In contrast, this compound represents a broader, multi-pronged attack on a class of proteins—kinases—which could be a valuable strategy for complex diseases driven by multiple signaling pathways, such as cancer.

The choice between these strategies depends on the therapeutic context and the underlying biology of the disease. For diseases driven by a single, well-defined pathogenic protein, a selective degrader like QC-01-175 is a logical choice. For diseases with redundant or compensatory signaling pathways, a multi-target degrader like this compound may offer a more robust therapeutic effect.

This guide provides a framework for understanding and comparing these different PROTAC approaches. The provided experimental protocols offer a starting point for researchers to evaluate similar molecules in their own research. As the field of targeted protein degradation continues to advance, the development of both highly selective and multi-targeting PROTACs will undoubtedly expand the therapeutic landscape for a wide range of diseases.

References

A Comparative Analysis of FMF-06-098-1 and Other VHL-Recruiting Degraders in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multi-kinase degrader FMF-06-098-1 against other VHL-recruiting PROTACs (Proteolysis Targeting Chimeras). It incorporates supporting experimental data where available and contrasts the broader efficacy of von Hippel-Lindau (VHL) versus Cereblon (CRBN) as E3 ligase recruiters for specific protein targets.

Introduction to Targeted Protein Degradation via VHL Recruitment

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A key strategy in TPD is the use of PROTACs, which are heterobifunctional molecules. One end of a PROTAC binds to the protein of interest (POI), while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely used E3 ligases in PROTAC design. VHL-recruiting degraders have shown efficacy in degrading a range of therapeutically relevant targets. This guide focuses on this compound, a potent multi-kinase degrader that recruits VHL, and compares its characteristics with those of other VHL-recruiting degraders. Furthermore, it will delve into a specific case study comparing the efficacy of VHL-recruiting degraders with those that recruit Cereblon (CRBN), another major E3 ligase, for the degradation of the Tau protein, which is implicated in neurodegenerative diseases.

This compound: A VHL-Recruiting Multi-Kinase Degrader

This compound is a PROTAC designed to induce the degradation of multiple kinases by recruiting the VHL E3 ligase. Its multi-targeted nature makes it a valuable tool for studying the simultaneous inhibition of several signaling pathways and a potential therapeutic agent in diseases driven by kinase hyperactivity, such as cancer.

The fundamental mechanism of action for this compound, like other VHL-recruiting PROTACs, involves the formation of a ternary complex between the target kinase, the PROTAC molecule, and the VHL E3 ligase complex. This induced proximity leads to the polyubiquitination of the kinase and its subsequent degradation by the 26S proteasome.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation FMF This compound Kinase Target Kinase (e.g., AAK1, CDK, etc.) FMF->Kinase Binds VHL VHL E3 Ligase Complex FMF->VHL Recruits Proteasome 26S Proteasome Ub Ubiquitin VHL_bound VHL Kinase_bound Target Kinase Kinase_bound->Proteasome Degradation FMF_bound This compound Kinase_bound->FMF_bound FMF_bound->VHL_bound VHL_bound->Kinase_bound Ubiquitination

Figure 1. Mechanism of action for this compound.

Comparative Efficacy: VHL- vs. CRBN-Recruiting Degraders for Tau

While this compound targets kinases, the choice of E3 ligase can significantly impact the degradation efficacy for different protein targets. A notable example is the degradation of Tau protein, a key target in Alzheimer's disease and other tauopathies. A study directly compared the efficacy of VHL-recruiting and CRBN-recruiting PROTACs for Tau degradation in human iPSC-derived neurons.[1]

The findings from this research indicate that for Tau, CRBN-recruiting degraders demonstrated superior efficacy compared to their VHL-recruiting counterparts in the specific neuronal models tested.[1] This suggests that the cellular context and the specific biology of the target protein and E3 ligase play a crucial role in the success of a PROTAC.

Degrader TypeTargetCell LineDC50 (nM)Dmax (%)Reference
CRBN-recruiting (FMF-06-049) TauA152T neurons10-100Significant degradation[1]
CRBN-recruiting (FMF-06-038) TauA152T neurons~100Significant degradation[1]
VHL-recruiting (FMF-06-066-1) TauA152T neurons>1000Poor activity[1]

Table 1. Quantitative Comparison of CRBN- vs. VHL-Recruiting Tau Degraders. DC50 represents the concentration required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of degradation observed.

The study concluded that in human neurons, CRBN may have a higher activity towards Tau ubiquitination for proteasomal degradation, potentially making it a more suitable therapeutic target than VHL for this specific application.[1]

General Comparison of VHL and CRBN as E3 Ligase Recruiters

The choice between VHL and CRBN for PROTAC design is a critical decision that can influence the pharmacological properties of the degrader.

FeatureVHL-Recruiting DegradersCRBN-Recruiting Degraders
Ligand Properties Larger, more complex ligands, often with poorer cell permeability.[]Smaller, more drug-like ligands (e.g., derivatives of thalidomide), often with better oral bioavailability.[]
Binding Pocket More buried binding pocket, leading to higher selectivity for substrates.[]Broader substrate promiscuity, which can lead to off-target effects on zinc-finger transcription factors.[]
Tissue Expression Expressed in both the cytoplasm and nucleus.[] Expression can be low in certain tumors.[]Predominantly nuclear, but can shuttle to the cytoplasm.[] Highly expressed in hematopoietic cells.[]
Catalytic Rate Form longer-lived ternary complexes, which can be advantageous for stable targets.[]Generally have faster catalytic turnover rates.[]
Resistance Resistance can arise from mutations in VHL.Resistance can occur through mutations or downregulation of CRBN.

Table 2. General Characteristics of VHL- and CRBN-Recruiting Degraders.

Experimental Protocols

The evaluation of PROTAC efficacy involves a series of well-defined experimental procedures to quantify target protein degradation and elucidate the mechanism of action.

Cell Culture and Treatment
  • Cell Lines: Appropriate human cell lines expressing the target protein and E3 ligase are selected. For instance, in the Tau degradation studies, human iPSC-derived neurons from patients with FTD (A152T and P301L mutations) were utilized.[1]

  • PROTAC Treatment: Cells are treated with a range of concentrations of the PROTAC degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

Quantification of Protein Degradation
  • Western Blotting: This is a standard method to visualize and semi-quantify the reduction in the levels of the target protein. Cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Enzyme-Linked Immunosorbent Assay (ELISA): A more quantitative method to measure the concentration of the target protein in cell lysates.

  • Mass Spectrometry-Based Proteomics: This provides a global and unbiased quantification of changes in the proteome upon PROTAC treatment, allowing for the assessment of both on-target degradation and off-target effects.

cluster_0 Experimental Workflow for PROTAC Evaluation A Cell Culture (e.g., cancer cell line) B Treatment with PROTAC or Vehicle A->B C Cell Lysis B->C D Protein Quantification (e.g., BCA Assay) C->D E Western Blot Analysis D->E F Densitometry and Data Analysis E->F G Determine DC50 and Dmax F->G

Figure 2. General workflow for evaluating PROTAC-mediated protein degradation.

Mechanistic Assays
  • Ternary Complex Formation Assays: Techniques such as co-immunoprecipitation (Co-IP), surface plasmon resonance (SPR), or fluorescence resonance energy transfer (FRET) can be used to confirm the formation of the target-PROTAC-E3 ligase ternary complex.

  • Ubiquitination Assays: In vitro or in-cell ubiquitination assays can be performed to demonstrate that the PROTAC induces the ubiquitination of the target protein. This typically involves immunoprecipitating the target protein and then performing a Western blot for ubiquitin.

  • Proteasome Inhibition: To confirm that degradation is proteasome-dependent, cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein levels in the presence of the inhibitor indicates a proteasome-mediated degradation mechanism.

Conclusion

This compound is a potent VHL-recruiting multi-kinase degrader with significant potential as a research tool and therapeutic agent. The comparison with other VHL-recruiting degraders and the broader class of CRBN-recruiting degraders highlights the critical importance of selecting the appropriate E3 ligase for a given protein of interest and cellular context. The superior efficacy of CRBN-recruiting degraders for Tau in neuronal models underscores that a "one-size-fits-all" approach is not applicable in PROTAC design. Future research should continue to explore the nuances of E3 ligase biology to rationally design next-generation degraders with improved potency and selectivity for a wide range of challenging drug targets.

References

FMF-06-098-1: A Comparative Analysis of a Tau-Targeted Protein Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of FMF-06-098-1, a second-generation CRBN-recruiting degrader of the tau protein. Due to the limited public data on broad cross-reactivity studies for this compound, this guide focuses on its performance in comparison to other compounds within the same series and discusses the critical off-target considerations inherent to its mechanism of action.

Mechanism of Action: Targeted Protein Degradation

This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to eliminate specific proteins from cells. It functions by inducing proximity between the target protein (tau) and an E3 ubiquitin ligase (Cereblon, or CRBN), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The FMF-06 series of compounds are synthesized based on a T807 core scaffold for tau recognition and thalidomide as the E3 ligand for CRBN engagement, connected by a variable linker.[1]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation FMF_06_098_1 This compound (PROTAC) Tau Tau Protein (Target) FMF_06_098_1->Tau Binds to Tau CRBN CRBN (E3 Ligase) FMF_06_098_1->CRBN Recruits CRBN FMF_06_098_1->CRBN Tau->FMF_06_098_1 Proteasome 26S Proteasome Tau->Proteasome Targeted for Degradation CRBN->Tau Ubiquitination Proteasome->FMF_06_098_1 Recycled Ub Ubiquitin

Figure 1: Mechanism of action for this compound.

Performance Comparison of the FMF-06 Series

The FMF-06 series of compounds were evaluated for their ability to degrade total tau and phospho-tau (S396) in A152T neurons. The following table summarizes the concentration-dependent effects of these degraders after a 24-hour treatment. Data is presented as the approximate percentage of remaining protein relative to a vehicle control, as determined by ELISA.

CompoundConcentrationTotal Tau (TAU5) Remaining (%)Phospho-Tau (pS396) Remaining (%)
FMF-06-038 10 nM~100%~90%
100 nM~70%~60%
1 µM~50%~40%
FMF-06-049 10 nM~80%~75%
100 nM~60%~50%
1 µM~40%~30%
This compound 10 nM~95%~90%
100 nM~85%~80%
1 µM~70%~65%

Note: The data presented are estimations derived from graphical representations in the source publication. For precise values, please refer to the original study.[1]

Based on the available data, FMF-06-049 appears to be the most potent compound in this series for degrading both total and phospho-tau in the tested neuronal model.[1]

Experimental Protocols

Cell Culture and Compound Treatment

Human iPSC-derived neurons from patients with frontotemporal dementia (FTD), specifically those with the A152T mutation in the tau-encoding gene MAPT, were used. These neurons were differentiated for 6 weeks before treatment. The FMF-06 series compounds were dissolved in DMSO and added to the cell culture medium at the specified final concentrations for 24 hours.

Protein Level Quantification (ELISA)

Following treatment, the neuronal cells were lysed, and the total protein concentration was determined. The levels of total tau (TAU5) and phosphorylated tau (pS396) in the lysates were quantified using specific enzyme-linked immunosorbent assays (ELISAs). The measured tau levels were normalized to the total protein content in each sample and expressed as a percentage relative to the vehicle-treated (DMSO) control cells.

Experimental_Workflow cluster_workflow Experimental Workflow for Tau Degradation Assessment start Start: iPSC-Derived A152T Neurons culture Differentiate for 6 Weeks start->culture treatment Treat with FMF-06 Compounds (24 hours) culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Quantify Total Protein lysis->quantification elisa ELISA for Total Tau and Phospho-Tau quantification->elisa analysis Data Analysis: Normalize to Total Protein and Compare to Control elisa->analysis end End: Determine % Tau Degradation analysis->end

Figure 2: Workflow for assessing tau degradation.

Cross-Reactivity and Off-Target Profile

While traditional kinase screening data for this compound is not publicly available, a significant aspect of its selectivity profile relates to the CRBN-recruiting moiety, which is based on thalidomide.

CRBN-Mediated Off-Target Degradation

Immunomodulatory drugs (IMiDs) like thalidomide and its analogs can act as "molecular glues," altering the surface of CRBN to induce the degradation of so-called "neo-substrates" that are not natural targets of this E3 ligase.[] This activity is independent of the tau-binding portion of the PROTAC. Consequently, pomalidomide-based PROTACs can potentially lead to the degradation of other proteins, most notably zinc-finger (ZF) transcription factors such as IKZF1, IKZF3, and ZFP91.[4][5] This off-target degradation is a critical consideration for the therapeutic application of these compounds.[4]

Off_Target_Mechanism cluster_cell Potential Off-Target Mechanism cluster_on_target On-Target Activity cluster_off_target Off-Target Activity FMF_06_098_1 This compound Tau Tau Protein FMF_06_098_1->Tau Binds CRBN_on CRBN FMF_06_098_1->CRBN_on Recruits CRBN_on->Tau Leads to Tau Degradation Pomalidomide_moiety Pomalidomide Moiety (on PROTAC) CRBN_off CRBN Pomalidomide_moiety->CRBN_off Binds ZF_Protein Zinc-Finger Protein (e.g., IKZF1) CRBN_off->ZF_Protein Recruits & Degrades (as neo-substrate)

References

Performance of FMF-06 Series Compounds in Patient-Derived iPSC Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note: Publicly available data for the specific compound FMF-06-098-1 could not be located. This guide focuses on the performance of representative compounds from the FMF-06 series, particularly FMF-06-038 and FMF-06-049, based on published studies in patient-derived induced pluripotent stem cell (iPSC) models of tauopathy.

Introduction to the FMF-06 Series

The FMF-06 series are second-generation targeted protein degraders designed to clear pathological tau protein, a hallmark of several neurodegenerative diseases, including Frontotemporal Dementia (FTD).[1] These compounds are heterobifunctional molecules that recruit the Cereblon (CRBN) E3 ubiquitin ligase to the tau protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The FMF-06 series was developed to improve upon earlier generations of tau degraders, showing enhanced activity in clearing tau in neuronal models derived from patients with FTD.[1]

Performance in Patient-Derived iPSC Neuronal Models

The efficacy of the FMF-06 series has been evaluated in iPSC-derived neurons carrying mutations associated with tauopathies, such as the A152T and P301L mutations in the tau gene.[1] These patient-derived models provide a disease-relevant context to assess the therapeutic potential of these compounds.[1]

Quantitative Performance Data

The following tables summarize the performance of key FMF-06 compounds in reducing total tau and phosphorylated tau (P-tau S396) levels in different iPSC-derived neuronal lines.

Table 1: Performance of FMF-06 Compounds in A152T iPSC-Derived Neurons

CompoundConcentrationTreatment DurationTotal Tau ReductionP-tau S396 Reduction
FMF-06-038 100 nM4 hours~60-80%~60-80%
FMF-06-049 10 nM4 hours~50%Not Specified
FMF-06-049 100 nM24 hours~60%~60%

Data extracted from studies on 6-week differentiated neurons and are approximate values based on graphical representations in the source material.[1][2]

Table 2: Performance of FMF-06 Compounds in P301L iPSC-Derived Neurons

CompoundConcentrationTreatment DurationTotal Tau Reduction
FMF-06-038 1 µM24 hoursRobust Degradation
FMF-06-049 100 nM24 hoursSignificant Degradation

Detailed percentage reduction was not consistently provided for the P301L line, but the compounds demonstrated efficacy at the specified concentrations.[1]

Comparison with Alternative Degraders

The FMF-06 series, which recruits the CRBN E3 ligase, has been compared to other degraders that recruit the von Hippel-Lindau (VHL) E3 ligase. In iPSC-derived neurons, the CRBN-recruiting FMF-06 series demonstrated superior tau degradation efficiency compared to the VHL-recruiting counterparts.[1] For instance, the VHL-recruiting degrader FMF-06-066-1 showed some activity but failed to produce a clear concentration-dependent effect and had lower degradation efficiency than the FMF-06 CRBN-recruiting series.[1]

Signaling Pathway and Mechanism of Action

The FMF-06 series functions by hijacking the cell's ubiquitin-proteasome system to target and degrade tau protein. The diagram below illustrates this mechanism.

Mechanism of Action of FMF-06 Series Tau Degraders cluster_0 Cellular Environment cluster_1 Ternary Complex Formation FMF-06 Compound FMF-06 Compound Tau Protein Tau Protein FMF-06 Compound->Tau Protein Binds to Tau CRBN E3 Ligase CRBN E3 Ligase FMF-06 Compound->CRBN E3 Ligase Recruits CRBN Ternary Complex Tau Protein FMF-06 CRBN E3 Ligase Proteasome Proteasome Degraded Tau Degraded Tau Proteasome->Degraded Tau Proteolysis Ubiquitin Ubiquitin Ubiquitination Ubiquitination Ubiquitin->Ubiquitination Ternary Complex->Ubiquitination Proximity-induced Ubiquitinated Tau Ubiquitinated Tau Ubiquitination->Ubiquitinated Tau Tau is tagged Ubiquitinated Tau->Proteasome Targeted for Degradation

Caption: Mechanism of FMF-06 mediated tau degradation.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the performance of the FMF-06 series in patient-derived iPSC lines.

iPSC-Derived Neuron Differentiation
  • Neural Progenitor Cell (NPC) Generation: Patient-derived iPSCs are differentiated into NPCs.

  • Neuronal Differentiation: NPCs are plated at an average density of 75,000 cells/cm².[2] Differentiation is induced by withdrawing growth factors from the medium.[1]

  • Maturation: The cells are cultured for 6-8 weeks to allow for neuronal maturation.[1] The medium is exchanged twice a week.[2]

Compound Treatment
  • Preparation: FMF-06 compounds are dissolved in a vehicle such as DMSO.

  • Application: For treatment, half of the conditioned medium from the neuronal cultures is removed.[1]

  • Dosing: An equal volume of fresh medium containing the compound at a 2X concentration is added to achieve the final desired concentration.[1]

  • Incubation: The cells are then incubated at 37°C for the specified duration (e.g., 4 or 24 hours).[1]

Protein Analysis
  • Western Blot:

    • Lysis: Cells are lysed to extract proteins.

    • Quantification: Protein concentration is determined.

    • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

    • Transfer: Proteins are transferred to a membrane.

    • Antibody Incubation: The membrane is incubated with primary antibodies against total tau (TAU5) and phosphorylated tau (e.g., P-tau S396), as well as a loading control (e.g., β-ACTIN).[1]

    • Detection: A secondary antibody conjugated to a detection enzyme is used, and the signal is visualized using a chemiluminescent substrate.[1]

    • Analysis: Protein band density is quantified and normalized to the loading control.[1]

  • ELISA:

    • Plate Coating: ELISA plates are coated with a capture antibody for tau protein.

    • Sample Addition: Cell lysates are added to the wells.

    • Detection Antibody: A detection antibody for tau is added.

    • Signal Generation: A substrate is added to generate a colorimetric signal.

    • Measurement: The absorbance is read on a plate reader, and tau concentration is determined from a standard curve.

Experimental Workflow

The diagram below outlines the general workflow for evaluating the performance of FMF-06 compounds in patient-derived iPSC models.

Experimental Workflow for FMF-06 Compound Evaluation Patient iPSCs Patient iPSCs NPC Differentiation NPC Differentiation Patient iPSCs->NPC Differentiation Neuronal Maturation Neuronal Maturation NPC Differentiation->Neuronal Maturation Compound Treatment Compound Treatment Neuronal Maturation->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot ELISA ELISA Cell Lysis->ELISA Data Analysis Data Analysis Western Blot->Data Analysis ELISA->Data Analysis

Caption: Workflow for testing FMF-06 in iPSC models.

Conclusion

The FMF-06 series of tau-targeted protein degraders, particularly FMF-06-038 and FMF-06-049, have demonstrated promising activity in reducing pathological tau in patient-derived iPSC neuronal models of FTD.[1] Their ability to efficiently clear tau in a concentration-dependent manner highlights their potential as a therapeutic strategy for tauopathies.[1][2] The superiority of the CRBN-recruiting mechanism over VHL-recruiting degraders in these models suggests that the choice of E3 ligase is a critical factor in the design of effective protein degraders for neurodegenerative diseases.[1] Further research is needed to fully characterize the therapeutic window and long-term effects of these compounds.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Novel or Unidentified Compounds (Exemplified by FMF-06-098-1)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or disposal information was found for the identifier "FMF-06-098-1." This indicates that it may be a novel research compound, an internal designation, or an incorrect identifier. The following procedures are based on established best practices for the handling and disposal of unknown or novel chemical substances in a laboratory setting. All activities must be conducted in compliance with local, state, and federal regulations, and in accordance with your institution's Environmental Health and Safety (EHS) guidelines.

This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the proper disposal of novel or uncharacterized chemical compounds.

Initial Hazard Assessment and Characterization

For any novel or unidentified compound, a thorough risk assessment is the critical first step before any handling or disposal procedures are initiated.[1][2] In the absence of specific data, the compound must be treated as hazardous.[3]

1.1 Presumptive Hazard Identification:

  • Assume the compound is at least as hazardous as its parent or most closely related known compounds.[3]

  • Treat the material as acutely toxic, carcinogenic, or a reproductive toxicant until proven otherwise.[3]

  • Consider potential physical hazards such as flammability, corrosivity, reactivity, and explosivity.[2][3]

1.2 Unknown Waste Characterization: If the identity of the chemical waste is completely unknown, do not proceed with disposal. Contact your institution's EHS or a licensed hazardous waste contractor for analysis and identification.[4][5] Basic characterization may be performed by trained personnel if it can be done safely.[4] However, for novel research compounds, the focus should be on safe containment and labeling based on anticipated hazards.

Personal Protective Equipment (PPE)

When handling this compound or any novel compound, a comprehensive PPE protocol is mandatory to minimize exposure.

PPE ItemSpecification
Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles. A face shield is required if a splash hazard exists.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene for minor splashes). Consult glove compatibility charts.[3]
Body Protection A standard laboratory coat. A flame-resistant coat should be used if the material is potentially flammable.[3]
Respiratory All handling of open containers should be conducted inside a certified chemical fume hood.[3]

Waste Collection and Container Management

Proper containment is crucial to prevent leaks, reactions, and exposure.

3.1 Container Selection:

  • Use a container that is compatible with the chemical waste. Plastic containers are often preferred over glass to minimize breakage.[6][7]

  • The container must be in good condition, with no cracks or leaks, and have a secure, screw-on cap.[6][8]

  • Never use metal containers for acidic waste.[6]

3.2 Labeling: Properly labeling waste containers from the moment waste is first added is a strict regulatory requirement.[9][10]

  • Affix a "Hazardous Waste" tag or label to the container.[7][8]

  • The label must include:

    • The full chemical name(s) of all components. For novel compounds like this compound, list known reactants or the chemical name if established. Do not use abbreviations or formulas.[7][11]

    • The approximate percentages of each component in a mixture.[6]

    • The date waste accumulation began.[7]

    • The name of the Principal Investigator and the laboratory location (building and room number).[7]

    • An indication of the associated hazards (e.g., flammable, corrosive, toxic, reactive).[6]

3.3 Safe Practices:

  • Keep waste containers closed at all times, except when adding waste.[9][12]

  • Do not fill containers beyond 90% capacity to allow for expansion.[6]

  • Segregate incompatible waste streams. For example, keep acids separate from bases, and oxidizing agents away from organic compounds.[6][10] Halogenated solvents should be collected separately from non-halogenated solvents due to disposal cost differences.[10]

  • Clean up any spills on the exterior of the waste container immediately.

On-Site Storage: Satellite Accumulation Areas (SAA)

Hazardous waste must be stored at or near its point of generation in a designated Satellite Accumulation Area (SAA) pending pickup by EHS.[6][9][13]

4.1 SAA Requirements:

  • The SAA must be clearly marked.[6]

  • Store waste containers in secondary containment (e.g., a chemical-resistant tub or tray) to contain potential leaks.[12]

  • The SAA should be located away from drains and sources of ignition.[12]

4.2 Storage Limits: Regulations impose strict limits on the quantity of waste that can be stored in an SAA.

Waste TypeMaximum QuantityTime Limit
Standard Hazardous Waste 55 gallonsContainers may remain for up to one year if partially filled.[6][9]
Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kg (solid)Once the limit is reached, it must be removed within three days.[9]

Disposal Procedure Workflow

The following diagram outlines the logical steps for the proper disposal of a novel chemical compound like this compound.

G Workflow for Novel Compound Disposal cluster_prep Preparation & Collection cluster_accum Accumulation & Storage cluster_disposal Final Disposal A Step 1: Conduct Risk Assessment (Treat as Hazardous) B Step 2: Select & Prepare Compatible Waste Container A->B C Step 3: Affix Hazardous Waste Label (Fill out completely) B->C D Step 4: Add Waste to Container in Fume Hood (Keep container closed) C->D E Step 5: Store Container in Designated SAA with Secondary Containment D->E F Step 6: Monitor Volume (Do not exceed limits) E->F G Is Container Full or No Longer in Use? F->G G->E No H Step 7: Arrange for Waste Pickup with EHS G->H Yes I Step 8: EHS Collects Waste for Final Disposal H->I

Caption: Logical workflow for the safe disposal of a novel research chemical.

Prohibited Disposal Methods

Under no circumstances should chemical waste, especially novel compounds, be disposed of via the following methods, as it is illegal and poses a significant risk to human health and the environment.[13]

  • Sink/Sewer Disposal: Do not pour any amount of this compound down the drain.[10][12]

  • Evaporation: Do not allow chemical waste to evaporate in a fume hood or on a benchtop as a means of disposal.[10][12]

  • Regular Trash: Un-rinsed containers and contaminated materials must be treated as hazardous waste.[14] Empty containers that held acutely hazardous materials must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be discarded as regular trash.[8]

References

Personal protective equipment for handling FMF-06-098-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for FMF-06-098-1

This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 1 (USP1). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier: this compound Synonym: 4-((5-cyclopropyl-2-(2-fluoro-4-((2-methoxyethoxy)methyl)phenyl)pyridin-3-yl)methyl)morpholin-3-one Primary Use: For research use only. It is a highly potent and selective covalent inhibitor of USP1, which induces DNA damage, cell cycle arrest, and apoptosis in cancer cells. [1][2]Not for human or veterinary use. [3]

Hazard Assessment

While a safety data sheet for this compound states that the substance is not classified as hazardous according to Regulation (EC) No 1272/2008, it is crucial to handle it as a potent research compound with unknown long-term health effects. [4]Covalent inhibitors, by their nature, form irreversible bonds with their target proteins, warranting a high degree of caution to prevent unintended exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Specifications and Rationale
Hand Protection Double-gloving with nitrile glovesProvides a primary barrier against skin contact. Double-gloving is recommended to protect against undetected punctures and for safe removal of the outer glove in case of contamination.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from accidental splashes of solutions containing this compound.
Body Protection Laboratory coatA buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in solutionIf handling the solid form or creating aerosols, a fit-tested N95 respirator or working in a certified chemical fume hood is necessary to prevent inhalation.

Operational Plan: Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound.

Engineering Controls
  • Ventilation: All handling of this compound, especially the solid compound and the preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: A specific area within the laboratory should be designated for the handling of this compound to prevent cross-contamination.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated work area by covering it with absorbent, disposable bench paper.

  • Weighing (Solid Form): If working with the solid form, weigh the required amount in a chemical fume hood. Use anti-static weigh paper and appropriate tools.

  • Solution Preparation: To prepare solutions, add the solvent to the vial containing the pre-weighed solid. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled vials for single-use to avoid repeated freeze-thaw cycles. Store as recommended by the supplier, typically at -20°C or -80°C.

  • Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. Remove the outer pair of gloves and dispose of them as chemical waste before leaving the designated area. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection

All materials that have come into contact with this compound are considered chemical waste.

Waste Type Disposal Container Disposal Procedure
Solid this compound Labeled, sealed hazardous waste containerCollect all unused solid compound in a dedicated, clearly labeled waste container.
Liquid Waste (Solutions) Labeled, sealed hazardous waste containerCollect all solutions containing this compound in a compatible, sealed waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, vials) Labeled, sealed hazardous waste containerDispose of all contaminated disposable labware in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves, bench paper) Labeled, sealed hazardous waste containerPlace all used PPE that has come into contact with the compound into the solid hazardous waste stream.
Final Disposal

All generated waste must be disposed of through the institution's official hazardous waste management program. Ensure all waste containers are properly labeled with the chemical name and associated hazards. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Context: Mechanism of Action

This compound is a covalent inhibitor of USP1, a deubiquitinating enzyme that plays a critical role in DNA damage repair pathways. [1][2]By inhibiting USP1, this compound prevents the removal of ubiquitin from key proteins such as FANCD2 and PCNA. This leads to an accumulation of ubiquitinated forms of these proteins, which in turn disrupts DNA repair, causes cell cycle arrest, and ultimately induces apoptosis in cancer cells.

FMF_06_098_1_Mechanism_of_Action FMF This compound USP1 USP1 FMF->USP1 inhibits Ub_FANCD2 Ubiquitinated FANCD2 USP1->Ub_FANCD2 deubiquitinates Ub_PCNA Ubiquitinated PCNA USP1->Ub_PCNA deubiquitinates DNA_Repair DNA Damage Repair Ub_FANCD2->DNA_Repair Ub_PCNA->DNA_Repair DNA_Damage DNA Damage DNA_Repair->DNA_Damage prevents Cell_Cycle Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle->Apoptosis DNA_Damage->Cell_Cycle

Caption: Mechanism of action for this compound as a USP1 inhibitor.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。